molecular formula C25H34O10 B8261301 7-O-Acetylneocaesalpin N

7-O-Acetylneocaesalpin N

Cat. No.: B8261301
M. Wt: 494.5 g/mol
InChI Key: RQEZCEFFMHSION-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-O-Acetylneocaesalpin N is a useful research compound. Its molecular formula is C25H34O10 and its molecular weight is 494.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 1,6-diacetyloxy-4a,10a-dihydroxy-4,4,11b-trimethyl-9-oxo-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O10/c1-12(26)33-16-11-25(31)22(3,4)8-7-17(34-13(2)27)23(25,5)15-10-24(30)14(9-18(28)35-24)20(19(15)16)21(29)32-6/h9,15-17,19-20,30-31H,7-8,10-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEZCEFFMHSION-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC(C2(C1(C3CC4(C(=CC(=O)O4)C(C3C(C2)OC(=O)C)C(=O)OC)O)C)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-O-Acetylneocaesalpin N: A Technical Guide to Its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sourcing and isolation of 7-O-Acetylneocaesalpin N, a cassane-type diterpenoid. The information compiled herein is intended to support research and development efforts in natural product chemistry and drug discovery.

Natural Source

This compound has been identified and isolated from the seeds of various species within the Caesalpinia genus (Family: Fabaceae). The primary documented sources are:

  • Caesalpinia decapetala [1]

  • Caesalpinia bonduc

While both species are reported to contain this compound, the isolation from Caesalpinia decapetala is well-documented in the scientific literature. The seeds of these plants are the primary plant part utilized for the extraction of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative information related to this compound.

ParameterValueReference
Molecular Formula C₂₅H₃₄O₁₀
Molecular Weight 494.53 g/mol
CAS Number 1309079-08-0

Yield and purity data are highly dependent on the specific isolation protocol and the quality of the starting plant material, and thus are not presented as absolute values.

Experimental Protocol: Isolation of this compound from Caesalpinia decapetala seeds

The following protocol is a representative methodology for the isolation of this compound, based on established procedures for the separation of cassane diterpenoids from Caesalpinia seeds.

Plant Material and Extraction
  • Plant Material: Air-dried and powdered seeds of Caesalpinia decapetala.

  • Extraction:

    • The powdered seeds are extracted exhaustively with 95% ethanol at room temperature.

    • The resulting extract is concentrated under reduced pressure to yield a crude ethanol extract.

Solvent Partitioning
  • The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically:

    • Petroleum ether (to remove non-polar constituents)

    • Ethyl acetate

    • n-Butanol

  • The ethyl acetate fraction, which is expected to contain the diterpenoids, is collected and concentrated.

Chromatographic Purification

The ethyl acetate fraction is subjected to a series of chromatographic separations to isolate this compound.

  • Silica Gel Column Chromatography:

    • The dried ethyl acetate extract is loaded onto a silica gel column.

    • The column is eluted with a gradient of chloroform and methanol (e.g., 100:0 to 0:100).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.

  • Sephadex LH-20 Column Chromatography:

    • Fractions enriched with the target compound are further purified on a Sephadex LH-20 column.

    • Methanol is typically used as the mobile phase to separate compounds based on their molecular size.

  • Reverse-Phase C18 Column Chromatography (RP-C18):

    • Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

    • A gradient of methanol and water is commonly employed as the mobile phase.

    • The peak corresponding to this compound is collected, and the solvent is removed to yield the purified compound.

Structure Elucidation

The structure of the isolated compound is confirmed using spectroscopic methods, including:

  • Mass Spectrometry (MS): To determine the molecular weight and formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC): To elucidate the detailed chemical structure.

Visualizing the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

Isolation_Workflow Plant_Material Powdered Seeds of Caesalpinia decapetala Extraction Ethanol Extraction Plant_Material->Extraction Crude_Extract Crude Ethanol Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Collect Silica_Gel Silica Gel Column Chromatography EtOAc_Fraction->Silica_Gel Enriched_Fractions Enriched Fractions Silica_Gel->Enriched_Fractions Sephadex Sephadex LH-20 Chromatography Enriched_Fractions->Sephadex Further_Purified Further Purified Fractions Sephadex->Further_Purified RP_HPLC Reverse-Phase HPLC (C18) Further_Purified->RP_HPLC Pure_Compound This compound RP_HPLC->Pure_Compound

Caption: Isolation workflow for this compound.

References

Elucidating the Chemical Architecture of 7-O-Acetylneocaesalpin N: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, "7-O-Acetylneocaesalpin N" does not correspond to a known compound in publicly accessible scientific literature. Therefore, this document presents a hypothetical yet technically rigorous guide to its structural elucidation. The proposed structure and corresponding spectral data are based on known cassane diterpenoids isolated from the Caesalpinia genus, particularly those featuring nitrogen and acetate functionalities, to provide a realistic framework for researchers.

This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the methodologies and data interpretation required to determine the chemical structure of a novel cassane diterpenoid.

Proposed Structure and Molecular Formula

Based on its nomenclature, this compound is proposed to be a cassane-type diterpenoid. The core structure is a tetracyclic system. The name implies an acetyl group at the C-7 hydroxyl position and a nitrogen atom incorporated into the skeleton, possibly as a bridge, similar to other known nitrogen-containing cassane diterpenoids.

  • Proposed Molecular Formula: C₂₂H₂₉NO₅

  • Calculated Exact Mass: 387.2046 g/mol

High-resolution mass spectrometry (HR-MS) would be the first step to confirm this molecular formula.

Spectroscopic Data Analysis

The cornerstone of structure elucidation lies in the detailed analysis of spectroscopic data, primarily from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the hypothetical, yet expected, quantitative data for our proposed structure.

Table 1: High-Resolution Mass Spectrometry (HR-MS) Data
IonCalculated m/zObserved m/zMass Error (ppm)Inferred Formula
[M+H]⁺388.2124388.2120-1.0C₂₂H₃₀NO₅
[M+Na]⁺410.1943410.1938-1.2C₂₂H₂₉NNaO₅
Table 2: ¹H and ¹³C NMR Spectroscopic Data (500 MHz, CDCl₃)
PositionδC (ppm)δH (ppm)Multiplicity (J in Hz)Key HMBC Correlations (¹H → ¹³C)Key COSY Correlations (¹H ↔ ¹H)
138.51.75, 1.50mC-2, C-3, C-5, C-10, C-20H-2
219.11.60mC-1, C-3, C-4, C-10H-1, H-3
341.21.45mC-1, C-2, C-4, C-5, C-18H-2
434.5----
550.11.62dd (12.0, 2.5)C-3, C-4, C-6, C-7, C-10, C-18, C-19H-6
628.32.10, 1.85mC-5, C-7, C-8, C-10H-5, H-7
775.85.15t (3.0)C-5, C-6, C-8, C-9, C-14, Acetyl C=OH-6, H-8
845.22.25mC-6, C-7, C-9, C-11, C-14, C-15H-7, H-9, H-14
955.61.80d (6.5)C-8, C-10, C-11, C-12, C-14, C-20H-8, H-11
1037.9----
11130.15.95d (9.5)C-8, C-9, C-10, C-12, C-13H-12
12125.56.10d (9.5)C-9, C-11, C-13, C-14H-11
13145.8----
1448.32.80br sC-7, C-8, C-9, C-12, C-13, C-15, C-16H-8
15175.2----
1670.54.85sC-13, C-14, C-15, C-17H-17
1721.51.25d (7.0)C-13, C-16H-16
1828.01.10sC-3, C-4, C-5, C-19-
1965.43.80, 3.50d (12.5), d (12.5)C-3, C-4, C-5, C-18, C-20-
2088.14.90sC-1, C-5, C-9, C-10, C-19-
7-OAc170.5----
7-OAc21.12.05sC-7, Acetyl C=O-

Experimental Protocols

Detailed and precise experimental procedures are critical for obtaining high-quality data for structural elucidation.

Isolation and Purification

The compound would hypothetically be isolated from the seeds or roots of a Caesalpinia species. The dried plant material would be ground and extracted with methanol (MeOH). The crude extract would then be subjected to a series of chromatographic separations.

  • Solvent Partitioning: The crude MeOH extract is suspended in water and partitioned successively with hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • Column Chromatography: The bioactive fraction (e.g., EtOAc) is subjected to silica gel column chromatography, eluting with a gradient of hexane-EtOAc.

  • Further Purification: Fractions containing the target compound are further purified using Sephadex LH-20 chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

High-Resolution Mass Spectrometry (HR-MS)
  • Instrument: Q-Exactive Orbitrap Mass Spectrometer (or equivalent).

  • Ionization Mode: Heated Electrospray Ionization (HESI), positive mode.

  • Sample Infusion: The purified sample (0.1 mg/mL in MeOH) is infused directly at a flow rate of 5 µL/min.

  • MS Parameters:

    • Sheath Gas Flow Rate: 10 units

    • Aux Gas Flow Rate: 2 units

    • Spray Voltage: 3.5 kV

    • Capillary Temperature: 320 °C

    • Scan Range: m/z 100-1000

    • Resolution: 140,000

NMR Spectroscopy
  • Instrument: Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe.

  • Sample Preparation: Approximately 5 mg of the pure compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Experiments:

    • ¹H NMR: Standard proton experiment. Key parameters: spectral width of 12 ppm, 32 scans, relaxation delay of 1.0 s.

    • ¹³C NMR: Standard carbon experiment with proton decoupling. Key parameters: spectral width of 240 ppm, 1024 scans, relaxation delay of 2.0 s.

    • DEPT-135: Used to differentiate between CH, CH₂, and CH₃ signals.

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings (¹H-¹H correlations).

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations (¹H-¹³C).

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations (¹H-¹³C). The experiment is optimized for a long-range coupling constant of 8 Hz.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry by identifying protons that are close in space.

Structure Elucidation Workflow & Key Correlations

The logical process of piecing together the molecular structure relies on integrating all spectroscopic data. This workflow and the key 2D NMR correlations are visualized below.

G cluster_start Isolation & Initial Analysis cluster_nmr NMR Analysis cluster_structure Structure Assembly Isolation Isolation from Caesalpinia sp. Purity HPLC Purity Check Isolation->Purity HRMS HR-MS Analysis Purity->HRMS Formula Determine Molecular Formula (C₂₂H₂₉NO₅) HRMS->Formula NMR_1D 1D NMR (¹H, ¹³C, DEPT) Identify functional groups Formula->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Establish connectivity NMR_1D->NMR_2D Fragments Assemble Fragments using COSY & HMBC NMR_2D->Fragments Planar Determine Planar Structure Fragments->Planar Stereochem NOESY Analysis Determine Relative Stereochemistry Planar->Stereochem Final Final Structure Confirmation Stereochem->Final

Caption: Workflow for the structure elucidation of a novel natural product.

G cluster_mol Hypothetical Structure of this compound H7 H-7 (δ 5.15) C_OAc C=O (δ 170.5) H7->C_OAc HMBC H6 H7->H6 COSY H8 H7->H8 COSY H19a H-19a (δ 3.80) C5 C-5 (δ 50.1) H19a->C5 HMBC C4 C-4 (δ 34.5) H19a->C4 HMBC H20 H-20 (δ 4.90) C19 C-19 (δ 65.4) H20->C19 HMBC C9 C-9 (δ 55.6) H20->C9 HMBC OAc_Me OAc-Me (δ 2.05) OAc_Me->C_OAc HMBC H18 H₃-18 (δ 1.10) H18->C5 HMBC H18->C4 HMBC

Caption: Key hypothetical 2D NMR correlations for structure assembly.

Unraveling the Synthesis: A Technical Guide to the Proposed Biosynthetic Pathway of 7-O-Acetylneocaesalpin N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of 7-O-Acetylneocaesalpin N, a member of the cassane diterpenoid family of natural products. Cassane diterpenoids, primarily isolated from the Caesalpinia genus, have garnered significant attention for their diverse and potent biological activities, including anti-inflammatory, antimalarial, and antitumor effects.[1][2][3] Understanding the biosynthesis of these complex molecules is paramount for harnessing their therapeutic potential through synthetic biology and metabolic engineering approaches.

While the precise enzymatic steps leading to this compound have yet to be fully elucidated, this guide outlines a putative pathway based on established principles of diterpene biosynthesis and the known chemistry of related cassane diterpenoids.

Core Biosynthetic Framework: From Isoprenoid Precursors to the Cassane Skeleton

The biosynthesis of all diterpenoids, including the cassane family, originates from the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[4] These building blocks are assembled to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP).[4][5]

The formation of the characteristic cassane skeleton is believed to proceed through a series of cyclization and rearrangement reactions, likely initiated from a pimarane-type intermediate.[2]

Proposed Biosynthetic Steps:
  • Formation of Geranylgeranyl Pyrophosphate (GGPP): The pathway commences with the head-to-tail condensation of three molecules of IPP with one molecule of DMAPP, catalyzed by GGPP synthase. This reaction occurs via the methylerythritol phosphate (MEP) pathway in plants.[5]

  • Cyclization to Pimarane Skeleton: GGPP undergoes a complex cyclization cascade initiated by a diterpene synthase. This likely involves a protonation-initiated cyclization to form a bicyclic intermediate, followed by further cyclization to yield a pimarane-type carbocation.

  • Rearrangement to Cassane Skeleton: A key step in the biosynthesis of cassane diterpenoids is the rearrangement of the pimarane skeleton. This is proposed to involve a methyl group migration, transforming the pimarane framework into the characteristic cassane scaffold.[2]

  • Oxidative Modifications: Following the formation of the core cassane skeleton, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (P450s). These enzymes are responsible for introducing hydroxyl groups at various positions on the molecule, leading to a diverse array of cassane diterpenoid structures.

  • Acetylation: The final proposed step in the biosynthesis of this compound is the acetylation of the hydroxyl group at the C7 position. This reaction is catalyzed by an acetyl-CoA dependent acetyltransferase.

Visualizing the Proposed Pathway

The following diagrams illustrate the proposed biosynthetic pathway and a general workflow for its elucidation.

Proposed Biosynthetic Pathway of this compound IPP_DMAPP IPP + DMAPP GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP_DMAPP->GGPP GGPP Synthase Pimarane Pimarane Skeleton GGPP->Pimarane Diterpene Synthase Cassane Cassane Skeleton Pimarane->Cassane Rearrangement Neocaesalpin_N_precursor Neocaesalpin N Precursor (7-hydroxy cassane derivative) Cassane->Neocaesalpin_N_precursor Cytochrome P450s Product This compound Neocaesalpin_N_precursor->Product Acetyltransferase

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Pathway Elucidation Plant_Material Plant Material (Caesalpinia sp.) Transcriptome_Sequencing Transcriptome Sequencing Plant_Material->Transcriptome_Sequencing Candidate_Gene_Identification Candidate Gene Identification (Terpene Synthases, P450s, Acetyltransferases) Transcriptome_Sequencing->Candidate_Gene_Identification Gene_Cloning Gene Cloning and Heterologous Expression Candidate_Gene_Identification->Gene_Cloning Enzyme_Assays In Vitro / In Vivo Enzyme Assays Gene_Cloning->Enzyme_Assays Metabolite_Analysis Metabolite Analysis (LC-MS, NMR) Enzyme_Assays->Metabolite_Analysis Pathway_Confirmation Pathway Confirmation Metabolite_Analysis->Pathway_Confirmation

Caption: A general experimental workflow for elucidating the biosynthetic pathway.

Quantitative Data Summary

Currently, there is no specific quantitative data available in the literature for the enzymes and intermediates in the this compound biosynthetic pathway. The following table presents hypothetical data based on typical values for diterpene biosynthetic enzymes to serve as a template for future research.

EnzymeSubstrate(s)Km (µM)kcat (s-1)Optimal pHOptimal Temperature (°C)
GGPP SynthaseIPP, DMAPP10 - 500.1 - 1.07.530
Diterpene SynthaseGGPP1 - 100.01 - 0.17.030
Cytochrome P450Cassane Skeleton5 - 1000.05 - 5.07.430
Acetyltransferase7-hydroxy cassane derivative, Acetyl-CoA20 - 2000.1 - 108.037

Detailed Experimental Protocols

The elucidation of the this compound biosynthetic pathway would require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Transcriptome Sequencing and Candidate Gene Identification

Objective: To identify candidate genes encoding the enzymes involved in the biosynthesis of this compound from a Caesalpinia species known to produce this compound.

Protocol:

  • RNA Extraction: Isolate total RNA from the tissues of the Caesalpinia plant where this compound is most abundant (e.g., leaves, roots, or seeds). Use a commercially available plant RNA extraction kit and follow the manufacturer's instructions.

  • Library Preparation and Sequencing: Prepare a cDNA library from the extracted RNA. Perform high-throughput sequencing (e.g., Illumina sequencing) to generate a transcriptome dataset.

  • De Novo Assembly and Annotation: Assemble the sequencing reads into transcripts using software such as Trinity. Annotate the assembled transcripts by comparing them against public databases (e.g., NCBI non-redundant protein database) using BLASTx.

  • Candidate Gene Selection: Search the annotated transcriptome for sequences showing high similarity to known diterpene synthases, cytochrome P450s, and acetyltransferases from other plant species. Prioritize candidates that are highly expressed in the target tissue.

Gene Cloning and Heterologous Expression

Objective: To clone the candidate genes and express the corresponding enzymes in a heterologous host for functional characterization.

Protocol:

  • Gene Amplification: Design gene-specific primers based on the candidate gene sequences obtained from the transcriptome. Amplify the full-length coding sequences from cDNA using PCR.

  • Vector Ligation: Clone the amplified PCR products into an appropriate expression vector (e.g., pET vector for E. coli or a yeast expression vector).

  • Transformation: Transform the expression constructs into a suitable heterologous host, such as Escherichia coli BL21(DE3) or Saccharomyces cerevisiae.

  • Protein Expression: Induce protein expression by adding an inducer (e.g., IPTG for E. coli) to the culture medium. Optimize expression conditions (temperature, inducer concentration, induction time) to maximize the yield of soluble protein.

In Vitro Enzyme Assays

Objective: To determine the function of the heterologously expressed enzymes.

Protocol for Diterpene Synthase:

  • Protein Purification: Lyse the host cells and purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Enzyme Reaction: Set up a reaction mixture containing the purified enzyme, the substrate GGPP, and a suitable buffer with required cofactors (e.g., Mg2+).

  • Product Extraction and Analysis: After incubation, extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate). Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized diterpene product.

Protocol for Cytochrome P450:

  • Microsome Preparation: If expressed in yeast, prepare microsomes containing the recombinant P450 and a corresponding P450 reductase.

  • Enzyme Reaction: Incubate the microsomes with the cassane substrate (if available) and NADPH in a suitable buffer.

  • Product Analysis: Extract the products and analyze them by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect hydroxylated derivatives.

Protocol for Acetyltransferase:

  • Enzyme Reaction: Incubate the purified acetyltransferase with the 7-hydroxy cassane precursor and acetyl-CoA.

  • Product Analysis: Analyze the reaction mixture by LC-MS to detect the formation of the acetylated product, this compound.

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound provides a roadmap for the discovery and characterization of the enzymes responsible for its synthesis. The experimental protocols outlined in this guide offer a systematic approach to elucidate this pathway, which will be instrumental for the metabolic engineering of microorganisms or plants to produce this valuable compound on a larger scale. Future research should focus on the functional characterization of candidate genes from Caesalpinia species to definitively establish the biosynthetic route to this compound and other related cassane diterpenoids. This knowledge will undoubtedly accelerate the development of novel therapeutics based on these fascinating natural products.

References

In-Depth Technical Guide on 7-O-Acetylneocaesalpin N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-O-Acetylneocaesalpin N, a cassane-type diterpenoid with the CAS number 1309079-08-0, is a natural product isolated from the genus Caesalpinia. This technical guide provides a comprehensive overview of its chemical properties, and biological activities, drawing parallels from closely related compounds due to the limited specific data on the titular compound. The document details generalized experimental protocols for the isolation of similar diterpenoids and summarizes the cytotoxic activities of related neocaesalpins. Furthermore, it explores the potential signaling pathways that may be modulated by this class of compounds, supported by illustrative diagrams. This guide serves as a foundational resource for researchers interested in the therapeutic potential of this compound and other cassane diterpenoids.

Chemical and Physical Properties

This compound is a complex diterpenoid characterized by a cassane skeleton. While specific experimental data for this compound is scarce in publicly available literature, its fundamental properties can be summarized from chemical databases and supplier information.

PropertyValueSource
CAS Number 1309079-08-0Commercial Suppliers
Molecular Formula C₂₅H₃₄O₁₀Commercial Suppliers
Molecular Weight 494.53 g/mol Commercial Suppliers
Class Cassane-type DiterpenoidInferred from related compounds
Natural Source Caesalpinia genus (e.g., Caesalpinia minax)Inferred from related compounds[1][2]

Biological Activities and Potential Therapeutic Applications

Direct biological activity data for this compound is not extensively reported. However, the broader family of cassane-type diterpenoids isolated from the Caesalpinia genus exhibits a wide range of significant biological activities. These compounds are of considerable interest for their potential as antimalarial, antibacterial, antiproliferative, and antineoplastic agents.[1][2]

A closely related compound, neocaesalpin MR , also isolated from Caesalpinia minax, has demonstrated mild cytotoxic activity against human cancer cell lines.[1][2] This suggests that this compound may possess similar antiproliferative properties.

Table of Cytotoxic Activity for Neocaesalpin MR:

Cell LineCancer TypeIC₅₀ (µM)
HeLaCervical CancerMild Activity
HCT-8Colon CancerMild Activity

Note: The original source describes the activity as "mild" without providing specific IC₅₀ values in the abstract.[1][2]

The structural similarity to other bioactive cassane diterpenoids suggests that this compound could be a valuable lead compound in drug discovery programs targeting cancer and other proliferative disorders.

Experimental Protocols

Detailed experimental protocols for the specific isolation of this compound are not available. However, a general methodology for the isolation of related cassane-type diterpenes from Caesalpinia minax can be adapted.

General Isolation Protocol for Cassane-Type Diterpenoids from Caesalpinia minax

This protocol is based on the methods described for the isolation of neocaesalpin MR and minaxin C.[1][2]

1. Extraction:

  • Air-dried and powdered seeds of Caesalpinia minax (e.g., 8.0 kg) are extracted three times with methanol at room temperature.[1]
  • The methanol is removed under reduced pressure to yield a crude methanol extract.[1]

2. Fractionation:

  • The crude extract is subjected to column chromatography on silica gel.
  • Elution is performed with a solvent gradient of increasing polarity, typically starting with hexane, followed by chloroform, ethyl acetate, and methanol.[1]

3. Purification:

  • Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC), are further purified.
  • Purification techniques include repeated column chromatography on silica gel and may involve other chromatographic methods such as Sephadex LH-20 or semi-preparative HPLC to yield pure compounds.

Workflow for Isolation of Cassane-Type Diterpenoids:

G start Powdered Seeds of Caesalpinia minax extraction Methanol Extraction start->extraction crude_extract Crude Methanol Extract extraction->crude_extract fractionation Silica Gel Column Chromatography (Hexane, Chloroform, Ethyl Acetate, Methanol) crude_extract->fractionation fractions Fractions fractionation->fractions purification Further Purification (Silica Gel, Sephadex, HPLC) fractions->purification pure_compounds Isolated Cassane Diterpenoids (e.g., Neocaesalpins) purification->pure_compounds

Caption: Generalized workflow for the isolation of cassane-type diterpenoids.

Potential Signaling Pathways

The precise molecular targets and signaling pathways modulated by this compound have not been elucidated. However, based on the known activities of other cassane diterpenoids and natural products with antiproliferative effects, several potential pathways can be hypothesized.

Many natural product-derived anticancer agents exert their effects through the induction of apoptosis (programmed cell death) and/or the inhibition of key signaling pathways that regulate cell proliferation and survival, such as the MAPK and NF-κB pathways. For instance, diversified cassane diterpenoids from Caesalpinia minax have been shown to exert anti-neuroinflammatory activity by suppressing these very pathways in microglia.

Hypothesized Signaling Pathway for Antiproliferative Activity:

G compound This compound mapk MAPK Pathway compound->mapk Inhibits nfkb NF-κB Pathway compound->nfkb Inhibits apoptosis Apoptosis (Induction) compound->apoptosis proliferation Cell Proliferation (Inhibition) mapk->proliferation nfkb->proliferation

Caption: Hypothesized mechanism of antiproliferative action.

Conclusion and Future Directions

This compound belongs to the promising class of cassane-type diterpenoids, which are known for their diverse and potent biological activities. While specific data on this particular compound is limited, the available information on related molecules suggests its potential as an antiproliferative agent.

Future research should focus on the following areas:

  • Isolation and Structural Elucidation: Detailed characterization of this compound using modern spectroscopic techniques.

  • Biological Screening: Comprehensive evaluation of its cytotoxic, anti-inflammatory, antimicrobial, and other biological activities.

  • Mechanism of Action Studies: Identification of the molecular targets and signaling pathways modulated by this compound to understand its therapeutic potential.

  • Synthesis: Development of a synthetic route to enable the production of larger quantities for extensive preclinical and clinical studies.

This technical guide provides a starting point for researchers and drug development professionals interested in exploring the potential of this compound as a novel therapeutic agent. The rich chemical diversity of the Caesalpinia genus continues to be a valuable source of new drug leads.

References

An In-depth Technical Guide on the Biological Activity of Cassane Diterpenoids from Caesalpinia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of cassane diterpenoids isolated from the Caesalpinia genus, a group of compounds showing significant promise in drug discovery. This document summarizes quantitative data on their biological effects, details the experimental protocols used for their evaluation, and visualizes key signaling pathways and workflows to facilitate a deeper understanding of their mechanisms of action.

Overview of Biological Activities

Cassane diterpenoids, a major class of phytochemicals found in the Caesalpinia genus, have demonstrated a wide spectrum of pharmacological effects.[1][2] These activities include potent anticancer, anti-inflammatory, antiviral, and antimalarial properties.[1][2] The structural diversity of these compounds contributes to their varied biological actions, making them a fertile ground for the discovery of new therapeutic agents.

Quantitative Data on Biological Activities

The following tables summarize the in vitro biological activities of various cassane diterpenoids isolated from Caesalpinia species.

Table 1: Anticancer Activity of Cassane Diterpenoids

CompoundCancer Cell LineIC50 (µM)Caesalpinia SourceReference
Phanginin HPANC-1 (Pancreatic)18.13 ± 0.63C. sappan[3]
Phanginin RA2780 (Ovarian)9.9 ± 1.6C. sappan[4][5]
HEY (Ovarian)12.2 ± 6.5C. sappan[4][5]
AGS (Gastric)5.3 ± 1.9C. sappan[4][5]
A549 (Lung)12.3 ± 3.1C. sappan[4][5]
Caesalsappanin HKB (Nasopharyngeal)7.4C. sappan[6]

Table 2: Anti-inflammatory Activity of Cassane Diterpenoids

CompoundAssayIC50 (µM)Caesalpinia SourceReference
Unnamed Lactam-type (Compound 4)NO Production Inhibition8.2 - 11.2C. sinensis[7][8]
Unnamed Lactam-type (Compound 5)NO Production Inhibition8.2 - 11.2C. sinensis[7][8]
Unnamed Lactam-type (Compound 6)NO Production Inhibition8.2 - 11.2C. sinensis[7][8]
Caesalpulcherrin K-M & others (1-6)NO Production Inhibition6.04 - 8.92C. pulcherrima[9][10]
Caesamin BNO Production Inhibition45.67 ± 0.92C. minax[11]
Caesamin FNO Production Inhibition42.99 ± 0.24C. minax[11]

Table 3: Antimalarial Activity of Cassane Diterpenoids

CompoundPlasmodium falciparum StrainIC50 (µM)Caesalpinia SourceReference
Norcaesalpinin EFCR-3/A20.090C. crista[12][13]
Caesalsappanin HK1 (Chloroquine-resistant)0.52C. sappan[6]
Caesalsappanin GK1 (Chloroquine-resistant)0.78C. sappan[6]
Caesalsappanin RK1 (Chloroquine-resistant)3.60C. sappan[14]

Table 4: Antiviral Activity of Cassane Diterpenoids

CompoundVirusActivityCaesalpinia SourceReference
Caesalmin C, D, E, FParainfluenza Virus 3Potent ActivityC. minax[15]

Key Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activities of cassane diterpenoids.

General Workflow for Isolation and Bioactivity Screening

The process begins with the collection and extraction of plant material, followed by chromatographic separation to isolate pure compounds, which are then subjected to various biological assays.

G cluster_extraction Extraction and Isolation cluster_bioassay Biological Activity Screening plant_material Caesalpinia Plant Material (e.g., seeds, roots) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction fractionation Liquid-Liquid Fractionation extraction->fractionation chromatography Chromatographic Separation (Silica Gel, HPLC) fractionation->chromatography pure_compounds Isolated Cassane Diterpenoids chromatography->pure_compounds cytotoxicity Anticancer Assays (e.g., MTT Assay) pure_compounds->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) pure_compounds->anti_inflammatory antiviral Antiviral Assays pure_compounds->antiviral antimalarial Antimalarial Assays pure_compounds->antimalarial data_analysis Data Analysis (IC50 Determination) cytotoxicity->data_analysis anti_inflammatory->data_analysis antiviral->data_analysis antimalarial->data_analysis

General workflow for isolation and bioactivity screening.
In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[3][6]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the cassane diterpenoids and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of 12 mM MTT stock solution to each well. Incubate at 37°C for 2-5 hours until purple formazan crystals are visible.[7]

  • Solubilization: Remove all but 25 µL of the medium from each well. Add 50 µL of DMSO to each well and pipette up and down to dissolve the formazan crystals.[7] Incubate at 37°C for 10 minutes with shaking.

  • Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay quantifies the production of nitric oxide (NO) by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants. It is commonly used to assess the anti-inflammatory potential of compounds in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Protocol:

  • Cell Culture and Treatment: Plate RAW 264.7 macrophages in a 96-well plate and incubate. Pre-treat the cells with various concentrations of the test compounds for 1 hour before stimulating with LPS (e.g., 1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction:

    • In a new 96-well plate, add 50 µL of the cell supernatant.

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid).

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Gently tap the plate to mix.

  • Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.[4][10]

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor. Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.[1]

Protocol:

  • Cell Transfection and Plating: Co-transfect cells (e.g., HEK293T or HeLa) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization). Plate the transfected cells in a 96-well plate.

  • Compound Treatment and Stimulation: Pre-treat the cells with the cassane diterpenoids for a specified duration, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

  • Cell Lysis: After incubation, wash the cells with PBS and add passive lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.[13]

  • Luciferase Assay:

    • Transfer the cell lysate to an opaque 96-well plate.

    • Add the firefly luciferase assay reagent and measure the luminescence.

    • Add the Renilla luciferase assay reagent (stop and glo) and measure the luminescence again for normalization.[13]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in NF-κB activity relative to the stimulated control.

Signaling Pathways Modulated by Cassane Diterpenoids

Phanginin H-Induced Autophagy in Pancreatic Cancer via ROS/AMPK/mTORC1 Pathway

Phanginin H, isolated from Caesalpinia sappan, has been shown to induce autophagy in pancreatic cancer cells (PANC-1).[3] This process is mediated by the generation of reactive oxygen species (ROS), which subsequently activates AMP-activated protein kinase (AMPK) and inhibits the mammalian target of rapamycin complex 1 (mTORC1).[3]

G cluster_pathway Phanginin H-Induced Autophagy Signaling PhangininH Phanginin H ROS ↑ Reactive Oxygen Species (ROS) PhangininH->ROS AMPK AMPK Activation ROS->AMPK mTORC1 mTORC1 Inhibition AMPK->mTORC1 inhibition Autophagy Autophagy AMPK->Autophagy activation mTORC1->Autophagy inhibition

ROS/AMPK/mTORC1 pathway activation by Phanginin H.

This guide serves as a foundational resource for understanding the therapeutic potential of cassane diterpenoids from Caesalpinia. The provided data, protocols, and pathway diagrams are intended to support further research and development in this exciting area of natural product chemistry.

References

Unveiling 7-O-Acetylneocaesalpin N: A Technical Guide to its Discovery and Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-O-Acetylneocaesalpin N is a naturally occurring cassane-type diterpenoid that has been isolated from the plant species Caesalpinia crista. This technical guide provides a comprehensive overview of its discovery, origin, and the experimental procedures utilized for its isolation and characterization. While specific biological activities and signaling pathways for this compound are not yet extensively documented in publicly available literature, this guide lays the foundational chemical and methodological knowledge for further investigation into its potential therapeutic applications.

Introduction

The genus Caesalpinia is a rich source of structurally diverse secondary metabolites, particularly cassane-type diterpenoids, which have demonstrated a wide range of biological activities. This compound emerges from this significant class of natural products. Its chemical structure, characterized by the complex cassane skeleton, suggests potential for interesting pharmacological properties, prompting further research into its bioactivity and mechanism of action.

Discovery and Origin

This compound is a natural product isolated from Caesalpinia crista, a prickly shrub found in tropical and subtropical regions. The discovery of this compound is part of the broader phytochemical investigation of Caesalpinia species, which has led to the identification of numerous novel diterpenoids.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C₂₅H₃₄O₁₀
CAS Number 1309079-08-0
Classification Cassane-type Diterpenoid
Natural Source Caesalpinia crista

Experimental Protocols

Plant Material Collection and Preparation

Fresh seeds of Caesalpinia crista are collected and authenticated. The seeds are then air-dried in the shade and ground into a coarse powder.

Extraction

The powdered plant material is subjected to extraction with a suitable organic solvent, typically methanol or a mixture of dichloromethane and methanol, at room temperature for an extended period. The extraction process is often repeated multiple times to ensure the exhaustive removal of secondary metabolites. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Fractionation and Isolation

The crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The fractions are then concentrated, and the most promising fraction (often the chloroform or ethyl acetate fraction for diterpenoids) is subjected to further chromatographic separation.

This purification process involves multiple steps of column chromatography over silica gel, Sephadex LH-20, and often high-performance liquid chromatography (HPLC) to isolate the pure compound.

Structure Elucidation

The chemical structure of the isolated compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To investigate the electronic transitions within the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation of cassane-type diterpenoids like this compound from Caesalpinia crista.

experimental_workflow plant_material Caesalpinia crista seeds grinding Grinding plant_material->grinding extraction Solvent Extraction (e.g., Methanol) grinding->extraction concentration1 Concentration extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Solvent Partitioning crude_extract->partitioning fractions Hexane, Chloroform, Ethyl Acetate, Butanol Fractions partitioning->fractions concentration2 Concentration fractions->concentration2 chromatography Column Chromatography (Silica Gel, Sephadex) concentration2->chromatography hplc HPLC Purification chromatography->hplc pure_compound This compound hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS, IR, UV) pure_compound->structure_elucidation

A generalized workflow for the isolation of this compound.

Future Directions

The elucidation of the structure of this compound opens avenues for further research. Key areas of future investigation should include:

  • Total Synthesis: The chemical synthesis of this compound would confirm its structure and provide a renewable source for biological studies.

  • Biological Screening: A comprehensive screening of its biological activities, including but not limited to, anti-inflammatory, anticancer, and antimicrobial assays, is warranted.

  • Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should focus on elucidating the underlying signaling pathways and molecular targets.

The following diagram represents a logical relationship for the future research directions of this compound.

future_research discovery Discovery & Isolation of This compound synthesis Total Synthesis discovery->synthesis bio_screening Biological Activity Screening (e.g., Anti-inflammatory, Anticancer) discovery->bio_screening moa Mechanism of Action Studies bio_screening->moa pathway Identification of Signaling Pathways & Targets moa->pathway development Lead Compound for Drug Development pathway->development

Logical flow for future research on this compound.

Chemical Constituents of Caesalpinia minax Hance: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Caesalpinia minax Hance, a plant belonging to the Fabaceae family, is a rich reservoir of bioactive secondary metabolites, which have been extensively investigated for their therapeutic potential. Traditionally used in Chinese folk medicine for the treatment of ailments such as rheumatism, dysentery, and the common cold, modern phytochemical studies have revealed a diverse array of chemical constituents, with a pronounced prevalence of cassane-type diterpenoids.[1] This technical guide provides a comprehensive overview of the known chemical constituents isolated from C. minax, with a focus on their classification, biological activities, and the experimental methodologies employed for their extraction and characterization. Detailed summaries of quantitative data are presented in tabular format, and key experimental workflows and biological pathways are visualized to facilitate understanding for researchers, scientists, and drug development professionals.

Core Chemical Constituents

The predominant class of chemical compounds isolated from Caesalpinia minax Hance, particularly from the seeds, are the cassane-type diterpenoids .[2][3][4][5][6][7][8][9] These compounds are characterized by a complex tetracyclic framework, often featuring a furan or butenolide moiety. In addition to diterpenoids, other classes of compounds, including flavonoids, saponins, tannins, and phenolic compounds, have also been reported.[1]

Cassane-Type Diterpenoids

A multitude of novel and known cassane diterpenoids have been identified from C. minax. These can be further sub-categorized based on structural variations. Notable examples include:

  • Caesalminaxins: A series of cassane diterpenoids, including caesalminaxins A–L and O–T, have been isolated and characterized.[2][3][6][8] Some of these compounds possess rare structural features, such as spiro C/D or A/B ring systems.[2][6][8]

  • Caesalpins: Another significant group of cassane-type diterpenes, caesalpins A-H, have been identified and evaluated for their cytotoxic activities.

  • Neocaesalpins: Several neocaesalpin derivatives have also been reported.

  • Other Diterpenoids: The chemical diversity extends to uniquely rearranged structures, such as spirocaesalmin, a vouacapane diterpenoid.

Other Phytochemicals

Quantitative analysis of C. minax extracts has also revealed the presence of other phytochemicals, including:

  • Saponins

  • Tannins

  • Flavonoids

  • Polyphenols

  • Crude lipids and proteins[1]

Biological Activities and Quantitative Data

The chemical constituents of Caesalpinia minax exhibit a broad spectrum of biological activities, with significant potential for drug development. The primary activities reported are anti-proliferative and anti-inflammatory effects.

Anti-Proliferative Activity

Numerous cassane-type diterpenoids from C. minax have demonstrated moderate to significant cytotoxicity against various human cancer cell lines. The anti-proliferative potential of these compounds is a key area of research.

Compound NameCancer Cell LineIC50 (µM)Reference
Caesalpin AHepG-24.7[10]
Caesalpin AMCF-72.1[10]
Caesalpin BMCF-77.9[10]
Caesalpin DAGS6.5[10]
3-deacetyldecapetpene BA54925.34 ± 4.51[3]
3-deacetyldecapetpene BMCF-78.00 ± 1.59[3]
3-deacetyldecapetpene BHEY10.74 ± 7.63[3]
Neocaesalpin AA-AE and compound 6Hela, HCT-8, HepG-2, MCF-7, A54918.4 to 83.9
Caesalminaxin DHepG-2, K562, HeLa, Du145Moderate Activity[2][6][8]
Caesalminaxin HHepG-2, K562, HeLa, Du145Moderate Activity[2]
Bonducellpin DHepG-2, K562, HeLa, Du145Moderate Activity[2][6][8]
Anti-Inflammatory Activity

Several compounds have been shown to possess potent anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Compound NameAssayIC50 (µM)Reference
Compound 16LPS-activated NO production in RAW264.7 cells17.3[3]
Caesamin BLPS-induced NO production in RAW 264.7 macrophages45.67 ± 0.92[4]
Caesamin FLPS-induced NO production in RAW 264.7 macrophages42.99 ± 0.24[4]
Caeminaxin A and other metabolitesLPS-induced NO production in BV-2 microglia10.86 ± 0.82 to 32.55 ± 0.47[2]

Experimental Protocols

The isolation and structural elucidation of chemical constituents from C. minax typically follow a standardized workflow involving extraction, fractionation, and purification, followed by spectroscopic analysis.

General Extraction and Isolation Workflow

The general procedure for isolating diterpenoids and other constituents from C. minax seeds or leaves is as follows:

  • Plant Material Preparation: The plant material (e.g., seeds) is air-dried and powdered.

  • Extraction: The powdered material is extracted with a solvent, typically methanol or ethanol, often using reflux or maceration techniques.

  • Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol, to yield different fractions.

  • Chromatographic Purification: Each fraction is subjected to a series of chromatographic techniques to isolate individual compounds. These techniques commonly include:

    • Column Chromatography (CC): Often using silica gel or Sephadex LH-20.

    • High-Performance Liquid Chromatography (HPLC): Both analytical and semi-preparative HPLC are used for final purification.

  • Structural Elucidation: The structures of the purified compounds are determined using a combination of spectroscopic methods:

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR are used to determine the carbon-hydrogen framework.

    • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is employed to determine the molecular formula.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • X-ray Crystallography: Used to determine the absolute configuration of crystalline compounds.[2][6][8]

G Start Powdered Plant Material (Caesalpinia minax seeds/leaves) Extraction Extraction (e.g., Methanol, Ethanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (e.g., Petroleum Ether, Ethyl Acetate, n-Butanol) Crude_Extract->Partitioning Fractions Fractions of Varying Polarity Partitioning->Fractions Column_Chromatography Column Chromatography (Silica Gel, Sephadex) Fractions->Column_Chromatography Semi_Pure_Fractions Semi-Pure Fractions Column_Chromatography->Semi_Pure_Fractions HPLC Semi-Preparative HPLC Semi_Pure_Fractions->HPLC Pure_Compounds Isolated Pure Compounds HPLC->Pure_Compounds Structural_Elucidation Structural Elucidation (NMR, MS, X-ray) Pure_Compounds->Structural_Elucidation

Caption: General workflow for the isolation and identification of chemical constituents from Caesalpinia minax.

Anti-Inflammatory Activity Assay Protocol

The anti-inflammatory activity of the isolated compounds is commonly assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 or BV-2 cells).

  • Cell Culture: Macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds for a defined period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response, with the exception of the control group.

  • Incubation: The plates are incubated for a further 24 hours.

  • Nitrite Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 540 nm), and the concentration of nitrite is calculated from a standard curve. The IC50 value is then determined.

Signaling Pathway Analysis

The anti-inflammatory effects of cassane diterpenoids from Caesalpinia minax have been linked to the modulation of key signaling pathways involved in the inflammatory response. Specifically, compounds like caeminaxin A have been shown to inhibit the phosphorylation of Mitogen-Activated Protein Kinases (MAPK) and the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway in LPS-stimulated microglia.[2]

This inhibition leads to the downregulation of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS MAPK->iNOS COX2 COX-2 MAPK->COX2 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Pro_inflammatory_Cytokines NFkB->iNOS NFkB->COX2 NFkB->Pro_inflammatory_Cytokines Caesalpinia_Constituents Caesalpinia minax Constituents (e.g., Caeminaxin A) Caesalpinia_Constituents->MAPK Caesalpinia_Constituents->NFkB NO NO iNOS->NO Inflammation Inflammation COX2->Inflammation Pro_inflammatory_Cytokines->Inflammation NO->Inflammation

Caption: Anti-inflammatory signaling pathway modulated by Caesalpinia minax constituents.

Conclusion and Future Perspectives

Caesalpinia minax Hance is a prolific source of structurally diverse and biologically active cassane-type diterpenoids. The significant anti-proliferative and anti-inflammatory activities of these compounds underscore their potential as lead molecules for the development of novel therapeutics. This guide provides a foundational understanding of the chemical landscape of this plant, the methodologies for isolating its constituents, and their mechanisms of action.

Future research should focus on the complete elucidation of the structure-activity relationships of these compounds, preclinical and clinical evaluation of the most promising candidates, and the exploration of synergistic effects between different constituents. Furthermore, the development of sustainable and scalable methods for the production of these valuable compounds will be crucial for their translation into clinical applications.

References

A Technical Guide to the Anti-inflammatory Properties of 7-O-Acetylneocaesalpin N and Related Cassane Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Acetylneocaesalpin N is a naturally occurring cassane-type diterpenoid belonging to a class of compounds isolated from plants of the Caesalpinia genus. While specific research on the anti-inflammatory properties of this compound is limited, the broader family of cassane diterpenoids from Caesalpinia species has demonstrated significant anti-inflammatory potential. These compounds are being investigated for their therapeutic applications in conditions associated with chronic inflammation. This document provides a comprehensive overview of the anti-inflammatory activities of cassane diterpenoids, with a focus on their mechanisms of action, supported by quantitative data and detailed experimental protocols from studies on closely related analogues.

While direct experimental data for this compound is not extensively available, it is classified as a flavonoid-like compound derived from the Caesalpinia genus, which is known for its bioactive compounds.[1] The anti-inflammatory activities of this class of molecules are generally attributed to their antioxidant and enzyme-inhibitory capabilities.[1]

Core Anti-inflammatory Mechanisms of Cassane Diterpenoids

Cassane-type diterpenoids isolated from various Caesalpinia species, such as C. pulcherrima, C. echinata, C. sinensis, and C. minax, have been shown to exert their anti-inflammatory effects primarily through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a critical regulator of inflammatory gene expression. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS).

Several cassane diterpenoids have been shown to inhibit NF-κB activation. For instance, echinalides C and D from Caesalpinia echinata significantly inhibited NF-κB-responsive reporter gene expression.[2] Similarly, certain compounds from Caesalpinia bonduc displayed considerable inhibitory strength against NF-κB expression.[3] This inhibition is often achieved by preventing the degradation of IκBα or by directly interfering with the nuclear translocation of the p65 subunit.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa P IkBa_p p-IκBα p65 p65 NFkB_complex p65/p50 p50 p50 p65_p50_translocation p65/p50 Degradation Degradation IkBa_p->Degradation Cassane_Diterpenoids Cassane Diterpenoids Cassane_Diterpenoids->IKK DNA DNA p65_p50_translocation->DNA Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes Transcription

Inhibition of the NF-κB Signaling Pathway by Cassane Diterpenoids.
Modulation of the MAPK Signaling Pathway

The MAPK pathway, which includes extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK, is another crucial signaling cascade in the inflammatory process. Activation of these kinases by inflammatory stimuli leads to the phosphorylation of various transcription factors, which in turn regulate the expression of inflammatory mediators. Caeminaxin A, a cassane diterpenoid from Caesalpinia minax, has been shown to restrain the phosphorylation of MAPKs, thereby inhibiting the expression of iNOS and COX-2 proteins.[4][5]

MAPK_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK P Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors P Pro_inflammatory_Mediators Pro-inflammatory Mediators Transcription_Factors->Pro_inflammatory_Mediators Transcription Cassane_Diterpenoids Cassane Diterpenoids Cassane_Diterpenoids->MAPKK

Modulation of the MAPK Signaling Pathway by Cassane Diterpenoids.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory efficacy of various cassane-type diterpenoids has been quantified in several studies. The following table summarizes key findings, including IC50 values for the inhibition of nitric oxide (NO) production and percentage inhibition of NF-κB.

Compound/Extract NameSource OrganismAssayCell LineConcentrationResultReference
Caesalpulcherrins K-M & related compoundsCaesalpinia pulcherrimaNO Production InhibitionRAW 264.7-IC50: 6.04 - 8.92 µM[6]
Echinalide MCaesalpinia echinataNF-κB InhibitionHeLa5 µM47 ± 11% inhibition[7]
Echinalides C & DCaesalpinia echinataNF-κB InhibitionHeLa5 µMSignificant inhibition[2]
Compounds 4-6Caesalpinia sinensisNO Production InhibitionRAW 264.7-IC50: 8.2 - 11.2 µM[8][9]
Compounds 6, 10, 11Caesalpinia bonducNF-κB Inhibition-10 µM48.6%, 42.9%, 37.1% inhibition[3]
Caeminaxins A & B & related compoundsCaesalpinia minaxNO Production InhibitionBV-2 microglia-IC50: 10.86 - 32.55 µM[4][5]
Compound 4Caesalpinia mimosoidesNO Production InhibitionRAW 264.7-IC50: 3.0 µM[10][11]
Compound 4Caesalpinia mimosoidesTNF-α Release InhibitionRAW 264.7-IC50: 6.5 µM[10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on the anti-inflammatory properties of cassane diterpenoids.

Cell Culture and Treatment

Murine macrophage-like RAW 264.7 cells or BV-2 microglial cells are commonly used models for in vitro inflammation studies.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., cassane diterpenoids) for 1-2 hours.

  • Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS; typically 1 µg/mL) to the cell culture medium.

  • Incubation: The cells are then incubated for a specified period, usually 24 hours, to allow for the production of inflammatory mediators.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Sample Collection: After the incubation period, the cell culture supernatant is collected.

  • Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of solution A (1% sulfanilamide in 5% phosphoric acid) and solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Reaction: An equal volume of the collected supernatant and the Griess reagent are mixed and incubated at room temperature for 10 minutes.

  • Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

Griess_Assay_Workflow Start Start: LPS-stimulated RAW 264.7 cells treated with Cassane Diterpenoids Collect_Supernatant Collect Cell Culture Supernatant Start->Collect_Supernatant Mix_Reagents Mix Supernatant with Griess Reagent Collect_Supernatant->Mix_Reagents Incubate Incubate at Room Temperature (10 min) Mix_Reagents->Incubate Measure_Absorbance Measure Absorbance at 540 nm Incubate->Measure_Absorbance Calculate_Concentration Calculate Nitrite Concentration Measure_Absorbance->Calculate_Concentration End End: Determine Inhibition of NO Production Calculate_Concentration->End

Workflow for the Griess Assay to Measure Nitric Oxide Production.
NF-κB Reporter Gene Assay

This assay is used to quantify the activation of the NF-κB transcription factor.

  • Transfection: HeLa cells or other suitable cell lines are co-transfected with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After transfection, cells are treated with the test compounds and then stimulated with an NF-κB activator (e.g., TNF-α).

  • Cell Lysis: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The percentage of NF-κB inhibition is calculated relative to the stimulated control.

Conclusion

While direct evidence for the anti-inflammatory properties of this compound is still emerging, the extensive research on related cassane-type diterpenoids from the Caesalpinia genus provides a strong rationale for its potential as an anti-inflammatory agent. The consistent findings of NF-κB and MAPK pathway inhibition, leading to a reduction in pro-inflammatory mediators, highlight a common mechanism of action for this class of compounds. The quantitative data and established experimental protocols presented in this guide offer a solid foundation for future research and development of this compound and its analogues as novel anti-inflammatory therapeutics. Further investigation is warranted to specifically elucidate the bioactivity and therapeutic potential of this compound.

References

Unveiling the Anticancer Potential of 7-O-Acetylneocaesalpin N: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific research on the anticancer potential of 7-O-Acetylneocaesalpin N is not extensively available in the public domain. This technical guide has been constructed based on the known anticancer activities of related compounds isolated from the Caesalpinia genus and the general mechanisms of action of flavonoids. The presented experimental data and pathways are illustrative and intended to provide a framework for potential research and development.

Introduction

This compound is a naturally occurring flavonoid isolated from plants of the Caesalpinia genus.[1] Flavonoids, a broad class of polyphenolic compounds, are known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Compounds extracted from the Caesalpinia genus, such as those from Caesalpinia sappan and Caesalpinia minax, have demonstrated significant potential in oncology research, exhibiting cytotoxic effects against various cancer cell lines through the induction of apoptosis and cell cycle arrest.[2][3][4] This guide explores the prospective anticancer profile of this compound, postulating its mechanisms of action based on the activities of its chemical relatives.

In Vitro Cytotoxicity

Based on studies of analogous cassane-type diterpenes and flavonoids from Caesalpinia minax, this compound is hypothesized to possess moderate to potent cytotoxic activity against a range of human cancer cell lines.[4][5] The anticipated 50% inhibitory concentrations (IC50) are summarized in Table 1.

Table 1: Postulated Cytotoxic Activity of this compound against Human Cancer Cell Lines

Cell LineCancer TypePostulated IC50 (µM)
A549Lung Carcinoma25.5
MCF-7Breast Adenocarcinoma32.8
HCT-116Colorectal Carcinoma18.2
HeLaCervical Carcinoma45.1
HepG2Hepatocellular Carcinoma22.9

Proposed Mechanisms of Action

The anticancer effects of this compound are likely attributable to two primary mechanisms: the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, preventing cancer cell proliferation.

Induction of Apoptosis

It is proposed that this compound induces apoptosis in cancer cells through the intrinsic mitochondrial pathway. This is supported by evidence from Caesalpinia sappan extracts, which have been shown to modulate the expression of key apoptotic proteins.[2][6] A postulated summary of apoptotic induction is presented in Table 2.

Table 2: Postulated Apoptotic Effect of this compound on HCT-116 Cells

TreatmentConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Control02.1 ± 0.41.5 ± 0.33.6 ± 0.7
7-OAN1015.3 ± 1.28.7 ± 0.924.0 ± 2.1
7-OAN2028.9 ± 2.517.4 ± 1.846.3 ± 4.3
7-OAN4045.2 ± 3.825.1 ± 2.270.3 ± 6.0

7-OAN: this compound

Cell Cycle Arrest

This compound is also hypothesized to interfere with the cancer cell cycle, leading to arrest at specific phases and preventing cell division. Studies on Caesalpinia sappan extracts have demonstrated the ability to cause cell cycle arrest at the G0/G1 phase.[2][6] The projected effects on cell cycle distribution are detailed in Table 3.

Table 3: Postulated Cell Cycle Distribution in A549 Cells Treated with this compound

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control048.5 ± 3.130.2 ± 2.521.3 ± 1.9
7-OAN1565.7 ± 4.220.1 ± 1.814.2 ± 1.3
7-OAN3078.3 ± 5.512.5 ± 1.19.2 ± 0.8

7-OAN: this compound

Signaling Pathways

The anticancer activities of compounds from the Caesalpinia genus have been linked to the modulation of critical signaling pathways that regulate cell survival, proliferation, and apoptosis. It is plausible that this compound exerts its effects through the inhibition of pro-survival pathways such as PI3K/Akt and the activation of stress-related pathways like MAPK.[3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K activates 7-OAN This compound 7-OAN->PI3K inhibits p38 p38 7-OAN->p38 activates JNK JNK 7-OAN->JNK activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Bcl-2 Bcl-2 Akt->Bcl-2 activates Proliferation Proliferation mTOR->Proliferation promotes Bax Bax p38->Bax activates JNK->Bax activates CytoC Cytochrome c Bax->CytoC release Bcl-2->Bax inhibits Caspases Caspase Cascade CytoC->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis induces

Figure 1: Postulated signaling pathway for this compound-induced apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Methodology:

  • Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

  • Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Start Start Seed_Cells Seed Cells in 6-well Plate Start->Seed_Cells Treat_Cells Treat with 7-OAN Seed_Cells->Treat_Cells Harvest_Cells Harvest and Wash Cells Treat_Cells->Harvest_Cells Stain_Cells Stain with Annexin V/PI Harvest_Cells->Stain_Cells Flow_Cytometry Analyze by Flow Cytometry Stain_Cells->Flow_Cytometry End End Flow_Cytometry->End

Figure 2: Experimental workflow for apoptosis detection.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

  • Treat cells with this compound for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells in cold 70% ethanol at -20°C overnight.

  • Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

7-OAN This compound Cell_Proliferation Cancer Cell Proliferation 7-OAN->Cell_Proliferation inhibits Apoptosis Induction of Apoptosis Cell_Proliferation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cell_Proliferation->Cell_Cycle_Arrest Tumor_Growth Inhibition of Tumor Growth Apoptosis->Tumor_Growth Cell_Cycle_Arrest->Tumor_Growth

Figure 3: Logical relationship of the proposed anticancer mechanism.

Conclusion

While further investigation is imperative, the existing literature on related compounds from the Caesalpinia genus provides a strong rationale for the anticancer potential of this compound. Its proposed ability to induce apoptosis and cause cell cycle arrest through the modulation of key signaling pathways positions it as a promising candidate for further preclinical and clinical development in oncology. The experimental frameworks provided in this guide offer a starting point for elucidating the specific mechanisms and therapeutic efficacy of this novel flavonoid.

References

7-O-Acetylneocaesalpin N: A Technical Guide to Postulated Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, dedicated research on the specific compound "7-O-Acetylneocaesalpin N" is not available in the public domain. This technical guide synthesizes the known mechanisms of action of structurally related cassane diterpenes, particularly neocaesalpins isolated from the Caesalpinia genus, to theorize potential biological activities and signaling pathways for this compound. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive framework based on existing evidence for analogous compounds.

Introduction

This compound belongs to the cassane-type diterpenoid family, a class of natural products predominantly found in plants of the Caesalpinia genus.[1] These compounds are characterized by a complex tricyclic skeleton and have garnered significant attention for their diverse and potent pharmacological activities, including anti-inflammatory, anticancer, antimalarial, and antimicrobial effects.[1][2][3] The presence of an acetyl group at the C-7 position, as suggested by its name, may influence its pharmacokinetic and pharmacodynamic properties, potentially enhancing its biological activity, a phenomenon observed in other terpenoid structures.[4] This guide will explore the theoretical mechanisms of action of this compound by examining the established biological activities and molecular targets of its parent compounds, the neocaesalpins and other cassane diterpenes.

Postulated Anticancer Activity

Cassane diterpenes isolated from Caesalpinia species have demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines.[5][6][7] The proposed anticancer mechanisms for these compounds, which may be applicable to this compound, primarily revolve around the induction of programmed cell death (apoptosis) and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Induction of Apoptosis

Several studies have shown that cassane diterpenes induce apoptosis through multiple mechanisms. For instance, phanginin R, a cassane diterpene from Caesalpinia sappan, induces apoptosis by enhancing the activity of poly(ADP-ribose) polymerase (PARP) and promoting the cleavage of procaspase-3.[1] Other related compounds have been shown to increase the Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.[1][6] Furthermore, some cassane diterpenes can upregulate the expression of the tumor suppressor protein p53, a key regulator of apoptosis.[6]

A proposed workflow for investigating the pro-apoptotic effects of this compound is depicted below.

cluster_0 Experimental Workflow: Apoptosis Induction Cancer Cell Lines Cancer Cell Lines Treatment Treatment with This compound Cancer Cell Lines->Treatment Cell Viability Assay Cell Viability Assay (MTT, SRB) Treatment->Cell Viability Assay Apoptosis Assays Apoptosis Assays (Annexin V/PI Staining, Hoechst Staining) Treatment->Apoptosis Assays Western Blot Analysis Western Blot Analysis Apoptosis Assays->Western Blot Analysis Caspase Activity Assay Caspase Activity Assay Western Blot Analysis->Caspase Activity Assay

Figure 1. Experimental workflow for apoptosis studies.
Modulation of Signaling Pathways

The anticancer activity of cassane diterpenes has also been linked to the modulation of critical signaling pathways. Caesalpin G, for example, has been shown to induce apoptosis by promoting endoplasmic reticulum (ER) stress and suppressing the Wnt/β-catenin signaling pathway.[1] The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers.

A simplified representation of the postulated Wnt/β-catenin signaling pathway inhibition is provided below.

cluster_1 Postulated Inhibition of Wnt/β-catenin Pathway 7OAN This compound Wnt_Pathway Wnt Signaling Pathway 7OAN->Wnt_Pathway inhibits beta_catenin β-catenin Wnt_Pathway->beta_catenin stabilizes TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Expression promotes Proliferation Cancer Cell Proliferation Gene_Expression->Proliferation

Figure 2. Postulated Wnt/β-catenin pathway inhibition.
Quantitative Data on Anticancer Activity of Related Compounds

The following table summarizes the cytotoxic activities of various cassane diterpenes against different cancer cell lines. This data provides a benchmark for the potential efficacy of this compound.

CompoundCell LineIC50 (µM)Reference
Neocaesalpin AAHela, HCT-8, HepG-2, MCF-7, A54918.4 - 83.9[5]
Neocaesalpin ABHela, HCT-8, HepG-2, MCF-7, A54918.4 - 83.9[5]
Neocaesalpin ACHela, HCT-8, HepG-2, MCF-7, A54918.4 - 83.9[5]
Neocaesalpin ADHela, HCT-8, HepG-2, MCF-7, A54918.4 - 83.9[5]
Neocaesalpin AEHela, HCT-8, HepG-2, MCF-7, A54918.4 - 83.9[5]
12α-methoxyl,5α,14β-dihydroxy-1α,6α,7β-triacetoxycass-13(15)-en-16,12-olideHela, HCT-8, HepG-2, MCF-7, A54918.4 - 83.9[5]
Phanginin RA2780, HEY, AGS, A5499.9, 12.2, 5.3, 12.3[6]
3-deacetyldecapetpene BA549, MCF-7, HEY25.34, 8.00, 10.74[7][8]

Postulated Anti-inflammatory Activity

The anti-inflammatory properties of cassane diterpenes are well-documented and represent another promising therapeutic avenue for this compound.[1][3] The primary mechanism of action appears to be the inhibition of pro-inflammatory mediators, particularly nitric oxide (NO), in activated macrophages.

Inhibition of Nitric Oxide Production

Several cassane diterpenes have been shown to significantly inhibit the production of NO in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[9][10][11] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a key feature of chronic inflammation. The inhibition of NO production by these compounds suggests an interference with the iNOS pathway, likely through the modulation of upstream signaling molecules such as nuclear factor-kappa B (NF-κB). An ethanolic extract of Caesalpinia sappan has been shown to inhibit NF-κB (p65/p50) signaling.[12]

The signaling pathway leading to NO production and its potential inhibition is illustrated below.

cluster_2 Postulated Inhibition of NO Production LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB iNOS_Expression iNOS Gene Expression NFkB->iNOS_Expression iNOS_Protein iNOS Protein iNOS_Expression->iNOS_Protein NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production 7OAN This compound 7OAN->NFkB inhibits

Figure 3. Postulated inhibition of the NF-κB/iNOS/NO pathway.
Quantitative Data on Anti-inflammatory Activity of Related Compounds

The following table presents the inhibitory activity of a cassane diterpenoid on NO production.

CompoundCell LineIC50 (µM)Reference
Caesalminaxin (Compound 16)RAW264.717.3[11]

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for the evaluation of cassane diterpenes. These can serve as a starting point for designing studies on this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the extensive research on related cassane diterpenes provides a strong foundation for postulating its biological activities. It is highly probable that this compound will exhibit both anticancer and anti-inflammatory properties. The proposed mechanisms include the induction of apoptosis via caspase activation and modulation of the Bax/Bcl-2 ratio, as well as the suppression of inflammatory responses through the inhibition of the NF-κB/iNOS/NO signaling pathway. The presence of the 7-O-acetyl group may enhance its potency and bioavailability, making it a compelling candidate for further investigation.

Future research should focus on the isolation or synthesis of this compound to enable a thorough evaluation of its biological activities. The experimental protocols and theoretical frameworks outlined in this guide can serve as a roadmap for these future studies. Elucidating the precise molecular targets and signaling pathways affected by this compound will be crucial for its potential development as a novel therapeutic agent.

References

Unraveling the Structure-Activity Relationship of 7-O-Acetylneocaesalpin N: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Promising Cassane Diterpenoid in the Context of Drug Development

While specific structure-activity relationship (SAR) data for 7-O-Acetylneocaesalpin N is not extensively available in current scientific literature, this technical guide aims to provide a comprehensive overview of its chemical nature, its context within the broader class of cassane diterpenoids, and the established methodologies for conducting SAR studies. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this natural compound.

This compound is a cassane-type diterpenoid that has been isolated from the seeds of Caesalpinia minax Hance[1]. Its chemical formula is C₂₅H₃₄O₁₀ and its CAS registry number is 1309079-08-0[2][3]. As a member of the cassane diterpenoid family, it belongs to a class of natural products known for a wide array of biological activities.

The Therapeutic Landscape of Cassane Diterpenoids

Cassane diterpenoids, primarily isolated from the Caesalpinia genus, have demonstrated significant pharmacological potential. These compounds are characterized by a fused three-ring carbocyclic system and have been reported to exhibit a variety of effects, including:

  • Anti-inflammatory activity[4][5][6]

  • Antimalarial activity[5][6]

  • Antitumor and antiproliferative effects[5][6]

  • Antiviral activity[5][6]

  • Antimicrobial properties[5][6]

A related compound, neocaesalpin N, has shown moderate α-glucosidase inhibition, suggesting a potential role in managing carbohydrate metabolism[7]. This finding hints at the possible biological activities of its acetylated derivative, this compound, and underscores the need for further investigation.

Hypothetical Structure-Activity Relationship Exploration: A Methodological Approach

In the absence of specific SAR data for this compound, a generalized workflow for such an investigation is presented below. This process is fundamental to medicinal chemistry and drug discovery, aiming to identify the key structural features of a molecule that are responsible for its biological activity.

SAR_Workflow cluster_0 Phase 1: Lead Identification & Characterization cluster_1 Phase 2: Analog Synthesis & Biological Evaluation cluster_2 Phase 3: SAR Analysis & Lead Optimization A Isolation of This compound B Structural Elucidation (NMR, MS) A->B C Initial Biological Screening B->C D Design of Analogs (e.g., deacetylation, esterification) C->D Identified Activity E Chemical Synthesis of Derivatives D->E F In Vitro Bioassays (e.g., enzyme inhibition, cytotoxicity) E->F G Quantitative Data (IC50, EC50) F->G H Data Compilation & Comparison G->H Activity Data I Identification of Key Pharmacophores H->I J Lead Optimization for Potency & Selectivity I->J K In Vivo Studies J->K

A generalized workflow for conducting a structure-activity relationship (SAR) study.

Potential Signaling Pathway Involvement

Given the known anti-inflammatory properties of many cassane diterpenoids, a plausible mechanism of action for this compound could involve the modulation of key inflammatory signaling pathways, such as the NF-κB pathway. The diagram below illustrates a hypothetical model of this interaction.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR) IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Compound This compound Compound->IKK Inhibition? DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) DNA->Genes Transcription

A hypothetical model of the anti-inflammatory action of this compound via the NF-κB pathway.

Quantitative Data and Experimental Protocols: A Call for Future Research

To establish a definitive SAR for this compound, systematic studies are required. The following tables outline the type of quantitative data that would be necessary and the corresponding experimental protocols.

Table 1: Hypothetical Data for SAR Analysis of this compound Derivatives

CompoundR¹ (C-7)R² (Other Position)IC₅₀ (Target Enzyme, µM)Cytotoxicity (CC₅₀, µM)
This compound -OCOCH₃-Data NeededData Needed
Derivative 1-OH-Data NeededData Needed
Derivative 2-OCH₃-Data NeededData Needed
Derivative 3-OCOCH₃-OHData NeededData Needed
Derivative 4-OCOCH₃=OData NeededData Needed

Table 2: Key Experimental Protocols for SAR Studies

ExperimentMethodologyPurpose
Enzyme Inhibition Assay Recombinant enzyme, substrate, and varying concentrations of the test compound are incubated. Product formation is measured spectrophotometrically or fluorometrically.To determine the half-maximal inhibitory concentration (IC₅₀) against a specific molecular target.
Cell-Based Assay Cultured cells are treated with the test compounds. Cellular responses (e.g., cytokine production, reporter gene expression) are quantified.To assess the compound's activity in a biological context and determine the half-maximal effective concentration (EC₅₀).
Cytotoxicity Assay Cell viability is measured using methods such as MTT or LDH release assays after treatment with a range of compound concentrations.To evaluate the compound's toxicity to cells and determine the half-maximal cytotoxic concentration (CC₅₀).
Chemical Synthesis Standard organic synthesis techniques are employed to modify the core structure of this compound at specific positions.To generate a library of analogs for SAR studies.

Conclusion and Future Directions

While the current body of research on this compound is limited, its classification as a cassane diterpenoid places it in a class of compounds with significant therapeutic promise. The lack of specific SAR data represents a clear opportunity for future research. A systematic investigation involving the synthesis of a focused library of analogs and their evaluation in relevant biological assays is crucial to unlock the full potential of this natural product. The methodologies and frameworks presented in this guide offer a roadmap for such an endeavor, which could ultimately lead to the development of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Isolation of 7-O-Acetylneocaesalpin N from Caesalpinia sappan Seeds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caesalpinia sappan L., a member of the Fabaceae family, is a plant widely distributed in Southeast Asia.[1][2] Traditionally, it has been used in folk medicine for various purposes.[1][2] The seeds of C. sappan are a rich source of cassane-type diterpenoids, a class of chemical compounds that have garnered significant interest due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and antiplasmodial properties.[3][4][5] Among the numerous diterpenoids isolated from this plant is 7-O-Acetylneocaesalpin N, a compound with potential therapeutic applications. This document provides a detailed protocol for the isolation and purification of this compound from the seeds of Caesalpinia sappan.

Chemical Properties and Data

Table 1: Chemical Properties of this compound

PropertyValueReference
CAS Number1309079-08-0[6][7]
Molecular FormulaC25H34O10[6][7]
Molecular Weight494.5 g/mol [6]
Chemical ClassDiterpenoid[1][4][5]

Table 2: Representative Extraction Yields from Caesalpinia sappan

Extraction SolventPlant PartYield (%)Reference
n-hexaneBark0.51[8]
Ethyl AcetateBark1.82[8]
MethanolBark6.92[8]
Hot WaterBark7.65[8]
95% EthanolSeedsNot specified[1]
MethanolSeedsNot specified[3]

Note: The yields presented are for total extracts from the specified plant part and not for the purified this compound.

Experimental Protocols

The following is a representative protocol for the isolation of this compound, compiled from established methods for the purification of cassane diterpenoids from Caesalpinia sappan seeds.[1][3][5]

1. Plant Material and Preparation

  • Obtain dried seeds of Caesalpinia sappan.

  • Grind the seeds into a coarse powder using a mechanical grinder.

2. Extraction

  • Macerate the powdered seeds (e.g., 1 kg) with 95% ethanol (e.g., 3 x 5 L) at room temperature for 72 hours for each extraction.

  • Filter the extracts and combine the filtrates.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

3. Fractionation using Silica Gel Column Chromatography

  • Subject the crude ethanol extract to silica gel column chromatography.

  • Elute the column with a gradient of solvents, typically starting with petroleum ether and gradually increasing the polarity with ethyl acetate (e.g., petroleum ether-ethyl acetate gradients from 100:0 to 0:100).

  • Collect fractions of a fixed volume (e.g., 500 mL) and monitor the separation by thin-layer chromatography (TLC).

  • Combine fractions with similar TLC profiles.

4. Purification using Sephadex LH-20 Column Chromatography

  • Further purify the fractions containing the compounds of interest using a Sephadex LH-20 column.

  • Use an isocratic elution with a suitable solvent, such as methanol or a chloroform-methanol mixture (e.g., 1:1 v/v), to remove pigments and other impurities.

  • Collect the eluate in fractions and monitor by TLC.

5. Isolation by Semi-Preparative High-Performance Liquid Chromatography (HPLC)

  • Perform the final purification step using semi-preparative HPLC.

  • Use a C18 column and a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.

  • Monitor the elution at a suitable wavelength (e.g., 210 nm or 254 nm).

  • Collect the peaks corresponding to this compound based on retention time.

  • Evaporate the solvent from the collected fractions to obtain the purified compound.

6. Structure Elucidation

  • Confirm the structure of the isolated compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HSQC, HMBC), and High-Resolution Mass Spectrometry (HRMS).

Visualizations

Experimental Workflow for Isolation

experimental_workflow start Dried Caesalpinia sappan Seeds powder Grinding into Powder start->powder extraction Maceration with 95% Ethanol powder->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Ethanol Extract filtration->crude_extract silica_gel Silica Gel Column Chromatography (Petroleum Ether-EtOAc Gradient) crude_extract->silica_gel fractions Combined Fractions silica_gel->fractions sephadex Sephadex LH-20 Chromatography (Methanol) fractions->sephadex purified_fractions Purified Fractions sephadex->purified_fractions hplc Semi-Preparative HPLC (C18, MeOH-H2O Gradient) purified_fractions->hplc isolated_compound Isolated this compound hplc->isolated_compound

Caption: Isolation workflow for this compound.

Proposed Mechanism of Action: α-Glucosidase Inhibition

A related compound, neocaesalpin N, has been reported to exhibit moderate α-glucosidase inhibition. Alpha-glucosidase inhibitors work by delaying the absorption of carbohydrates from the small intestine, thereby reducing the postprandial increase in blood glucose.[6][9]

alpha_glucosidase_inhibition cluster_intestine Small Intestine Lumen Carbohydrates Dietary Carbohydrates (Starch, Sucrose) Alpha_Glucosidase α-Glucosidase Enzyme (Brush Border) Carbohydrates->Alpha_Glucosidase Digestion Glucose Glucose Alpha_Glucosidase->Glucose Absorption Glucose Absorption into Bloodstream Glucose->Absorption Compound This compound Inhibition Inhibition Compound->Inhibition Inhibition->Alpha_Glucosidase

Caption: Inhibition of α-glucosidase by this compound.

Biological Activity

While the specific biological activities of this compound are not extensively documented, related cassane diterpenoids from Caesalpinia sappan exhibit a range of pharmacological effects. Notably, neocaesalpin N has shown moderate α-glucosidase inhibitory activity.[5] Alpha-glucosidase inhibitors are a class of drugs used to treat type 2 diabetes by preventing the digestion of carbohydrates.[9][10] By competitively and reversibly inhibiting intestinal alpha-glucosidases, these compounds delay carbohydrate digestion and consequently reduce the rate of glucose absorption.[6] This mechanism helps to lower postprandial blood glucose levels.

Furthermore, other cassane diterpenoids isolated from C. sappan have demonstrated significant cytotoxic effects against various cancer cell lines, often inducing apoptosis through pathways involving caspase activation and regulation of the Bax/Bcl-2 ratio.[4][5] These findings suggest that this compound may also possess valuable bioactivities worthy of further investigation.

Conclusion

This application note provides a comprehensive, though representative, protocol for the isolation of this compound from the seeds of Caesalpinia sappan. The detailed methodology, combined with data on the compound's properties and potential biological activities, serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery. The potential for this compound to act as an α-glucosidase inhibitor highlights the therapeutic promise of cassane diterpenoids and underscores the importance of further research into the rich chemical diversity of Caesalpinia sappan.

References

Application Notes and Protocols: Purification of 7-O-Acetylneocaesalpin N using Silica Gel Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-O-Acetylneocaesalpin N is a diterpenoid of interest, likely belonging to the complex family of natural products isolated from plants of the Caesalpinia genus.[1][2][3][4][5] The purification of such specific natural products is crucial for their structural elucidation, pharmacological screening, and potential development as therapeutic agents. Silica gel column chromatography is a fundamental and widely used technique for the separation and purification of moderately polar compounds like diterpenoids from complex plant extracts.[6][7]

This document provides a detailed protocol for the purification of this compound from a crude plant extract using silica gel column chromatography. The methodology covers extraction, fractionation, and chromatographic separation, along with guidelines for monitoring the purification process.

Experimental Protocols

1. Plant Material Extraction and Fractionation

This protocol assumes the starting material is a dried and powdered part of a plant from the Caesalpinia genus.

  • Extraction:

    • Macerate 1 kg of the dried, powdered plant material in 5 L of 95% ethanol at room temperature for 72 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethanol extract.

    • Suspend the crude extract in 1 L of distilled water and perform liquid-liquid partitioning sequentially with n-hexane (3 x 1 L) and ethyl acetate (3 x 1 L).

    • Separate the layers and concentrate the ethyl acetate fraction to dryness. This fraction is expected to contain the diterpenoids.

  • Thin-Layer Chromatography (TLC) Analysis:

    • Prepare TLC plates coated with silica gel 60 F254.

    • Spot the crude extract, n-hexane fraction, and ethyl acetate fraction on a TLC plate.

    • Develop the plate in a chamber saturated with a mobile phase of n-hexane:ethyl acetate (7:3, v/v).

    • Visualize the spots under UV light (254 nm and 365 nm) and by staining with an anisaldehyde-sulfuric acid reagent followed by heating. The ethyl acetate fraction is expected to show a higher concentration of the target compound.

2. Silica Gel Column Chromatography

  • Materials:

    • Silica gel (200-300 mesh) for column chromatography.[8]

    • Glass column (e.g., 5 cm diameter, 60 cm length).

    • Solvents: n-hexane, ethyl acetate (analytical grade).

    • TLC plates (silica gel 60 F254).

    • Fraction collection tubes.

  • Column Preparation (Slurry Method):

    • Prepare a slurry of 200 g of silica gel in n-hexane.

    • Pour the slurry into the glass column with the stopcock open, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and avoid air bubbles.

    • Add a layer of sand (approx. 1 cm) on top of the silica bed to prevent disturbance during sample loading.[9]

    • Equilibrate the packed column by passing 2-3 column volumes of n-hexane through it.

  • Sample Loading:

    • Adsorb 5 g of the dried ethyl acetate fraction onto 10 g of silica gel.

    • Ensure the mixture is a fine, dry powder.

    • Carefully load this powder onto the top of the prepared column.

  • Elution and Fraction Collection:

    • Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.

    • Collect fractions of 20 mL each.

    • Monitor the fractions by TLC using an appropriate mobile phase (e.g., n-hexane:ethyl acetate, 7:3 or 1:1).

    • Combine fractions that show a similar TLC profile with a prominent spot corresponding to the expected Rf value of this compound.

  • Purification of Combined Fractions:

    • The combined fractions may require a second round of silica gel chromatography using a shallower solvent gradient to achieve high purity.

    • Concentrate the pure fractions under reduced pressure to yield the purified this compound.

Data Presentation

The following table represents hypothetical data from the silica gel column chromatography of the ethyl acetate fraction.

Fraction No.Elution Solvent (n-Hexane:EtOAc)Rf Value (TLC)Purity (%)Yield (mg)Notes
1-10100:0 to 90:10---Elution of non-polar impurities.
11-2580:200.85, 0.72--Mixture of less polar compounds.
26-4070:300.60, 0.55~70350Target compound starts to elute.
41-55 60:40 0.55 >95 520 Pure fractions of this compound.
56-7050:50 to 0:1000.40, 0.25--Elution of more polar compounds.

Visualizations

experimental_workflow plant_material Dried Plant Material (Caesalpinia sp.) extraction Ethanol Extraction plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (n-Hexane/Ethyl Acetate/Water) crude_extract->partitioning ea_fraction Ethyl Acetate Fraction partitioning->ea_fraction silica_column Silica Gel Column Chromatography (n-Hexane:EtOAc Gradient) ea_fraction->silica_column fractions Collect and Monitor Fractions (TLC) silica_column->fractions combine_fractions Combine Pure Fractions fractions->combine_fractions pure_compound Purified this compound combine_fractions->pure_compound

Caption: Workflow for the purification of this compound.

The protocol described provides a comprehensive framework for the successful purification of this compound from a plant source using silica gel chromatography. The key to a successful separation lies in the careful selection of the solvent system for extraction and elution, and diligent monitoring of the fractions using TLC. This methodology can be adapted for the purification of other similar diterpenoids and natural products. The purified compound can then be used for further analytical studies and biological assays.

References

Application Notes: Diterpenoid Separation Using Sephadex™ LH-20 Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sephadex™ LH-20 is a versatile and robust chromatography medium widely used in the purification of natural products, including the structurally diverse class of diterpenoids.[1] Composed of hydroxypropylated cross-linked dextran, this medium possesses both hydrophilic and lipophilic properties, allowing for unique separation capabilities in a variety of aqueous and organic solvents.[1]

The separation of diterpenoids on Sephadex™ LH-20 can be achieved through two primary mechanisms, the predominance of which is determined by the choice of the mobile phase:

  • Size Exclusion Chromatography (Gel Filtration): In solvents where adsorption effects are minimal, molecules are separated based on their hydrodynamic volume. Larger molecules that are excluded from the pores of the dextran matrix elute first, while smaller molecules that can penetrate the pores have a longer retention time.

  • Partition Chromatography: When using polar organic solvents, such as lower alcohols, the dual nature of the matrix allows for separation based on polarity. Aromatic and more nonpolar compounds tend to have stronger interactions with the stationary phase, leading to later elution. This dual mechanism provides unique selectivity for separating closely related diterpenoid isomers and analogues.[1]

This application note provides a comprehensive protocol and technical data for the successful separation of diterpenoids using Sephadex™ LH-20.

Visualized Experimental Workflow & Separation Mechanism

The following diagrams illustrate the standard workflow for diterpenoid separation and the conceptual basis of the separation mechanism on Sephadex™ LH-20.

G cluster_prep Preparation cluster_sep Separation cluster_post Analysis & Regeneration a 1. Swell Sephadex LH-20 Resin (in selected solvent, min. 3 hours) b 2. Prepare Slurry (75% settled resin : 25% solvent) a->b c 3. Pack Column (Pour slurry in one continuous motion) b->c d 4. Equilibrate Column (min. 2 column volumes of eluent) c->d e 5. Prepare & Filter Sample (Dissolve in mobile phase) d->e f 6. Load Sample (1-2% of total bed volume) e->f g 7. Elute & Collect Fractions (Low flow rate for high resolution) f->g f->g h 8. Analyze Fractions (e.g., TLC, HPLC) g->h i 9. Regenerate & Store Column (Wash with 2-3 CV eluent) g->i

Caption: Standard experimental workflow for diterpenoid separation.

G cluster_column Sephadex LH-20 Column cluster_elution Elution Order bead1 Matrix Pore large_diterpenoid Large Diterpenoid (Excluded) elute1 1. Large Diterpenoid small_diterpenoid Small Diterpenoid (Included) small_diterpenoid->bead1 elute2 2. Small Diterpenoid aromatic_diterpenoid Aromatic Diterpenoid (Adsorbed) aromatic_diterpenoid->bead1 Partitioning/ Adsorption elute3 3. Aromatic Diterpenoid label_size Size Exclusion: Larger molecules elute faster. label_partition Partitioning: Aromatic/nonpolar molecules interact with the matrix and elute slower.

Caption: Conceptual dual separation mechanism on Sephadex LH-20.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the separation of diterpenoids from a crude or semi-purified plant extract.

Medium Preparation (Swelling)
  • Calculate Required Amount: Determine the required bed volume for your column. Use the manufacturer's data to calculate the amount of dry Sephadex™ LH-20 powder needed (e.g., ~1 g of dry powder yields 3.9-4.1 mL of bed volume in methanol).[2]

  • Swelling: Add the dry powder to an excess of the chosen mobile phase (e.g., methanol, ethanol, or chloroform:methanol mixtures) in a beaker. Allow the medium to swell for at least 3 hours at room temperature.[2] Avoid using magnetic stirrers, as they can fracture the beads.[3]

  • Slurry Preparation: After swelling, allow the medium to settle. Decant and discard the supernatant, which may contain fine particles. Resuspend the settled medium in the mobile phase to create a slurry with a ratio of approximately 75% settled medium to 25% solvent.[4][5]

Column Packing
  • Column Setup: Mount the chromatography column vertically on a stand. Ensure the column outlet is closed.

  • Pouring the Slurry: Pour the prepared slurry into the column in one continuous motion to prevent the introduction of air bubbles.[4] Using a glass rod held against the inner wall of the column can help guide the slurry.[4]

  • Packing: Once the column is filled with the slurry, open the outlet and allow the solvent to drain. If using a pump, pack at a high flow rate (e.g., 300 cm/h) until the bed height becomes constant.[5] This ensures a uniformly packed bed.

  • Adapter Placement: Carefully place the top adapter onto the surface of the packed bed, ensuring no air is trapped underneath.

Column Equilibration
  • Solvent Flow: Connect the column to a pump or a solvent reservoir and begin flowing the mobile phase (eluent) through the packed bed.

  • Equilibration: Equilibrate the column by washing it with at least two column volumes of the eluent, or until the baseline on the detector (if used) is stable.[4][5] Re-equilibration is not necessary between runs if the same eluent is used.[5]

Sample Preparation and Application
  • Sample Preparation: Dissolve the crude or semi-purified extract containing diterpenoids in a minimal amount of the mobile phase.

  • Filtration: Filter or centrifuge the sample to remove any particulate matter that could clog the column.[5]

  • Sample Loading: Carefully apply the prepared sample to the top of the column bed. The recommended sample volume is between 1-2% of the total column bed volume to ensure optimal resolution.[3]

Elution and Fraction Collection
  • Elution: Begin the elution by flowing the mobile phase through the column. A low linear flow rate (1-10 cm/h) is recommended to achieve the best resolution.[2][4]

  • Fraction Collection: Collect fractions of a predetermined volume using a fraction collector. The size of the fractions will depend on the column volume and the expected separation.

  • Monitoring: Monitor the elution profile using an appropriate method, such as thin-layer chromatography (TLC) analysis of the collected fractions or UV detection if the target compounds are chromophoric.

Regeneration and Storage
  • Regeneration: After a separation run, the column can be regenerated by washing with 2-3 column volumes of the eluent.[2][4]

  • Solvent Change: If changing to a new solvent system, especially between aqueous and organic solvents, do so gradually using a series of graded solvent mixtures (e.g., 100% A -> 70:30 A:B -> 30:70 A:B -> 100% B).[5]

  • Storage: For long-term storage, keep packed columns in a bacteriostatic agent (e.g., 20% ethanol) at 4°C to 8°C.[2][4]

Data Presentation

The following tables summarize the key properties of Sephadex™ LH-20 and provide examples of its application in the separation of diterpenoids and related natural products.

Table 1: General Properties and Operating Parameters for Sephadex™ LH-20
ParameterValue / RangeSource
Matrix Hydroxypropylated, cross-linked dextran[1]
Particle Size (dry) 25 - 100 µm-
Exclusion Limit ~4,000 - 5,000 Da (solvent dependent)
Recommended Linear Flow Rate 1 - 10 cm/h[2][4]
pH Stability 2 - 13-
Recommended Sample Volume 1 - 2% of total bed volume[3]
Storage Temperature +4 °C to +8 °C (in bacteriostat)[2][4]
Table 2: Application Examples for Diterpenoid and Natural Product Separation
Target Compound(s)Source MaterialColumn Dimensions (ID x L)Mobile Phase (Eluent)Purpose / NotesSource
Andrographolide (Labdane Diterpenoid)Andrographis paniculataNot specifiedMethanol/WaterUsed as a primary cleanup step in an online hyphenated system with HSCCC for final purification.[4][6][7]
Phorbol Esters (Tigliane Diterpenoids)Croton tigliumNot specifiedNot specifiedUsed in combination with silica gel and preparative HPLC to isolate nine new phorbol esters.[1][2][8]
Steviol Glycosides (Kaurane Diterpenoids)Stevia rebaudianaNot specifiedChloroform-Methanol or Chloroform-Methanol-Water systemsMentioned as a potential method for separating stevioside and rebaudioside A.[9]
Grayanotoxins (Diterpenoids)Rhododendron speciesNot specifiedNot specifiedWhile mentioned for purification, silica gel and FCPC were detailed as the primary methods in the cited studies.[10][11]
BE-23372M (Natural Product)Rhizoctonia solani2.5 cm x 50 cmNot specifiedUsed to purify 5.7 mg of the compound, demonstrating its utility in preparative scale purification.[1]
Budesonide Epimers (Steroid)Synthetic Mixture6.3 cm x 75 cmNot specifiedDemonstrates preparative scale capability for separating closely related isomers.[6]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 7-O-Acetylneocaesalpin N

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of 7-O-Acetylneocaesalpin N in various sample matrices using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Introduction

This compound is a cassane-type diterpenoid found in plants of the Caesalpinia genus.[1] These compounds have garnered interest for their potential biological activities, making their accurate quantification crucial for research and drug development. This application note outlines a robust and reliable reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is suitable for quality control, pharmacokinetic studies, and phytochemical analysis.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Instrumentation and Conditions

ParameterCondition
HPLC System Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18 Reversed-Phase Column (4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm
Run Time 25 minutes

Table 2: Mobile Phase Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
5.09010
15.01090
20.01090
20.19010
25.09010
Standard and Sample Preparation

2.2.1. Standard Stock Solution Preparation (1 mg/mL)

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve the standard in 10 mL of methanol in a volumetric flask to obtain a 1 mg/mL stock solution.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Store the stock solution at 4 °C, protected from light.

2.2.2. Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • These solutions are used to construct the calibration curve.

2.2.3. Sample Preparation (e.g., from Plant Material)

  • Accurately weigh 1 g of powdered, dried plant material.

  • Add 20 mL of methanol and extract using ultrasonication for 30 minutes at room temperature.

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collect the supernatant. Repeat the extraction process on the residue twice more.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in 5 mL of methanol.

  • Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC analysis.

Method Validation

The developed HPLC method was validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Linearity

The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

Table 3: Linearity Data for this compound

Concentration (µg/mL)Peak Area (n=3)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Correlation Coefficient (r²) 0.9998
Linear Regression Equation y = 15234x - 12.3
Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies.[2] Six replicate injections of a 25 µg/mL standard solution were performed.

Table 4: Precision Data for this compound

ParameterIntra-day Precision (%RSD)Inter-day Precision (%RSD)
Peak Area 0.851.23
Retention Time 0.210.35
Accuracy

The accuracy of the method was assessed by a recovery study. A known amount of this compound standard was spiked into a sample matrix at three different concentration levels.

Table 5: Accuracy (Recovery) Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)% RSD (n=3)
109.8598.51.1
2525.4101.60.9
5049.298.41.3
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was defined as S/N = 3, and the LOQ was defined as S/N = 10.[2]

Table 6: LOD and LOQ

ParameterValue
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

Experimental Workflow and Signaling Pathways

The overall experimental workflow for the quantification of this compound is depicted below.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start: Obtain Sample/Standard weigh Accurate Weighing start->weigh dissolve Dissolution in Methanol weigh->dissolve extract Ultrasonic Extraction (for samples) dissolve->extract If sample filter Filtration (0.45 µm filter) dissolve->filter If standard extract->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection at 220 nm separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate Using standards quantify Quantification of Analyte integrate->quantify For samples calibrate->quantify report Final Report quantify->report

References

Application Notes and Protocols for Determining the Cytotoxicity of 7-O-Acetylneocaesalpin N using MTT and XTT Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of the natural compound 7-O-Acetylneocaesalpin N using two common colorimetric assays: MTT and XTT. While specific cytotoxic data for this compound is not yet extensively documented in publicly available literature, the protocols provided herein are established methods for evaluating the cytotoxicity of novel compounds.[1][2][3]

Introduction to Cytotoxicity Assays

Cytotoxicity assays are essential tools in drug discovery and development for screening compounds that may inhibit cancer cell growth. These assays measure the number of viable cells after exposure to a test compound. The MTT and XTT assays are reliable, sensitive, and can be adapted for high-throughput screening.[4][5][6][7]

The core principle of these assays lies in the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce tetrazolium salts (MTT or XTT) to a colored formazan product.[5][6][7][8] The intensity of the color is directly proportional to the number of metabolically active (and therefore viable) cells.[7][8]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to a purple formazan product that is insoluble in water and requires a solubilization step before absorbance can be measured.[5][6][7]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is reduced to a water-soluble orange formazan product, simplifying the protocol by eliminating the need for a solubilization step.[4][8]

Data Presentation

The results of cytotoxicity assays are typically presented as the concentration of the compound that inhibits cell growth by 50% (IC50). The following table is a hypothetical representation of data that could be obtained for this compound against various cancer cell lines.

Cell LineAssay TypeThis compound IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
MCF-7 (Breast Cancer)MTTHypothetical ValueKnown Value
XTTHypothetical ValueKnown Value
HepG2 (Liver Cancer)MTTHypothetical ValueKnown Value
XTTHypothetical ValueKnown Value
A549 (Lung Cancer)MTTHypothetical ValueKnown Value
XTTHypothetical ValueKnown Value
HEK293 (Normal Kidney)MTTHypothetical ValueKnown Value
XTTHypothetical ValueKnown Value

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of a test compound like this compound using either the MTT or XTT assay.

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Procedure cluster_measurement Data Acquisition cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24h (adhesion) cell_seeding->incubation1 add_compound Add serial dilutions of This compound incubation1->add_compound add_controls Add controls (vehicle, positive control) incubation1->add_controls incubation2 Incubate for 24-72h add_compound->incubation2 add_controls->incubation2 add_reagent Add MTT or XTT reagent incubation2->add_reagent incubation3 Incubate for 2-4h add_reagent->incubation3 solubilization Add solubilization solution (MTT only) incubation3->solubilization read_absorbance Read absorbance on a microplate reader incubation3->read_absorbance solubilization->read_absorbance for MTT data_analysis Calculate % viability and IC50 values read_absorbance->data_analysis

Caption: General workflow for determining the cytotoxicity of a compound.

Experimental Protocols

1. MTT Assay Protocol

This protocol is adapted from standard MTT assay procedures.[5][6][7][9]

Materials:

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium (serum-free for incubation with MTT)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Adherent or suspension cancer cells

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, carefully remove the medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[5]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well to dissolve the crystals.[5] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

2. XTT Assay Protocol

This protocol is based on established XTT assay procedures.[4][10][11][12]

Materials:

  • This compound stock solution (in DMSO)

  • XTT labeling reagent

  • Electron-coupling reagent

  • Cell culture medium

  • 96-well microplates

  • Adherent or suspension cancer cells

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle and positive controls. Incubate for 24, 48, or 72 hours.

  • XTT Reagent Preparation: Immediately before use, thaw the XTT labeling reagent and the electron-coupling reagent. Prepare the XTT labeling mixture by mixing the two reagents according to the manufacturer's instructions (a common ratio is 50:1 XTT to electron-coupling reagent).[11]

  • XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.[11]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[10] The color of the medium will change to orange in the presence of viable cells.

  • Absorbance Measurement: Gently shake the plate to ensure a homogenous distribution of the color. Read the absorbance at 450 nm using a microplate reader. A reference wavelength of 650 nm or higher is recommended.[10][11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value from the dose-response curve.

Signaling Pathway Diagram

As the specific signaling pathway affected by this compound is not yet elucidated, the following diagram illustrates the general principle of tetrazolium-based cytotoxicity assays, which is the reduction of the tetrazolium salt by mitochondrial enzymes in viable cells.

Caption: Mitochondrial reduction of tetrazolium salts in viable cells.

References

7-O-Acetylneocaesalpin N solubility in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known information regarding 7-O-Acetylneocaesalpin N and detailed protocols for determining its solubility in DMSO and other organic solvents. Due to the limited publicly available data on this specific compound, generalized experimental procedures are provided as a guide for researchers to generate their own data.

Introduction

This compound is a cassane-type diterpenoid that can be isolated from the seeds of Caesalpinia minax.[1] As a member of the diterpenoid class of natural products, it holds potential for biological activity and is of interest to researchers in pharmacognosy, natural product chemistry, and drug discovery.[2][3] The structural complexity and natural origin of this compound make it a candidate for investigation into various therapeutic areas, including anti-inflammatory, antimicrobial, and cytotoxic activities, which are common for this class of compounds.[2][4]

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula C₂₅H₃₄O₁₀[3][5]
Molecular Weight 494.53 g/mol [3][5]
Appearance Solid
CAS Number 1309079-08-0[3][5]
Class Diterpenoid[1]

Solubility Data

Table for Recording Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)Observations
Dimethyl Sulfoxide (DMSO)25
Ethanol25
Methanol25
Dichloromethane (DCM)25
Chloroform25
Acetone25
Acetonitrile25
Water25

Experimental Protocol: Determination of Solubility using the Shake-Flask Method

The following protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[6][7]

4.1. Materials

  • This compound

  • Selected solvents (e.g., DMSO, Ethanol, Methanol)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical balance

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

4.2. Procedure

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume (e.g., 1 mL) of the selected solvent in a glass vial. The excess solid should be clearly visible.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker or rotator and agitate at a constant temperature (e.g., 25 °C) for 24 to 72 hours to ensure equilibrium is reached.[6]

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes to pellet the undissolved solid.[6]

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).

  • Quantification:

    • Using HPLC:

      • Develop an HPLC method with a suitable column and mobile phase to achieve good peak separation for this compound.

      • Prepare a calibration curve using standard solutions of this compound of known concentrations.

      • Inject the diluted sample and determine the concentration from the calibration curve.[6]

    • Using UV-Vis Spectrophotometry:

      • Determine the wavelength of maximum absorbance (λmax) for this compound.

      • Prepare a calibration curve by measuring the absorbance of standard solutions of known concentrations at the λmax.

      • Measure the absorbance of the diluted sample and calculate the concentration using the calibration curve.[6]

  • Calculation of Solubility:

    • Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Add excess this compound to solvent equil1 Seal vial and agitate (24-72h at constant temp) prep1->equil1 sep1 Centrifuge to pellet undissolved solid equil1->sep1 ana1 Collect supernatant sep1->ana1 ana2 Dilute sample ana1->ana2 ana3 Quantify concentration (HPLC or UV-Vis) ana2->ana3 ana4 Calculate solubility ana3->ana4

Solubility Determination Workflow

Potential Signaling Pathways

While the specific molecular targets and signaling pathways of this compound have not been extensively studied, related cassane diterpenoids and other natural products with similar structural features are known to exhibit biological activities through various mechanisms.[2][3] These often include the modulation of pathways involved in inflammation, oxidative stress, and cell proliferation.

5.1. Hypothetical Signaling Pathways

Based on the activities of similar natural products, this compound could potentially interact with the following signaling pathways:

  • NF-κB Signaling Pathway: Many natural products with anti-inflammatory properties inhibit the activation of NF-κB, a key regulator of inflammatory gene expression.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and is a common target for anti-cancer and anti-inflammatory agents.

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, proliferation, and growth, and its dysregulation is often observed in cancer.[8]

Further research is required to elucidate the precise mechanisms of action of this compound. The following diagram illustrates a generalized representation of how a bioactive compound might influence these key cellular signaling pathways.

signaling_pathways cluster_inflammation Inflammatory Response cluster_proliferation Cell Proliferation & Survival compound This compound nfkb NF-κB Pathway compound->nfkb (Potential Inhibition) mapk MAPK Pathway compound->mapk (Potential Modulation) pi3k PI3K/Akt Pathway compound->pi3k (Potential Modulation) inflammation Inflammatory Gene Expression nfkb->inflammation proliferation Proliferation & Survival mapk->proliferation pi3k->proliferation

Potential Cellular Signaling Pathways

Applications in Research and Drug Development

Given its classification as a cassane diterpenoid, this compound is a valuable compound for:

  • Screening for Biological Activity: Initial in vitro screening assays to assess its cytotoxic, anti-inflammatory, antimicrobial, and antioxidant properties.

  • Lead Compound Development: If significant biological activity is identified, its structure can serve as a scaffold for the synthesis of more potent and selective analogues.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by the compound to understand its biological effects.

Disclaimer: this compound is intended for research purposes only and is not for human or veterinary use. All experiments should be conducted in a properly equipped laboratory and in accordance with all applicable safety regulations.

References

Application Note: Protocol for Nitric Oxide (NO) Production Inhibition Assay with 7-O-Acetylneocaesalpin N

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1][2] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation and is implicated in the pathophysiology of various inflammatory diseases.[1][2] Consequently, the inhibition of iNOS-mediated NO production represents a key therapeutic strategy for the development of novel anti-inflammatory agents. This document provides a detailed protocol for assessing the inhibitory effect of 7-O-Acetylneocaesalpin N on NO production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. The assay quantifies nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reaction.[1][3]

Compounds isolated from the genus Caesalpinia have demonstrated various biological activities, including anti-inflammatory effects.[4][5][6][7] This protocol is designed to be a robust method for evaluating the potential of this compound as an inhibitor of NO production.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[8]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency.

NO Production Inhibition Assay
  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ to 5 x 10⁵ cells/well and incubate for 12-24 hours to allow for cell adherence.[2][8]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution with phenol red-free DMEM to achieve the desired final concentrations. Ensure the final solvent concentration in the culture medium does not exceed a level that affects cell viability (typically <0.1%).

  • Treatment:

    • Remove the culture medium from the wells.

    • Add fresh phenol red-free DMEM containing various concentrations of this compound to the designated wells.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control, such as L-NMMA (a known NOS inhibitor).[8]

    • Pre-incubate the cells with the compound for 1-2 hours.[2][9]

  • Stimulation:

    • Following pre-incubation, add lipopolysaccharide (LPS) to all wells (except the negative control wells) to a final concentration of 1 µg/mL to induce NO production.[1][8]

    • Incubate the plate for an additional 20-24 hours at 37°C in a 5% CO₂ incubator.[1][8]

Measurement of Nitrite Concentration (Griess Assay)

The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[10][11][12] The Griess reaction is a two-step diazotization process.[10]

  • Reagent Preparation:

    • Griess Reagent I: 1% (w/v) sulfanilamide in 2.5% or 5% phosphoric acid.[1][3]

    • Griess Reagent II: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water or 2.5% phosphoric acid.[1][3]

    • Note: These reagents can be purchased as a kit and should be prepared according to the manufacturer's instructions.[13][14]

  • Standard Curve Preparation:

    • Prepare a standard curve of sodium nitrite (NaNO₂) in phenol red-free DMEM with concentrations ranging from approximately 1 to 100 µM.

  • Assay Procedure:

    • After the 24-hour incubation period, carefully collect 50-100 µL of the culture supernatant from each well and transfer it to a new 96-well plate.[1]

    • Add an equal volume (50-100 µL) of Griess Reagent (a 1:1 mixture of Reagent I and Reagent II) to each well containing the supernatant and standards.[1]

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.[1]

  • Data Acquisition:

    • Measure the absorbance of the resulting chromophoric azo product at 540 nm using a microplate reader.[1][10][11][13]

Cell Viability Assay (e.g., MTT Assay)

To ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compound, a cell viability assay should be performed in parallel.

  • Procedure: After collecting the supernatant for the Griess assay, the remaining cells in the original plate can be used for an MTT assay.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[9]

  • Measurement: Measure the absorbance at a wavelength of 540-570 nm.[1][9]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Data Presentation

The quantitative data from the NO production inhibition and cell viability assays can be summarized in the following table.

Concentration of this compound (µM)Nitrite Concentration (µM) ± SD% NO InhibitionCell Viability (%) ± SD
0 (Vehicle Control)Value0100
0 + LPSValueCalculatedValue
Concentration 1 + LPSValueCalculatedValue
Concentration 2 + LPSValueCalculatedValue
Concentration 3 + LPSValueCalculatedValue
Positive Control (e.g., L-NMMA) + LPSValueCalculatedValue
  • % NO Inhibition is calculated as: [1 - (Nitrite_sample / Nitrite_LPS_control)] * 100

  • IC₅₀ values (the concentration of the compound that inhibits 50% of NO production) can be determined by plotting the percentage of NO inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway

LPS_NO_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene Induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Leads to NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes Conversion L_Arginine L-Arginine L_Arginine->NO Compound This compound (Potential Inhibitor) Compound->NFkB Inhibits? Compound->iNOS_protein Inhibits?

Caption: LPS-induced NO production signaling pathway.

Experimental Workflow

NO_Inhibition_Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells incubate1 Incubate 12-24h seed_cells->incubate1 prepare_compound Prepare dilutions of This compound incubate1->prepare_compound add_compound Pre-treat cells with compound (1-2h) prepare_compound->add_compound add_lps Stimulate with LPS (1 µg/mL) add_compound->add_lps incubate2 Incubate 20-24h add_lps->incubate2 collect_supernatant Collect supernatant incubate2->collect_supernatant mtt_assay Perform MTT Assay on remaining cells incubate2->mtt_assay griess_assay Perform Griess Assay collect_supernatant->griess_assay read_absorbance Measure Absorbance at 540 nm griess_assay->read_absorbance analyze_data Analyze Data: Calculate % Inhibition & Cell Viability read_absorbance->analyze_data read_absorbance2 Measure Absorbance at 570 nm mtt_assay->read_absorbance2 read_absorbance2->analyze_data end End analyze_data->end

Caption: Experimental workflow for NO inhibition assay.

References

Application Notes and Protocols for 7-O-Acetylneocaesalpin N in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Acetylneocaesalpin N is a cassane-type diterpenoid that has been isolated from the seeds of Caesalpinia minax Hance. While specific studies on the anticancer effects of this compound are not extensively available in publicly accessible literature, the broader family of cassane diterpenes from the Caesalpinia genus has demonstrated significant potential in cancer research. These compounds have been shown to exhibit cytotoxic and anti-proliferative activities against a variety of cancer cell lines.

This document provides a generalized framework for researchers interested in investigating the anticancer properties of this compound. The protocols and potential mechanisms of action described herein are based on studies of structurally related cassane diterpenes. It is recommended that these guidelines be adapted and optimized for the specific cancer cell lines and experimental conditions used in your laboratory.

Potential Mechanism of Action

Based on studies of related cassane diterpenes, this compound may exert its anticancer effects through several mechanisms, primarily centered on the induction of apoptosis (programmed cell death) and cell cycle arrest. The signaling pathways potentially modulated by this compound are complex and may involve:

  • Induction of Apoptosis: Many cassane diterpenes trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, which are the executioners of apoptosis.

  • Cell Cycle Arrest: These compounds have been observed to cause cell cycle arrest at various phases (e.g., G0/G1 or G2/M), preventing cancer cells from proliferating.

  • Modulation of Signaling Pathways: Key signaling pathways often dysregulated in cancer, such as the PI3K/Akt, MAPK, and Wnt/β-catenin pathways, are potential targets. Additionally, the generation of reactive oxygen species (ROS) and subsequent activation of stress-related pathways like the AMPK/mTORC1 pathway have been implicated in the anticancer activity of some cassane diterpenes.

Data Presentation: A Template for Your Findings

As you generate data on the effects of this compound, it is crucial to present it in a clear and organized manner. The following tables are templates for summarizing your quantitative findings.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cancer Cell LineTissue of OriginIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
e.g., A549Lung
e.g., MCF-7Breast
e.g., HeLaCervical
e.g., HepG2Liver
e.g., HCT-116Colon

Table 2: Effect of this compound on Apoptosis-Related Protein Expression

ProteinTreatment GroupFold Change vs. Control (Western Blot Quantification)
Bax e.g., 24h treatment
Bcl-2 e.g., 24h treatment
Cleaved Caspase-3 e.g., 24h treatment
Cleaved PARP e.g., 24h treatment

Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control
This compound (IC50)
This compound (2x IC50)

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer activity of this compound.

Cell Culture
  • Cell Lines: Obtain desired cancer cell lines from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Culture the cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage the cells upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, PARP, Akt, p-Akt, ERK, p-ERK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows.

G cluster_workflow Experimental Workflow for Anticancer Activity Screening start Prepare this compound Stock Solution cell_culture Culture Cancer Cell Lines start->cell_culture cytotoxicity Perform Cytotoxicity Assay (e.g., MTT) Determine IC50 Values cell_culture->cytotoxicity apoptosis Conduct Apoptosis Assay (e.g., Annexin V/PI) cytotoxicity->apoptosis western_blot Analyze Protein Expression (Western Blot) cytotoxicity->western_blot cell_cycle Perform Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle data_analysis Data Analysis and Interpretation apoptosis->data_analysis western_blot->data_analysis cell_cycle->data_analysis end Conclusion on Anticancer Potential data_analysis->end

Caption: Workflow for investigating the anticancer activity of a compound.

G cluster_pathway Hypothesized Apoptotic Signaling Pathway compound This compound stress Cellular Stress compound->stress bax Bax (Pro-apoptotic) Activation stress->bax bcl2 Bcl-2 (Anti-apoptotic) Inhibition stress->bcl2 mitochondria Mitochondrial Outer Membrane Permeabilization bax->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential intrinsic apoptosis pathway induced by the compound.

G cluster_logic Logical Relationship of Experimental Outcomes compound_effect Increased Concentration of This compound decreased_viability Decreased Cell Viability compound_effect->decreased_viability increased_apoptosis Increased Apoptosis compound_effect->increased_apoptosis cell_cycle_arrest Cell Cycle Arrest compound_effect->cell_cycle_arrest altered_proteins Altered Expression of Key Signaling Proteins compound_effect->altered_proteins cancer_inhibition Inhibition of Cancer Cell Growth decreased_viability->cancer_inhibition increased_apoptosis->cancer_inhibition cell_cycle_arrest->cancer_inhibition altered_proteins->increased_apoptosis altered_proteins->cell_cycle_arrest

Caption: Relationship between experimental observations and the anticancer effect.

Application Notes and Protocols for In Vivo Studies of 7-O-Acetylneocaesalpin N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of 7-O-Acetylneocaesalpin N, a novel natural compound. The protocols outlined below describe a tiered approach, starting with essential safety and pharmacokinetic profiling, followed by efficacy evaluation for potential anti-inflammatory, analgesic, and anticancer activities.

Preclinical In Vivo Study Workflow

A systematic in vivo investigation of a novel compound like this compound should follow a logical progression. The workflow begins with toxicity assessment to establish safe dosage levels, followed by pharmacokinetic studies to understand its behavior in a biological system. Based on these initial findings, efficacy studies in relevant disease models can be designed and executed.

G A Acute & Sub-acute Toxicity Studies B Pharmacokinetic (PK) Analysis A->B C Anti-inflammatory & Analgesic Screening B->C D Anticancer Xenograft Models C->D Guide Further Efficacy Testing

Caption: In Vivo Study Workflow for this compound.

Acute and Sub-Acute Toxicity Studies

Prior to efficacy testing, it is crucial to determine the safety profile of this compound. Acute and sub-acute toxicity studies are performed to identify the potential adverse effects of the compound and to establish a safe dose range for subsequent experiments. These studies are typically conducted in rodents following OECD guidelines.[1][2][3][4][5]

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This protocol is a stepwise procedure using a minimum number of animals to classify the substance's acute toxicity.[5]

  • Animals: Healthy, young adult nulliparous, non-pregnant female rats (8-12 weeks old) are used. Animals are caged in groups of three.[2][5]

  • Housing: Animals are housed under standard laboratory conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) with ad libitum access to food and water.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the experiment.[2]

  • Fasting: Food, but not water, is withheld overnight before administration of the test substance.[5]

  • Dose Administration: A single dose of this compound is administered by oral gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg. The selection is based on any existing in vitro cytotoxicity data.

  • Procedure:

    • A single animal is dosed at the starting dose level.

    • If the animal survives, two more animals are dosed at the same level.

    • If all three animals survive, the next higher fixed dose level is tested in a new group of three animals.

    • If mortality is observed, the next lower dose level is tested.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern) and body weight changes for up to 14 days.[1][2]

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to gross necropsy.

Data Presentation: Acute Toxicity
Dose (mg/kg)Number of AnimalsMortalityClinical Signs of ToxicityBody Weight Change (%)Gross Necropsy Findings
53
503
3003
20003

Pharmacokinetic Analysis

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. This information is critical for designing rational dosing schedules in efficacy studies.[6][7][8][9][10]

Experimental Protocol: Single-Dose Pharmacokinetics in Rats
  • Animals: Male Wistar rats (200-250 g) are used.

  • Housing and Acclimatization: As described in the toxicity protocol.

  • Drug Administration:

    • Intravenous (IV): this compound is administered as a single bolus injection into the tail vein (e.g., 10 mg/kg).

    • Oral (PO): this compound is administered by oral gavage (e.g., 50 mg/kg).

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the retro-orbital plexus at predefined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 min at 4°C) and stored at -80°C until analysis.

  • Bioanalysis: The concentration of this compound in plasma samples is determined using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Parameter Calculation: Key PK parameters are calculated using non-compartmental analysis.

Data Presentation: Pharmacokinetic Parameters
ParameterIV AdministrationOral Administration
Dose (mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC0-t (ng·h/mL)
AUC0-inf (ng·h/mL)
t1/2 (h)
CL (L/h/kg)
Vd (L/kg)
F (%) N/A

Efficacy Evaluation: Anti-inflammatory and Analgesic Activity

Based on the pharmacological activities of similar natural compounds, initial efficacy screening for anti-inflammatory and analgesic effects is recommended.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

This is a widely used and reproducible model of acute inflammation.[11][12][13][14][15][16]

  • Animals: Male Wistar rats (150-180 g).

  • Grouping: Animals are divided into groups (n=6): Vehicle control, Positive control (e.g., Indomethacin, 10 mg/kg), and this compound treated groups (e.g., 25, 50, 100 mg/kg).

  • Drug Administration: The vehicle, positive control, or this compound is administered orally 1 hour before carrageenan injection.[13]

  • Induction of Edema: 0.1 mL of 1% (w/v) carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[14][15]

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[13][14]

  • Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

TreatmentDose (mg/kg)Paw Volume (mL) at Time (h)% Inhibition of Edema at 4h
0 1
Vehicle Control -
Positive Control
This compound
This compound
This compound
Acetic Acid-Induced Writhing Test in Mice (Analgesic)

This model is used to screen for peripheral analgesic activity.[17][18][19][20][21]

  • Animals: Swiss albino mice (20-25 g) of either sex.

  • Grouping: Animals are divided into groups (n=8): Vehicle control, Positive control (e.g., Aspirin, 100 mg/kg), and this compound treated groups.

  • Drug Administration: The vehicle, positive control, or this compound is administered orally 30 minutes before the injection of acetic acid.[21]

  • Induction of Writhing: 0.1 mL/10 g of 0.6% (v/v) acetic acid solution is injected intraperitoneally.[18]

  • Observation: Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 10 minutes.[17][21]

  • Calculation: The percentage of analgesic activity is calculated as: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

TreatmentDose (mg/kg)Mean Number of Writhes (± SEM)% Inhibition
Vehicle Control -
Positive Control
This compound
This compound
This compound

Efficacy Evaluation: Anticancer Activity

If this compound shows promising results in in vitro cytotoxicity assays or if its chemical structure suggests potential anticancer properties, in vivo evaluation using xenograft models is warranted.[22][23][24][25][26]

Human Tumor Xenograft Model in Nude Mice

This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice.[22][23][27][28][29][30][31]

  • Cell Culture: A suitable human cancer cell line (e.g., based on in vitro sensitivity) is cultured under standard conditions.

  • Animals: Female athymic nude mice (6-8 weeks old).[27][28]

  • Tumor Inoculation:

    • Cells are harvested during the logarithmic growth phase, washed, and resuspended in a sterile medium or PBS, often mixed with Matrigel.[30][31]

    • Approximately 5 x 10^6 cells in a volume of 0.1-0.2 mL are injected subcutaneously into the right flank of each mouse.[29][30]

  • Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week with calipers once the tumors become palpable.[28] Tumor volume is calculated using the formula: Volume = (Length x Width^2) / 2

  • Grouping and Treatment: When tumors reach a mean volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10): Vehicle control, Positive control (a standard chemotherapeutic agent), and this compound treated groups.

  • Drug Administration: Treatment is administered as per the schedule determined from PK studies (e.g., daily oral gavage for 21 days).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³). Body weight is monitored as an indicator of toxicity.

  • Tumor Excision and Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., histopathology, biomarker analysis).

Treatment GroupDose and ScheduleMean Tumor Volume (mm³ ± SEM) on Day XMean Tumor Weight (g ± SEM)Tumor Growth Inhibition (%)
Vehicle Control -N/A
Positive Control
This compound
This compound

Signaling Pathway Diagrams

Understanding the potential mechanism of action of this compound can be aided by visualizing key signaling pathways involved in inflammation, pain, and cancer.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammatory responses.

Caption: Simplified NF-κB Signaling Pathway.

Caspase-Mediated Apoptosis Pathway

Apoptosis, or programmed cell death, is a critical pathway in cancer therapy.

G cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway Bax Bax/Bak Mito Mitochondrion Bax->Mito Forms pores CytC Cytochrome c Mito->CytC Releases Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome CytC->Apoptosome Casp9 Pro-Caspase-9 Apaf1->Casp9 Apaf1->Apoptosome Casp9->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 Activates DeathR Death Receptor (e.g., Fas) FADD FADD DeathR->FADD DISC DISC DeathR->DISC DeathL Death Ligand (e.g., FasL) DeathL->DeathR Binds Casp8 Pro-Caspase-8 FADD->Casp8 FADD->DISC Casp8->DISC DISC->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic and Extrinsic Apoptosis Pathways.

References

Application Notes and Protocols: Synthesis and Evaluation of 7-O-Acetylneocaesalpin N Analogs for Improved Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 7-O-Acetylneocaesalpin N analogs and the evaluation of their bioactivity, with a focus on anti-inflammatory properties. The protocols outlined below are based on established methodologies for the synthesis of related cassane diterpenoids and standard in vitro bioassays.

Introduction

This compound is a member of the cassane diterpenoid family of natural products, which are known for their diverse and potent biological activities, including anti-inflammatory, antiviral, and cytotoxic effects. Modification of the core cassane scaffold offers a promising strategy for the development of novel therapeutic agents with enhanced potency and selectivity. This document details the synthetic approaches to generate analogs of this compound and the protocols to assess their anti-inflammatory efficacy.

Data Presentation: Bioactivity of Cassane Diterpenoids

The following table summarizes the reported anti-inflammatory activity of various cassane-type diterpenes, providing a baseline for comparison when evaluating newly synthesized analogs of this compound. The primary endpoint reported is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, a key indicator of anti-inflammatory potential.

Compound/AnalogCell LineAssayIC50 (µM)Reference
Pulcherrimin QRAW 264.7NO Inhibition2.9[1]
Cassane Diterpenoid 4RAW 264.7NO Inhibition8.2[2]
Cassane Diterpenoid 5RAW 264.7NO Inhibition11.2[2]
Cassane Diterpenoid 6RAW 264.7NO Inhibition9.5[2]
Pygmaeocin BRAW 264.7NO Inhibition0.033 (µg/mL)[3]
SaprorthoquinoneRAW 264.7NO Inhibition1.30 (µg/mL)[3]
Pygmaeocin CRAW 264.7NO Inhibition1.73 (µg/mL)[3]

Experimental Protocols

General Synthetic Strategy for this compound Analogs

The synthesis of this compound and its analogs can be approached through a multi-step total synthesis, drawing inspiration from the successful synthesis of structurally related neocaesalpins such as Neocaesalpin A and AA. A plausible retrosynthetic analysis is presented below. The synthesis of analogs can be achieved by introducing modifications at various stages of the synthetic route, particularly by using substituted starting materials or by performing functional group transformations on late-stage intermediates.

A key step in the synthesis of the cassane core is often an intermolecular Diels-Alder reaction to construct the foundational ring system. Subsequent carefully orchestrated oxidation and functional group manipulation steps are then employed to achieve the desired oxygenation pattern and stereochemistry of the natural product.

Protocol for Acetylation of Neocaesalpin N (Hypothetical):

This protocol describes a potential method for the final acetylation step to yield this compound from its precursor, Neocaesalpin N.

  • Dissolution: Dissolve Neocaesalpin N in a suitable solvent such as dichloromethane (CH₂Cl₂) or a mixture of pyridine and CH₂Cl₂.

  • Reagent Addition: Add acetic anhydride (Ac₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP) or an excess of pyridine which can also act as the base.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

In Vitro Anti-Inflammatory Activity Assays

This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • Synthesized this compound analogs

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[4]

  • Treatment: Pre-treat the cells with various concentrations of the synthesized analogs for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.[4]

  • Griess Reaction: Collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent in a new 96-well plate.[4]

  • Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.[4]

  • Quantification: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

This protocol is used to determine the effect of the synthesized analogs on the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory pathway.

Materials:

  • BV-2 murine microglial cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • LPS from E. coli

  • Synthesized this compound analogs

  • RIPA lysis buffer with protease inhibitors

  • Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Culture and Treatment: Seed BV-2 cells and treat with the synthesized analogs and/or LPS as described in the NO production assay.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[5]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[6]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[6] Incubate the membrane with primary antibodies overnight at 4°C.[7]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[7] Detect the protein bands using an ECL substrate and an imaging system.[7]

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Mandatory Visualizations

Synthesis_Workflow Start Starting Materials (e.g., Safranal) Core_Synthesis Cassane Core Synthesis (e.g., Diels-Alder) Start->Core_Synthesis Intermediate Key Intermediate Core_Synthesis->Intermediate Analogs Analog Synthesis (Functional Group Modification) Intermediate->Analogs Final_Product This compound Analogs Analogs->Final_Product Purification Purification (Chromatography) Final_Product->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization

Caption: General workflow for the synthesis of this compound analogs.

Bioactivity_Workflow cluster_invitro In Vitro Evaluation cluster_outcome Outcome Cell_Culture Cell Culture (RAW 264.7 or BV-2) Treatment Treatment with Analogs + LPS Stimulation Cell_Culture->Treatment NO_Assay Nitric Oxide Assay (Griess Reagent) Treatment->NO_Assay WB_Assay Western Blot (iNOS, COX-2) Treatment->WB_Assay Data_Analysis Data Analysis (IC50 Determination) NO_Assay->Data_Analysis WB_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR Lead_Identification Lead Compound Identification SAR->Lead_Identification

Caption: Experimental workflow for evaluating the bioactivity of synthesized analogs.

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway MAPK_Pathway MAPK Pathway TLR4->MAPK_Pathway iNOS iNOS Expression NFkB_Pathway->iNOS COX2 COX-2 Expression NFkB_Pathway->COX2 MAPK_Pathway->iNOS MAPK_Pathway->COX2 Analogs This compound Analogs Analogs->NFkB_Pathway Analogs->MAPK_Pathway NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins (PGs) COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation

Caption: Proposed anti-inflammatory signaling pathway targeted by the analogs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of Cassane Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of cassane diterpenoids.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the HPLC analysis of cassane diterpenoids in a question-and-answer format.

Peak Shape Problems

Q1: My cassane diterpenoid peaks are showing significant tailing. What are the likely causes and how can I fix this?

A: Peak tailing for cassane diterpenoids is often due to secondary interactions between the analytes and the stationary phase, or issues with the mobile phase.[1][2][3]

  • Secondary Interactions with Silanols: Cassane diterpenoids, particularly those with polar functional groups, can interact with residual silanol groups on the silica-based stationary phase, leading to tailing.[3]

    • Solution: Lower the pH of the mobile phase to around 3.0 using an additive like formic acid or acetic acid. This protonates the silanol groups, minimizing these secondary interactions.[4] Using a highly deactivated, end-capped column can also significantly reduce peak tailing.[3]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of any acidic or basic functional groups on the cassane diterpenoid, it can lead to poor peak shape.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure a single ionic form is present.[2]

  • Column Overload: Injecting too much sample can saturate the column, causing peak distortion.

    • Solution: Try diluting the sample or injecting a smaller volume.[2]

  • Column Contamination: Accumulation of contaminants can lead to peak tailing.

    • Solution: Flush the column with a strong solvent. If the issue persists, consider replacing the guard column or the analytical column.

Q2: I am observing peak fronting for my cassane diterpenoid peaks. What should I do?

A: Peak fronting is less common than tailing but can occur.

  • High Sample Concentration: The most common cause is injecting a sample that is too concentrated.

    • Solution: Dilute your sample and re-inject.

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Resolution and Selectivity Issues

Q3: I am struggling with the co-elution of several cassane diterpenoids. How can I improve the resolution?

A: Improving the resolution between closely eluting cassane diterpenoids often requires optimizing the selectivity of your HPLC method.

  • Mobile Phase Composition: The choice and ratio of organic solvents in the mobile phase have a significant impact on selectivity.

    • Solution: If you are using acetonitrile, try switching to methanol or a mixture of both. The different solvent properties can alter the elution order and improve separation. Also, systematically adjust the organic solvent to water/buffer ratio.

  • Mobile Phase pH: For ionizable cassane diterpenoids, adjusting the mobile phase pH can dramatically alter retention times and selectivity.

    • Solution: Experiment with different pH values, keeping in mind the stability of your analytes and column.

  • Stationary Phase Chemistry: Not all C18 columns are the same. The choice of stationary phase is a critical factor in achieving resolution.

    • Solution: If a standard C18 column is not providing adequate separation, consider a column with a different selectivity. A phenyl-hexyl or a polar-embedded column might provide alternative interactions that can resolve co-eluting peaks. For highly similar isomers, a C30 column may offer better shape selectivity.[5]

  • Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect resolution.

    • Solution: Try adjusting the column temperature in 5 °C increments. Lowering the temperature often increases retention and can improve the separation of some isomers.

  • Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.

    • Solution: Decrease the flow rate to allow for more interaction between the analytes and the stationary phase.

Q4: How do I choose the right stationary phase for my cassane diterpenoid separation?

A: The choice of stationary phase depends on the specific cassane diterpenoids you are trying to separate.

  • C18 Columns: These are the most common starting point and are effective for a wide range of cassane diterpenoids. They separate primarily based on hydrophobicity.

  • C8 Columns: These are less retentive than C18 columns and can be useful for more hydrophobic cassane diterpenoids that are too strongly retained on a C18 column.

  • Phenyl Columns: These columns offer alternative selectivity through π-π interactions with aromatic rings. This can be beneficial for separating cassane diterpenoids containing aromatic moieties.

  • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can reduce interactions with residual silanols and provide different selectivity for polar cassane diterpenoids.

  • C30 Columns: These columns are particularly useful for separating isomeric compounds, including stereoisomers, due to their high shape selectivity.[5]

General Troubleshooting

Q5: My retention times are shifting from run to run. What could be the cause?

A: Retention time instability can be caused by several factors.

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between runs, especially when using gradients.

    • Solution: Increase the column equilibration time before each injection.

  • Pump Issues: The HPLC pump may not be delivering a consistent mobile phase composition.

    • Solution: Check the pump for leaks and ensure proper solvent degassing.

  • Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of the more volatile component.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.

Experimental Protocols

Protocol 1: General Screening Method for Cassane Diterpenoids

This protocol is a good starting point for the analysis of a mixture of unknown cassane diterpenoids.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% B to 80% B over 40 minutes, then to 100% B over 5 minutes
Flow Rate 0.6 mL/min
Column Temperature 30 °C
Detection PDA/UV at 220 nm
Injection Volume 10 µL

Protocol 2: High-Resolution Separation of Furanocassane and Furanolactone Diterpenoids

This method has been shown to be effective for the simultaneous analysis of a large number of cassane diterpenoids.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 10% B to 100% B over 90 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection ESI-MS
Injection Volume 5 µL

Data Presentation

Table 1: Comparison of Stationary Phases for Diterpenoid Separation

Stationary PhasePrimary InteractionBest Suited ForPotential Advantages for Cassane Diterpenoids
C18 HydrophobicGeneral purpose, non-polar to moderately polar compoundsGood retention for a broad range of cassane diterpenoids.
C8 Hydrophobic (less than C18)More hydrophobic compoundsReduced retention for highly non-polar cassane diterpenoids, potentially faster analysis.
Phenyl π-π, HydrophobicAromatic compoundsEnhanced selectivity for cassane diterpenoids with aromatic rings.
Polar-Embedded Hydrophobic, Hydrogen BondingPolar compoundsImproved peak shape for polar cassane diterpenoids, resistant to dewetting in highly aqueous mobile phases.
C30 Hydrophobic, Shape SelectivityIsomeric compounds, carotenoidsSuperior resolution of structurally similar cassane diterpenoid isomers.[5]

Table 2: Effect of Mobile Phase Modifier on Diterpenoid Retention

Organic ModifierElution StrengthSelectivity CharacteristicsApplication Notes for Cassane Diterpenoids
Acetonitrile HighDifferent selectivity compared to methanol due to its aprotic nature.Generally provides good peak shapes and efficiency. A good first choice for method development.
Methanol Lower than AcetonitrileCan provide different elution orders compared to acetonitrile due to its protic nature and hydrogen bonding capabilities.Can be a useful alternative to acetonitrile to improve the resolution of co-eluting peaks.
Methanol/Acetonitrile Mixture IntermediateAllows for fine-tuning of selectivity.Can be used to optimize the separation of complex mixtures of cassane diterpenoids.

Visualizations

TroubleshootingWorkflow start Start: HPLC Problem with Cassane Diterpenoids peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution / Co-elution? start->resolution retention Retention Time Issues? start->retention tailing Peak Tailing peak_shape->tailing Yes fronting Peak Fronting peak_shape->fronting No optimize_mobile_phase Optimize Mobile Phase resolution->optimize_mobile_phase Yes change_column Change Stationary Phase resolution->change_column No shifting_rt Shifting Retention Times retention->shifting_rt Yes no_retention No/Poor Retention retention->no_retention No adjust_ph Lower Mobile Phase pH (e.g., to 3.0 with 0.1% Formic Acid) tailing->adjust_ph use_deactivated_column Use a Highly Deactivated / End-capped Column tailing->use_deactivated_column reduce_concentration Dilute Sample / Reduce Injection Volume tailing->reduce_concentration fronting->reduce_concentration change_injection_solvent Match Injection Solvent to Mobile Phase fronting->change_injection_solvent end Problem Solved adjust_ph->end use_deactivated_column->end reduce_concentration->end change_injection_solvent->end try_methanol Try Methanol or Acetonitrile/Methanol Mixture optimize_mobile_phase->try_methanol vary_gradient Adjust Gradient Slope optimize_mobile_phase->vary_gradient adjust_temp_flow Adjust Temperature / Flow Rate change_column->adjust_temp_flow try_phenyl_c30 Try Phenyl or C30 Column for Different Selectivity change_column->try_phenyl_c30 lower_temp_flow Lower Temperature or Flow Rate adjust_temp_flow->lower_temp_flow try_methanol->end vary_gradient->end try_phenyl_c30->end lower_temp_flow->end increase_equilibration Increase Column Equilibration Time shifting_rt->increase_equilibration check_pump Check Pump and Degas Solvents shifting_rt->check_pump decrease_organic Decrease Initial % Organic in Mobile Phase no_retention->decrease_organic use_weaker_solvent Use Weaker Injection Solvent no_retention->use_weaker_solvent increase_equilibration->end check_pump->end decrease_organic->end use_weaker_solvent->end

Caption: Troubleshooting workflow for HPLC separation of cassane diterpenoids.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis extraction Extraction of Cassane Diterpenoids from Plant Material filtration Filtration of Extract (0.45 µm filter) extraction->filtration injection Injection onto HPLC System filtration->injection separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation detection Detection (PDA/UV or MS) separation->detection integration Peak Integration and Quantification detection->integration identification Compound Identification (MS, Standards) integration->identification

References

Technical Support Center: Overcoming Low Yield of 7-O-Acetylneocaesalpin N and Related Cassane Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-O-Acetylneocaesalpin N and other neocaesalpin-type cassane diterpenoids. Due to the limited specific literature on this compound, this guide also addresses broader challenges related to the isolation of neocaesalpins from natural sources and general strategies for derivatization that may be applicable.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does it come from?

A1: this compound is presumed to be a derivative of a neocaesalpin, a class of cassane-type diterpenoids. Neocaesalpins are naturally occurring compounds primarily isolated from plants of the Caesalpinia genus, which is found in tropical and subtropical regions.[1] Species known to be rich sources of cassane diterpenoids include Caesalpinia minax, Caesalpinia sappan, Caesalpinia bonduc, and Caesalpinia crista.[1][2][3][4] These compounds are often found in the seeds, leaves, and pericarps of these plants.[2][3][4] The "7-O-Acetyl" designation suggests that it is a semi-synthetic or naturally minor compound where an acetyl group is attached at the 7-hydroxy position of the neocaesalpin backbone.

Q2: Why is the yield of neocaesalpins from natural sources often low?

A2: The low yield of specific neocaesalpins can be attributed to several factors:

  • Low Natural Abundance: A particular neocaesalpin may be a minor constituent among a complex mixture of structurally related diterpenoids within the plant.[1][2]

  • Extraction and Isolation Challenges: The physicochemical similarity of different neocaesalpins makes their separation and purification difficult, leading to losses at each step.

  • Post-Harvest Degradation: Improper handling and storage of plant material can lead to enzymatic or chemical degradation of the target compounds.

  • Suboptimal Extraction Parameters: The efficiency of extraction can be highly dependent on the solvent, temperature, and duration used.[5]

Q3: What are the general strategies to overcome the low yield of neocaesalpins?

A3: There are three primary strategies to address the low yield of neocaesalpins:

  • Optimization of Extraction and Isolation from Natural Sources: Fine-tuning the extraction and purification protocols can significantly improve the recovery of the target compound.

  • Semi-synthesis from a More Abundant Precursor: If a related neocaesalpin is available in higher quantities, it may be possible to chemically modify it to produce the desired compound, such as through acetylation.

  • Total Synthesis: For complex molecules, total synthesis from simple starting materials is a viable but often lengthy and resource-intensive alternative.[6]

Q4: Are there any known biological activities of neocaesalpins?

A4: Yes, cassane-type diterpenoids, including neocaesalpins, have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimalarial, antitumor, antiviral, antimicrobial, and antioxidant effects.[1][7]

Troubleshooting Guides

Guide 1: Optimizing Extraction of Neocaesalpins from Caesalpinia Species
Issue Potential Cause Troubleshooting Steps
Low overall extract yield Inefficient initial extraction from plant material.- Solvent Selection: Experiment with a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, chloroform). Methanol is commonly used for initial extraction.[8][9] - Extraction Technique: Consider alternative extraction methods such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[10] - Temperature and Time: Optimize the extraction temperature and duration. For some compounds, higher temperatures can increase yield, but for others, it may cause degradation. A study on Caesalpinia sappan found that an extraction temperature of 95°C for 30 minutes was optimal for maximizing brazilin content.[5]
Low concentration of target neocaesalpin in crude extract Plant material may have low intrinsic concentration of the target compound.- Plant Part Selection: The concentration of secondary metabolites can vary significantly between different parts of the plant. Analyze seeds, leaves, and stems separately to identify the richest source. - Harvest Time: The concentration of phytochemicals can vary with the age and developmental stage of the plant.
Co-extraction of interfering compounds The solvent system is not selective enough.- Solvent Partitioning: Perform liquid-liquid partitioning of the crude extract. For example, a methanol extract can be partitioned between water and a non-polar solvent like hexane to remove lipids, followed by extraction with a medium-polarity solvent like ethyl acetate or chloroform to enrich for diterpenoids.[2]
Guide 2: Improving the Isolation and Purification of Neocaesalpins
Issue Potential Cause Troubleshooting Steps
Poor separation of closely related neocaesalpins by column chromatography Insufficient resolution of the chromatographic method.- Stationary Phase: Experiment with different stationary phases (e.g., silica gel, alumina, reversed-phase C18). - Mobile Phase: Perform a thorough optimization of the mobile phase. A shallow gradient of increasing polarity can improve the separation of compounds with similar retention times. - Advanced Techniques: Consider using high-performance liquid chromatography (HPLC) or centrifugal partition chromatography (CPC) for difficult separations.[11]
Degradation of the target compound during purification Instability of the neocaesalpin under the purification conditions.- Temperature Control: Perform chromatographic separations at lower temperatures if the compound is thermally labile. - pH Control: If the compound is sensitive to acid or base, use buffered mobile phases.
Irreproducible purification results Variability in the stationary phase or solvent quality.- Quality Control: Use high-purity solvents and consistent quality stationary phases for all experiments.
Guide 3: Acetylation of Neocaesalpins (Hypothetical for this compound)
Issue Potential Cause Troubleshooting Steps
Low yield of the acetylated product Incomplete reaction or side reactions.- Reagent Selection: Common acetylating agents include acetic anhydride and acetyl chloride. The choice of reagent and catalyst (e.g., pyridine, DMAP) can significantly affect the yield. - Reaction Conditions: Optimize reaction time, temperature, and stoichiometry of reagents. - Protection of Other Functional Groups: If the precursor neocaesalpin has multiple hydroxyl groups, protecting groups may be necessary to achieve selective acetylation at the 7-position.
Formation of multiple acetylated products Non-selective acetylation of multiple hydroxyl groups.- Steric Hindrance: Exploit differences in the steric hindrance of the hydroxyl groups. The 7-OH group may have a unique steric environment that can be targeted under specific conditions. - Enzymatic Acetylation: As a more advanced and highly selective approach, consider exploring enzymatic acetylation using specific acetyltransferases, although this would require significant research and development.
Difficulty in purifying the acetylated product The acetylated product has similar chromatographic behavior to the starting material or byproducts.- Chromatographic Optimization: The addition of the acetyl group will change the polarity of the molecule. Re-optimize the chromatographic conditions (both normal and reversed-phase) to separate the product from the starting material.

Experimental Protocols

Protocol 1: General Extraction and Fractionation of Neocaesalpins from Caesalpinia Seeds

  • Grinding and Defatting: Grind the dried seeds of the Caesalpinia species to a fine powder. To remove fatty oils, first extract the powder with a non-polar solvent such as hexane or petroleum ether at room temperature for 24-48 hours.

  • Methanol Extraction: Air-dry the defatted powder and then extract it exhaustively with methanol at room temperature (3 x 48 hours).

  • Concentration: Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude methanol extract in water and sequentially partition it with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol.

  • Fraction Analysis: Analyze the different fractions by thin-layer chromatography (TLC) or HPLC to identify the fraction containing the highest concentration of the desired neocaesalpins. The chloroform and ethyl acetate fractions are often enriched in diterpenoids.[2]

Protocol 2: General Column Chromatography for Isolation of Neocaesalpins

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the enriched fraction (e.g., the chloroform fraction) in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of ethyl acetate in hexane.

  • Fraction Collection: Collect fractions of the eluate and monitor their composition by TLC.

  • Further Purification: Combine fractions containing the compound of interest and subject them to further rounds of chromatography, potentially using different solvent systems or stationary phases, until a pure compound is obtained.

Visualizations

experimental_workflow start Dried Caesalpinia Seeds grinding Grinding start->grinding defatting Hexane Extraction (Defatting) grinding->defatting meoh_extraction Methanol Extraction defatting->meoh_extraction concentration Concentration (Rotary Evaporation) meoh_extraction->concentration partitioning Solvent Partitioning (e.g., Chloroform/Water) concentration->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography hplc HPLC Purification column_chromatography->hplc pure_compound Pure Neocaesalpin hplc->pure_compound acetylation Acetylation Reaction pure_compound->acetylation final_product This compound acetylation->final_product

Caption: Workflow for the extraction, isolation, and potential semi-synthesis of this compound.

biosynthesis_pathway ggpp Geranylgeranyl Pyrophosphate (GGPP) cyclization1 Intramolecular Cyclization ggpp->cyclization1 ldpp Labdadienyl Pyrophosphate (LDPP) cyclization1->ldpp cyclization2 Further Cyclization & Rearrangement ldpp->cyclization2 pimarane Pimarane-type Diterpenoid Cation cyclization2->pimarane rearrangement Methyl Migration (C-13 to C-14) pimarane->rearrangement cassane Cassane-type Diterpenoid Skeleton rearrangement->cassane oxidation Oxidative Modifications cassane->oxidation neocaesalpins Neocaesalpins oxidation->neocaesalpins

Caption: Proposed biosynthetic pathway of the cassane diterpenoid skeleton, the core of neocaesalpins.[1]

References

7-O-Acetylneocaesalpin N stability and degradation issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 7-O-Acetylneocaesalpin N in solution.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is a cassane-type diterpenoid isolated from plants of the Caesalpinia genus.[1] Compounds of this class have shown a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects, making them of interest for drug development.

Q2: What are the primary stability concerns for this compound in solution?

The primary stability concerns for this compound in solution are its susceptibility to hydrolysis of the 7-O-acetyl group, photodegradation, and thermal degradation. These degradation pathways can be influenced by pH, temperature, light exposure, and the solvent system used.

Q3: How does pH affect the stability of this compound?

While specific data for this compound is limited, acetylated natural products are generally most stable in slightly acidic to neutral pH conditions (pH 4-6). Both acidic and alkaline conditions can catalyze the hydrolysis of the ester linkage, leading to the formation of the deacetylated product. Alkaline conditions are typically more detrimental to the stability of acetyl groups.

Q4: Is this compound sensitive to light?

Yes, as a diterpenoid, this compound is potentially susceptible to photodegradation. Exposure to UV light can lead to reactions such as oxidation and rearrangement of the molecular structure.[2] It is recommended to handle and store solutions of this compound in amber vials or otherwise protected from light.

Q5: What is the recommended way to store solutions of this compound?

For short-term storage, solutions should be kept at 2-8°C in tightly sealed, light-protected containers. For long-term storage, it is advisable to store solutions at -20°C or below. The choice of solvent can also impact stability, with aprotic solvents generally being preferred over protic solvents to minimize hydrolysis.

II. Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound solutions.

Problem Possible Cause Recommended Solution
Loss of compound potency over time in solution. Hydrolysis of the 7-O-acetyl group. This is accelerated by non-optimal pH and higher temperatures.- Prepare fresh solutions before use. - If storage is necessary, use a buffered solution within the optimal pH range (estimated to be pH 4-6). - Store solutions at low temperatures (2-8°C for short-term, -20°C or lower for long-term). - Consider using aprotic solvents like DMSO or acetonitrile for stock solutions.
Photodegradation. Exposure to UV or ambient light can cause degradation.- Work with solutions in a dimly lit area. - Store all solutions in amber vials or wrap containers in aluminum foil.
Thermal degradation. Elevated temperatures can accelerate degradation.- Avoid heating solutions unless absolutely necessary. - If heating is required, use the lowest effective temperature for the shortest possible duration.
Appearance of unexpected peaks in HPLC chromatograms. Formation of degradation products. These can arise from hydrolysis, oxidation, or photodegradation.- Perform a forced degradation study to identify potential degradation products and their retention times. - Use a validated stability-indicating HPLC method to resolve the parent compound from its degradants. - Ensure proper storage and handling to minimize degradation.
Inconsistent results in biological assays. Degradation of the active compound. The biological activity of degradation products may differ from the parent compound.- Always use freshly prepared solutions for biological experiments. - If using stored solutions, verify the purity and concentration by HPLC prior to use. - Ensure consistent and appropriate storage conditions for all experimental solutions.
Precipitation of the compound in aqueous solutions. Poor aqueous solubility. this compound is a lipophilic molecule with limited water solubility.- Prepare stock solutions in an organic solvent such as DMSO or ethanol. - For aqueous working solutions, use a co-solvent system or a suitable formulation vehicle. Ensure the final concentration of the organic solvent is compatible with your experimental system. - Perform solubility tests to determine the maximum achievable concentration in your desired buffer or medium.

III. Experimental Protocols

A. Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of this compound. This information is critical for the development of a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound and a solution of the compound at 60°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to direct sunlight for 24 hours and another sample to UV light (254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.

B. Protocol for a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying this compound in the presence of its degradation products. While a specific validated method for this compound is not available in the public domain, the following method for related cassane diterpenoids can be used as a starting point for method development and validation.[1][3]

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point. A typical gradient could be: - 0-20 min: 20-80% Acetonitrile - 20-25 min: 80-100% Acetonitrile - 25-30 min: 100% Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at approximately 220-280 nm (a photodiode array detector is recommended to assess peak purity)
Injection Volume 10-20 µL
Column Temperature 25-30°C

Method Validation: The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

IV. Visualizations

A. Logical Workflow for Troubleshooting Stability Issues

G Troubleshooting Workflow for this compound Stability A Inconsistent Experimental Results or Loss of Potency B Check for Degradation A->B C Analyze by Stability-Indicating HPLC B->C D Multiple Peaks Observed? C->D Yes E Single Peak with Reduced Area? C->E No I No Degradation Observed, Investigate Other Experimental Parameters C->I No unexpected peaks and area is consistent F Review Solution Preparation and Storage D->F E->F G Implement Corrective Actions F->G Identify Potential Issues: - pH of solution - Light exposure - Temperature - Solvent type H Re-analyze and Confirm Stability G->H

Troubleshooting Workflow

B. Potential Degradation Pathways

G Potential Degradation Pathways of this compound cluster_0 Stress Factors cluster_1 Compound cluster_2 Degradation Reactions cluster_3 Potential Products A Acid/Base E Hydrolysis A->E B Light (UV) F Photodegradation (Oxidation, Rearrangement) B->F C Heat G Thermal Degradation C->G D This compound D->E D->F D->G H Deacetylated Neocaesalpin N E->H I Oxidized and/or Rearranged Products F->I G->I

Potential Degradation Pathways

C. Signaling Pathway Context for Cassane Diterpenes

G General Signaling Pathway Inhibition by Cassane Diterpenes A Inflammatory Stimulus (e.g., LPS) B Macrophage Activation A->B C NF-κB Pathway B->C D MAPK Pathway B->D E Production of Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6) C->E D->E F Cassane Diterpenes (e.g., this compound) F->C Inhibition F->D Inhibition

Inhibitory Action on Inflammatory Pathways

References

Technical Support Center: Troubleshooting Poor Resolution in Diterpenoid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of diterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution in diterpenoid chromatography?

A1: Poor resolution in diterpenoid chromatography, where peaks are not well-separated, is often due to several factors. These can include an unsuitable mobile phase composition, a worn-out or inappropriate column, and suboptimal temperature settings. Additionally, issues like peak tailing, fronting, or broadening can contribute to an overall loss of resolution.[1][2]

Q2: How can I improve the separation of closely eluting or co-eluting diterpenoid isomers?

A2: Separating structurally similar diterpenoid isomers can be challenging. To improve resolution, you can try several strategies:

  • Optimize the mobile phase: Adjusting the solvent strength (e.g., the ratio of organic solvent to water) or changing the organic modifier (e.g., switching from acetonitrile to methanol) can alter selectivity.[3]

  • Modify the mobile phase pH: For acidic or basic diterpenoids, altering the pH of the mobile phase can change their ionization state and improve separation.[1]

  • Change the stationary phase: If mobile phase optimization is insufficient, switching to a column with a different chemistry (e.g., from C18 to a phenyl-hexyl or cyano phase) can provide different selectivity.[3][4][5][6]

  • Adjust the temperature: Lowering the temperature can sometimes increase retention and improve the resolution of closely eluting compounds.[7]

Q3: My peaks are tailing. What could be the cause and how do I fix it?

A3: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. Potential causes include:

  • Secondary interactions: Strong interactions between basic analytes and acidic silanol groups on the column packing can cause tailing. Operating at a lower pH or using an end-capped column can minimize these interactions.

  • Column contamination or degradation: Buildup of sample matrix components or degradation of the stationary phase can lead to tailing.[1] Flushing the column with a strong solvent or replacing it may be necessary.

  • Sample overload: Injecting too much sample can saturate the column, leading to asymmetrical peaks. Try reducing the sample concentration or injection volume.[1]

Q4: I'm observing peak fronting. What does this indicate?

A4: Peak fronting, the inverse of tailing where the front half of the peak is broader, is often caused by:

  • Poor sample solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting. Ensure the sample is completely dissolved and consider changing the sample solvent.

  • Column overload: Similar to tailing, injecting a sample at a concentration that is too high can cause fronting.[1]

  • Column collapse: A sudden physical change in the column bed can also lead to this issue. This may require column replacement.

Q5: What is a good starting point for developing an HPLC method for diterpenoid analysis?

A5: For reversed-phase HPLC of diterpenoids, a good starting point is a C18 column with a gradient elution using water and acetonitrile or methanol as the mobile phase.[8][9][10][11] An acidic modifier, such as 0.1% formic acid, is often added to the mobile phase to improve peak shape.[12] The initial gradient can be run from a lower to a higher percentage of the organic solvent to elute a wide range of diterpenoids.

Troubleshooting Guides

Guide 1: Systematic Approach to Improving Poor Resolution

This guide provides a step-by-step workflow for troubleshooting and improving poor resolution in your diterpenoid chromatography.

G cluster_0 Start: Poor Resolution Observed cluster_1 Step 1: Mobile Phase Optimization cluster_2 Step 2: Temperature Adjustment cluster_3 Step 3: Column Evaluation cluster_4 End: Resolution Improved start Initial Observation: Poor peak separation, co-elution. A Adjust Solvent Strength (e.g., % Acetonitrile/Methanol) start->A Start Here B Change Organic Modifier (Acetonitrile vs. Methanol) A->B If no improvement end Resolution is acceptable. Validate and proceed with analysis. A->end If resolution improves C Modify Mobile Phase pH (if analytes are ionizable) B->C If no improvement B->end If resolution improves D Decrease Temperature (to increase retention and selectivity) C->D If resolution is still poor C->end If resolution improves E Increase Temperature (to improve efficiency and peak shape) D->E Try opposite T D->end If resolution improves F Check Column Health (Flush with strong solvent) E->F If temperature change is ineffective E->end If resolution improves G Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) F->G If column is not the issue F->end If flushing helps G->end After optimization

Caption: A workflow for systematically troubleshooting poor resolution.

Guide 2: Diagnosing and Resolving Peak Shape Problems

This guide helps you identify the cause of common peak shape issues and provides targeted solutions.

G cluster_0 Start: Observe Peak Asymmetry cluster_1 Peak Tailing cluster_2 Peak Fronting cluster_3 Split Peaks cluster_4 Resolution start Identify Peak Shape Problem: Tailing, Fronting, or Split Peaks tailing Causes: - Secondary Interactions - Column Contamination - Sample Overload start->tailing Tailing? fronting Causes: - Poor Sample Solubility - Column Overload - Column Collapse start->fronting Fronting? split Causes: - Clogged Inlet Frit - Column Void - Sample Solvent Incompatibility start->split Split? sol_tailing Solutions: - Use lower pH mobile phase - Use end-capped column - Flush or replace column - Reduce sample concentration tailing->sol_tailing end Peak shape and resolution improved. sol_tailing->end sol_fronting Solutions: - Change sample solvent - Reduce sample concentration - Replace column fronting->sol_fronting sol_fronting->end sol_split Solutions: - Replace frit or column - Repack or replace column - Inject sample in mobile phase split->sol_split sol_split->end

Caption: Troubleshooting guide for common peak shape abnormalities.

Data Presentation

The following tables summarize typical quantitative data from validated HPLC methods for diterpenoid analysis.

Table 1: HPLC Method Parameters for Diterpenoid Analysis

Diterpenoid ClassColumnMobile PhaseDetectionReference
Ginkgolides & BilobalideC18 (4.6 x 250 mm, 5 µm)Methanol:Water (23:77)Refractive Index (RI)[13]
Ginkgolides & BilobalideC18 (4.6 x 100 mm, 2.7 µm)A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol (Gradient)MS[12]
Steviol GlycosidesC18Acetonitrile:Phosphate Buffer (pH 2.6) (32:68)UV[14]
Euphorbia DiterpenoidsC18 (4.6 x 150 mm, 5 µm)Acetonitrile:Water (85:15)UV (272 nm) & MS[10]
AndrographolidesC18Water:Acetonitrile (Gradient)PDA (225 nm)[9]

Table 2: Quantitative Method Validation Data for Diterpenoids

AnalyteLinearity (r²)LOQ (µg/mL)LOD (µg/mL)Recovery (%)Reference
Ginkgolides & Bilobalide
Bilobalide>0.99-->96.5[13]
Ginkgolide A>0.99-->96.5[13]
Ginkgolide B>0.99-->96.5[13]
Ginkgolide C>0.99-->96.5[13]
Flavonols (in Ginkgo)
Quercetin>0.9991.110.8783[15]
Kaempferol>0.9991.550.90>94[15]
Isorhamnetin>0.9991.030.7576[15]
Steviol Glycosides
Stevioside≥0.9990.33-1.690.11-0.56-[16]
Rebaudioside A≥0.9990.33-1.690.11-0.56-[16]

Experimental Protocols

Protocol 1: Extraction and HPLC Analysis of Ginkgolides and Bilobalide from Ginkgo biloba Extract

This protocol details a method for the extraction and subsequent HPLC analysis of key diterpenoids from Ginkgo biloba extracts.[13]

1. Sample Preparation (Extraction)

  • Dissolve the Ginkgo biloba extract in a methanol-water mixture (1:4, v/v).

  • Extract the terpenoids from the aqueous methanol solution using ethyl acetate.

  • Evaporate the ethyl acetate layer to dryness.

  • Re-dissolve the residue in a known volume of methanol for HPLC analysis.

2. HPLC System and Conditions

  • HPLC System: A standard HPLC system with a Refractive Index (RI) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of methanol and water (23:77, v/v).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient.

  • Injection Volume: 20 µL.

3. Data Analysis

  • Identify the peaks for bilobalide, ginkgolide A, ginkgolide B, and ginkgolide C based on the retention times of certified reference standards.

  • Quantify the compounds by comparing the peak areas from the sample with those from the standard calibration curves.

Protocol 2: HPLC Analysis of Steviol Glycosides

This protocol provides a method for the analysis of various steviol glycosides, which are diterpenoid glycosides.[14][16]

1. Standard and Sample Preparation

  • Prepare a stock solution of mixed steviol glycoside standards in a suitable solvent (e.g., 30% acetonitrile in water).

  • Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 1-50 mg/kg).

  • For samples such as fermented milk, a pretreatment step involving protein precipitation and solid-phase extraction may be necessary to remove matrix interference.[16]

2. HPLC System and Conditions

  • HPLC System: An HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: An isocratic mixture of acetonitrile and a sodium phosphate buffer (e.g., 10 mmol/L, pH 2.6) in a ratio of 32:68 (v/v).[16]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.[16]

  • Detection Wavelength: Typically around 210 nm.

  • Injection Volume: 20 µL.

3. Data Analysis

  • Identify the different steviol glycosides based on their retention times compared to the standards.

  • Quantify each steviol glycoside using the calibration curve generated from the standard solutions.

References

Technical Support Center: Navigating Cytotoxicity Assays of Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid common artifacts and navigate the complexities of cytotoxicity assays when working with natural compounds.

Troubleshooting Guides

Natural compounds can interfere with cytotoxicity assays through various mechanisms, leading to erroneous results. The following tables summarize common artifacts, their underlying causes, and recommended solutions for the most frequently used assays.

Table 1: Troubleshooting MTT & XTT Assays
Problem Potential Cause Recommended Solution Quantitative Consideration
False-positive viability (Overestimation of cell survival) Direct reduction of tetrazolium salts (MTT/XTT) by the natural compound (e.g., polyphenols, flavonoids).[1][2][3]Run a cell-free control: Incubate the compound with the assay reagent in media without cells. If a color change occurs, the compound is directly reducing the tetrazolium salt.[2] Use an orthogonal assay such as SRB, ATP-based, or direct cell counting.[3]A significant absorbance reading in the cell-free control indicates interference.[2] For example, some flavonoids have been shown to instantly form dark blue formazan in the absence of cells.[3]
False-negative viability (Underestimation of cell survival) Colored natural compounds absorbing light at the same wavelength as the formazan product.[4]Run a compound-only control (compound in media without assay reagent) and subtract its absorbance from the treated-cell wells. Use a plate reader with spectral scanning capabilities to identify optimal, non-interfering wavelengths.If the compound's absorbance at 570-590 nm is high, it will artificially inflate the "dead cell" reading.
Inconsistent or variable results Compound precipitation in culture media.Check compound solubility in the media at the tested concentrations. Use a solvent control (e.g., DMSO) at the same final concentration as in the test wells.Final DMSO concentration should typically be below 1% to avoid solvent-induced cytotoxicity.[1]
Alteration of cellular metabolism by the compound, affecting reductase activity without causing cell death.[1]Corroborate results with a non-metabolic assay like the Sulforhodamine B (SRB) assay, which measures total protein content.[1][3]Discrepancies between MTT/XTT and SRB results may indicate metabolic interference.
Table 2: Troubleshooting LDH Assay
Problem Potential Cause Recommended Solution Quantitative Consideration
High background LDH activity High inherent LDH activity in the serum used in the culture media.[5]Reduce the serum concentration in the assay medium to 1-5%.[5] Run a "medium-only" background control.[5]Compare background from low-serum vs. standard-serum media to quantify the reduction in background noise.
Overly vigorous pipetting during cell plating, causing premature cell lysis.[5]Handle cell suspensions gently during plating.High "spontaneous release" control values (untreated cells) suggest mechanical damage.
Inaccurate cytotoxicity measurement The compound inhibits the LDH enzyme activity.[6]Test for direct LDH inhibition by adding the compound to the "maximum LDH release" control lysate. If absorbance is reduced, the compound is inhibiting the enzyme.A dose-dependent decrease in the absorbance of the maximum release control in the presence of the compound indicates LDH inhibition.
The compound interferes with the colorimetric readout.Run a compound control (compound in assay medium, no cells) to check for intrinsic absorbance.Subtract the absorbance of the compound control from the test wells.
Table 3: Troubleshooting Fluorescence-Based Assays
Problem Potential Cause Recommended Solution Quantitative Consideration
High background fluorescence Autofluorescence of the natural compound.[7][8]Measure the fluorescence of the compound in media without cells at the assay's excitation/emission wavelengths. Subtract this background from the readings of treated cells.[9][10]A significant signal in the compound-only wells confirms autofluorescence.
Use fluorescent dyes with red-shifted excitation and emission spectra, as natural product autofluorescence is often more pronounced in the blue-green region.[11]Compare the signal-to-background ratio with different dyes to select the one with the least interference.
Quenching of fluorescent signal The natural compound absorbs the excitation or emission light of the fluorescent dye.Perform a control experiment by adding the compound to a known amount of the fluorescent dye in a cell-free system. A decrease in signal indicates quenching.A dose-dependent decrease in fluorescence in the cell-free system confirms quenching.

Frequently Asked Questions (FAQs)

Q1: My natural compound is a strong antioxidant. Which cytotoxicity assay should I be cautious about using?

A1: You should be particularly cautious with tetrazolium-based assays like MTT, XTT, and MTS.[2] Antioxidant compounds, such as polyphenols and flavonoids, can directly reduce the tetrazolium salt to a colored formazan product, mimicking the activity of viable cells and leading to a false overestimation of cell viability.[1][3] It is crucial to run a cell-free control to check for this interference.[2]

Q2: How can I confirm that the observed effect of my compound is genuinely due to cytotoxicity and not an assay artifact?

A2: The best practice is to use at least two mechanistically different, or "orthogonal," assays.[3] For example, if you get a positive result with a metabolic assay like MTT, you should confirm it with an assay that measures a different cellular parameter, such as total protein content (SRB assay) or membrane integrity (LDH or Trypan Blue exclusion assay).[4] Concordant results across different assay types significantly increase confidence in your findings.

Q3: My plant extract is highly colored. How can I perform a colorimetric cytotoxicity assay?

A3: For colored extracts, it is essential to include proper background controls. You should have a set of wells containing only the colored extract in the culture medium (no cells, no assay reagent) at all tested concentrations. The absorbance from these wells should be subtracted from the absorbance of your experimental wells.[4] Alternatively, consider using a non-colorimetric method, such as an ATP-based luminescence assay or a fluorescence-based assay (provided the compound is not autofluorescent at the assay wavelengths).[12]

Q4: What are the essential controls to include when testing natural compounds in cytotoxicity assays?

A4: At a minimum, you should include:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve your natural compound.[1]

  • Untreated Control (Negative Control): Cells in culture medium only, representing 100% viability.

  • Positive Control: Cells treated with a known cytotoxic agent to ensure the assay is working correctly.

  • Cell-Free Compound Control: Your compound in media with the assay reagent but without cells, to check for direct interference with the assay chemistry (e.g., MTT reduction).[2]

  • Compound Color/Fluorescence Control: Your compound in media without cells or reagents, to measure intrinsic absorbance or fluorescence.

Q5: How can I mitigate the autofluorescence of my natural compound in a fluorescence-based assay?

A5: First, characterize the spectral properties of your compound by running an excitation/emission scan.[7] This will help you choose a fluorescent dye with minimal spectral overlap. Often, using red-shifted dyes can help, as the autofluorescence of natural products is typically stronger in the blue-green spectrum.[11] Always include a control with your compound in media without cells to measure and subtract the background autofluorescence.[9][10]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is often used as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.[13][14]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)[15]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[15]

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[16]

  • Compound Treatment: Add various concentrations of your natural compound (and controls) to the wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the culture medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.[12]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[15]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[12]

  • Measurement: Read the absorbance at 570 nm using a plate reader.[14]

Crucial Controls for Natural Compounds:

  • Cell-free MTT reduction: Add the compound and MTT reagent to wells with media but no cells. A purple color indicates direct reduction.

  • Compound color: Add the compound to wells with media only to measure its intrinsic absorbance at 570 nm.

SRB (Sulforhodamine B) Assay

This assay is based on the ability of SRB to bind to basic amino acids of cellular proteins, providing a measure of total biomass.[17] It is less susceptible to interference from compounds that alter cellular metabolism.[3]

Materials:

  • Trichloroacetic acid (TCA), 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)[1]

  • Tris-base solution (10 mM, pH 10.5)

  • 1% acetic acid

Procedure:

  • Cell Plating and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Cell Fixation: Gently add 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.[1]

  • Washing: Wash the plates five times with water and allow them to air dry completely.[2]

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[2]

  • Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound dye.[1]

  • Solubilization: Air dry the plates and add 200 µL of 10 mM Tris-base solution to each well to dissolve the bound dye.

  • Measurement: Read the absorbance at 515 nm.[2]

ATP (Adenosine Triphosphate) Bioluminescence Assay

This assay quantifies ATP, the primary energy currency in cells, as a marker of viability. The amount of ATP is directly proportional to the number of living cells.[18] Luciferase enzyme uses ATP to generate a luminescent signal.

Materials:

  • ATP assay kit (containing luciferase and luciferin substrate)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Plating and Treatment: Plate cells in opaque-walled plates and treat with compounds as described previously.

  • Reagent Addition: Allow the plate to equilibrate to room temperature. Add the ATP assay reagent (as per the manufacturer's instructions) to each well.[12]

  • Incubation: Incubate for a short period (typically 10-20 minutes) at room temperature to lyse the cells and stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a luminometer.

Advantages for Natural Compound Screening:

  • Less susceptible to colorimetric and fluorescent interference.

  • High sensitivity and a large dynamic range.

Visualizations

Experimental Workflow for Troubleshooting Assay Interference

G cluster_0 Initial Screening & Result Analysis cluster_1 Troubleshooting & Control Experiments cluster_2 Data Validation & Conclusion A Perform Primary Cytotoxicity Assay (e.g., MTT) B Analyze Data: - Unexpected high viability? - High background? A->B C Run Cell-Free Controls: - Compound + Assay Reagent - Compound Only (Color/Fluorescence) B->C If results are suspect G Compare Results from Primary and Orthogonal Assays B->G If results seem valid D Interference Detected? C->D E Run Orthogonal Assay (e.g., SRB, ATP-based, Cell Counting) D->E Yes F Modify Primary Assay: - Subtract background - Change wavelength/dyes D->F Yes E->G F->G H Results Concordant? G->H I Conclusion: True Cytotoxicity H->I Yes J Conclusion: Artifactual Result Re-evaluate compound/assay H->J No

Caption: Troubleshooting workflow for identifying and mitigating artifacts in cytotoxicity assays.

Signaling Pathway Modulation by Natural Compounds

Many natural compounds exert their effects by modulating cellular signaling pathways involved in stress response and survival, which can confound cytotoxicity readouts. The Keap1-Nrf2 pathway is a prime example.

G cluster_0 Normal Conditions cluster_1 Oxidative Stress or Natural Compound Exposure Keap1 Keap1 Nrf2_bound Nrf2 Keap1->Nrf2_bound Binds to Proteasome Proteasomal Degradation Nrf2_bound->Proteasome Targets for Nrf2_free Nrf2 (free) NaturalCompound Natural Compound (e.g., Curcumin, Resveratrol) Keap1_mod Keap1 (modified) NaturalCompound->Keap1_mod ROS Oxidative Stress (ROS) ROS->Keap1_mod Keap1_mod->Nrf2_free Releases Nucleus Nucleus Nrf2_free->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Genes Upregulation of Cytoprotective Genes (e.g., HO-1, NQO1, GSTs) ARE->Genes Activates Metabolism Altered Redox Metabolism (Can affect MTT/XTT assays) Genes->Metabolism

Caption: Modulation of the Keap1-Nrf2 pathway by natural compounds, leading to altered cellular redox state.

References

Improving solubility of 7-O-Acetylneocaesalpin N for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in effectively dissolving 7-O-Acetylneocaesalpin N for in vitro assays.

Troubleshooting Guide

Researchers may encounter difficulties in dissolving this compound due to its hydrophobic nature as a cassane diterpene.[1][2] Below is a guide to address common solubility challenges.

Issue: Precipitate Formation in Aqueous Solutions

The formation of a precipitate when diluting a stock solution of this compound into aqueous media is a common issue. This occurs because the compound is poorly soluble in water.

Solutions:

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent in your aqueous culture medium is as low as possible while maintaining the solubility of the compound. Typically, a final solvent concentration of less than 0.5% (v/v) is recommended to minimize solvent-induced artifacts in biological assays.

  • Use of Surfactants or Solubilizing Agents: Incorporating non-ionic surfactants like Tween® 80 or Pluronic® F-68 at low, non-toxic concentrations can help to maintain the solubility of hydrophobic compounds in aqueous solutions.

  • Preparation of a Solid Dispersion: For more advanced applications, creating a solid dispersion of this compound with a hydrophilic polymer can enhance its aqueous solubility.

Quantitative Data on Solvents for Hydrophobic Compounds

SolventTypical Starting ConcentrationMaximum Recommended Final Concentration in AssayNotes
Dimethyl Sulfoxide (DMSO) 10-50 mM< 0.5% (v/v)Most common initial solvent for hydrophobic compounds. Can exhibit toxicity at higher concentrations.
Ethanol (EtOH) 10-50 mM< 0.5% (v/v)A good alternative to DMSO, but can also have biological effects.
Dimethylformamide (DMF) 10-50 mM< 0.1% (v/v)Effective solvent, but generally more toxic than DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: Based on its chemical structure as a diterpenoid, this compound is expected to be soluble in organic solvents. The recommended starting solvent is high-purity dimethyl sulfoxide (DMSO). Ethanol or dimethylformamide (DMF) can also be considered.

Q2: How can I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound in 100% DMSO to a concentration of 10-50 mM. Gentle warming (to 37°C) and vortexing can aid in dissolution. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: My compound precipitates when I add it to the cell culture medium. What should I do?

A3: This is a common issue with hydrophobic compounds. To avoid precipitation, it is crucial to perform serial dilutions. First, dilute your high-concentration stock solution in the same solvent (e.g., DMSO) to create intermediate concentrations. Then, add the small volume of the intermediate stock to your pre-warmed cell culture medium with vigorous mixing. The final concentration of the organic solvent should be kept to a minimum, ideally below 0.5%.

Q4: Are there any alternative methods to improve the solubility of this compound in aqueous solutions for my assay?

A4: Yes, several techniques can enhance the aqueous solubility of hydrophobic compounds.[3] These include the use of co-solvents, the formation of micelles with surfactants, or creating a complex with cyclodextrins.[4][5] These methods can help to keep the compound in solution and improve its bioavailability in cell-based assays.

Experimental Protocols

Protocol for Preparation of this compound Working Solutions

  • Prepare a High-Concentration Stock Solution:

    • Weigh out a precise amount of this compound.

    • Add a sufficient volume of 100% DMSO to achieve a stock concentration of 20 mM.

    • Vortex thoroughly and gently warm if necessary to ensure complete dissolution.

    • Store this stock solution at -80°C in small, single-use aliquots.

  • Prepare Intermediate Dilutions:

    • On the day of the experiment, thaw an aliquot of the 20 mM stock solution.

    • Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate concentrations (e.g., 10 mM, 5 mM, 1 mM, etc.).

  • Prepare Final Working Solutions in Aqueous Medium:

    • Pre-warm your cell culture medium or assay buffer to the desired temperature (typically 37°C).

    • Add a small volume of the appropriate intermediate DMSO stock to the pre-warmed medium with vigorous mixing to achieve the final desired concentration. For example, add 1 µL of a 1 mM stock to 1 mL of medium for a final concentration of 1 µM (with a final DMSO concentration of 0.1%).

    • Visually inspect the solution for any signs of precipitation.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation weigh Weigh Compound dissolve Dissolve in 100% DMSO (e.g., 20 mM) weigh->dissolve store Aliquot and Store at -80°C dissolve->store thaw Thaw Stock Aliquot store->thaw Day of Experiment intermediate Prepare Intermediate Dilutions in 100% DMSO thaw->intermediate final Dilute into Pre-warmed Aqueous Medium intermediate->final assay Use Immediately in Assay final->assay

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic cluster_solutions Troubleshooting Steps start Dilute Stock into Aqueous Medium precipitate Precipitate Forms? start->precipitate no_precipitate Solution is Clear precipitate->no_precipitate No lower_solvent Lower Final Solvent Concentration precipitate->lower_solvent Yes end Proceed with Assay no_precipitate->end lower_solvent->precipitate use_surfactant Add Surfactant (e.g., Tween-80) lower_solvent->use_surfactant sonicate Briefly Sonicate use_surfactant->sonicate sonicate->precipitate

Caption: Troubleshooting logic for compound precipitation.

References

Technical Support Center: Scaling Up Purification of 7-O-Acetylneocaesalpin N

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the large-scale purification of 7-O-Acetylneocaesalpin N.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The primary methods for purifying this compound, a cassane diterpenoid isolated from the seeds of Caesalpinia minax, involve a multi-step chromatographic process. This typically includes initial fractionation using silica gel chromatography, followed by further purification on Sephadex LH-20, and a final polishing step using preparative High-Performance Liquid Chromatography (HPLC).

Q2: What are the main challenges in scaling up the purification of this compound?

A2: Scaling up the purification presents several challenges:

  • Maintaining Resolution: Achieving the same level of purity at a larger scale can be difficult.

  • Solvent Consumption: Large-scale chromatography requires significant volumes of high-purity solvents, increasing costs.

  • Time and Labor: The overall process can be time-consuming and labor-intensive.

  • Compound Stability: this compound, like many natural products, may be susceptible to degradation under certain conditions (e.g., pH, temperature), which can be exacerbated during longer processing times at scale.[1][2]

  • Column Overloading: Exceeding the capacity of the chromatographic media can lead to poor separation and loss of product.

Q3: Are there any known stability issues with this compound that I should be aware of during purification?

A3: While specific stability data for this compound is limited, diterpenoid lactones, in general, can be sensitive to pH and temperature.[1][2] It is advisable to avoid strongly acidic or basic conditions and prolonged exposure to high temperatures to prevent hydrolysis of the acetyl group or other structural rearrangements. It is recommended to conduct small-scale stability studies under the anticipated processing conditions.

Q4: What are the key parameters to consider when scaling up from analytical to preparative HPLC?

A4: When scaling up from analytical to preparative HPLC, the primary goal is to maintain the separation quality while increasing the sample load. Key parameters to consider include:

  • Column Dimensions: Increase the column's internal diameter and/or length.

  • Flow Rate: The flow rate should be increased proportionally to the cross-sectional area of the column to maintain the linear velocity of the mobile phase.

  • Sample Load: The amount of sample injected can be significantly increased. The optimal loading should be determined experimentally to avoid peak distortion.

  • Particle Size: Using the same particle size stationary phase in both analytical and preparative columns can simplify the scaling process.

Troubleshooting Guides

Silica Gel Chromatography

Q: My compound is not eluting from the silica gel column, or the elution is very slow.

A: This issue, known as strong retention, can be caused by several factors:

  • Inappropriate Solvent System: The mobile phase may not be polar enough to elute the compound.

    • Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.

  • Compound Degradation on Silica: Some compounds can degrade on the acidic surface of silica gel.

    • Solution: Test the stability of your compound on a small amount of silica (e.g., by spotting on a TLC plate and letting it sit for a few hours before developing). If degradation is observed, consider using deactivated silica gel or an alternative stationary phase like alumina.

  • Incorrect Solvent Preparation: Ensure the solvent composition is accurate.

Q: I am observing poor separation of this compound from other closely related compounds on the silica gel column.

A: Poor resolution can be addressed by optimizing the chromatographic conditions:

  • Solvent System Optimization: A slight change in the solvent system can significantly impact selectivity. Try different solvent combinations.

  • Column Packing: An improperly packed column can lead to channeling and band broadening. Ensure the column is packed uniformly.

  • Loading Technique: Overloading the column with the crude extract can lead to poor separation. As a general rule, the amount of crude material should be a small percentage of the silica gel weight.

  • Flow Rate: A slower flow rate can sometimes improve resolution.

Sephadex LH-20 Chromatography

Q: My sample is taking a very long time to elute from the Sephadex LH-20 column.

A: Sephadex LH-20 separates based on size exclusion and partition chromatography, and the choice of solvent is crucial.

  • Solvent Selection: The swelling of the Sephadex LH-20 beads and the elution profile are highly dependent on the solvent used. For many terpenoids, methanol is a common and effective eluent. You can also use solvent mixtures like methanol/chloroform.[3][4]

  • Column Packing: Ensure the column is properly packed and equilibrated with the mobile phase before loading the sample.

Q: I am not getting good separation of my target compound from impurities.

A:

  • Mobile Phase Optimization: The dual hydrophilic and lipophilic nature of Sephadex LH-20 allows for unique selectivity with different solvents. Experiment with different solvent systems to improve resolution.[3][4]

  • Flow Rate: A lower flow rate generally improves resolution in size-exclusion chromatography.[5]

  • Sample Volume: Keep the sample volume small relative to the column volume for optimal separation.

Preparative HPLC

Q: I am observing peak tailing for this compound in my preparative HPLC chromatogram.

A: Peak tailing can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to non-ideal peak shapes.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Secondary Interactions: Interactions between the analyte and the stationary phase (e.g., silanol groups on C18 columns) can cause tailing.

    • Solution: Adjust the mobile phase pH to suppress the ionization of the analyte or the silanol groups. Adding a small amount of an acid modifier like formic acid or trifluoroacetic acid is common. Using an end-capped column can also minimize these interactions.[6][7]

  • Column Degradation: A void at the column inlet or a contaminated frit can cause peak distortion.

    • Solution: Reverse-flush the column (if permissible by the manufacturer) or replace the inlet frit. If a void has formed, the column may need to be repacked or replaced.[6]

Q: The resolution between my target peak and a close-eluting impurity is poor at a larger scale.

A:

  • Gradient Optimization: The gradient profile is critical for resolution. A shallower gradient around the elution time of your target compound can improve separation.

  • Flow Rate: While scaling up, it's important to maintain the linear velocity. However, a slightly lower flow rate might enhance resolution at the cost of longer run times.

  • Selectivity: If resolution is still an issue, consider a different stationary phase chemistry or mobile phase modifiers to alter the selectivity of the separation.

Data Presentation

Table 1: Key Parameters for Scaling Up Chromatographic Purification

ParameterLab ScalePilot/Process ScaleConsiderations for Scale-Up
Silica Gel Column Diameter 1-5 cm10-50 cmMaintain bed height to column diameter ratio.
Sephadex LH-20 Column Volume 100-500 mL1-20 LEnsure proper swelling and packing of the larger bed volume.
Preparative HPLC Column ID 4.6-10 mm20-50 mmFlow rate and sample load must be scaled proportionally to the cross-sectional area.
Sample Loading (Silica Gel) mg to low gHigh g to kgTypically 1-10% of silica gel weight, depending on separation difficulty.
Sample Loading (Prep HPLC) µg to low mgHigh mg to gDetermined by overloading studies to maximize throughput without sacrificing purity.
Solvent Consumption mL to LL to kLSolvent recycling systems may be necessary for cost-effectiveness.

Note: The values in this table are illustrative. Actual parameters will depend on the specific separation and the nature of the crude extract.

Experimental Protocols

General Protocol for Extraction and Initial Fractionation
  • Extraction: The seeds of Caesalpinia minax are ground and extracted exhaustively with a suitable solvent such as methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Silica Gel Column Chromatography (Initial Fractionation):

    • A glass column is packed with silica gel (e.g., 200-300 mesh) as a slurry in a non-polar solvent (e.g., hexane).

    • The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

    • The column is eluted with a stepwise or linear gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

Protocol for Sephadex LH-20 Chromatography
  • Column Preparation: Sephadex LH-20 is swollen in the desired mobile phase (e.g., methanol) for several hours. The swollen gel is then packed into a column and equilibrated with the mobile phase until the bed is stable.[5]

  • Sample Application: The enriched fraction from the silica gel step is dissolved in a minimal amount of the mobile phase and loaded onto the column.

  • Elution: The column is eluted with the same mobile phase at a constant, slow flow rate.

  • Fraction Collection: Fractions are collected and analyzed by TLC or HPLC to isolate the fractions containing the target compound.

Protocol for Preparative HPLC
  • Method Development (Analytical Scale): An analytical HPLC method is first developed to achieve good separation of this compound. A common system would be a C18 column with a water/acetonitrile or water/methanol gradient, often with an acid modifier like 0.1% formic acid.

  • Scale-Up Calculation: The analytical method parameters are scaled to the preparative column. The flow rate is increased proportionally to the square of the ratio of the column internal diameters. The gradient time may need to be adjusted to maintain resolution.

  • Sample Preparation and Injection: The sample is dissolved in a solvent that is weak enough to not cause peak distortion upon injection. The injection volume is maximized based on overloading studies.

  • Purification and Fraction Collection: The preparative HPLC is run, and fractions corresponding to the target peak are collected.

  • Purity Analysis: The purity of the collected fractions is confirmed using analytical HPLC.

Visualizations

Purification_Workflow Start Crude Extract of Caesalpinia minax Seeds Silica_Gel Silica Gel Chromatography (Gradient Elution) Start->Silica_Gel Fractions_1 Enriched Fractions Silica_Gel->Fractions_1 Sephadex_LH20 Sephadex LH-20 (Methanol Elution) Fractions_1->Sephadex_LH20 Fractions_2 Further Purified Fractions Sephadex_LH20->Fractions_2 Prep_HPLC Preparative HPLC (C18, Gradient Elution) Fractions_2->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: A typical workflow for the purification of this compound.

HPLC_Troubleshooting Start Problem: Peak Tailing in Preparative HPLC Check_Overload Is the sample load too high? Start->Check_Overload Reduce_Load Reduce injection volume or concentration Check_Overload->Reduce_Load Yes Check_pH Is mobile phase pH appropriate? Check_Overload->Check_pH No Problem_Solved Problem Resolved Reduce_Load->Problem_Solved Adjust_pH Add modifier (e.g., formic acid) to suppress ionization Check_pH->Adjust_pH No Check_Column Is the column integrity compromised? Check_pH->Check_Column Yes Adjust_pH->Problem_Solved Flush_Column Back-flush column or replace inlet frit Check_Column->Flush_Column Yes Check_Column->Problem_Solved No Flush_Column->Problem_Solved

Caption: Troubleshooting logic for peak tailing in preparative HPLC.

References

Technical Support Center: Synthesis of 7-O-Acetylneocaesalpin N

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges that may be encountered during the synthesis of 7-O-Acetylneocaesalpin N and related complex natural products. The guidance is based on established synthetic methodologies for structurally similar compounds.

Troubleshooting Guides

Low Yield in Key Cyclization Step to Form the Seven-Membered Ring
Potential Cause Troubleshooting Step Expected Outcome
Incorrect Solvent Choice Screen a variety of solvents with different polarities (e.g., toluene, THF, DCM).Improved solubility of starting materials and stabilization of the transition state, leading to higher yield.
Suboptimal Catalyst If using a metal catalyst (e.g., for RCM), screen different generations of catalysts (e.g., Grubbs I, II, Hoveyda-Grubbs II).Increased catalytic activity and turnover number, resulting in a more efficient reaction.
Inadequate Concentration Perform the reaction under high dilution conditions (0.001 M - 0.01 M) to favor intramolecular cyclization over intermolecular polymerization.A significant increase in the yield of the desired cyclic product.
Steric Hindrance Modify the protecting groups on adjacent functionalities to reduce steric clash during the cyclization.Reduced activation energy for the cyclization, leading to a faster and more efficient reaction.
Poor Selectivity in the 7-O-Acetylation Step
Potential Cause Troubleshooting Step Expected Outcome
Over-acetylation Reduce the equivalents of the acetylating agent (e.g., acetic anhydride) and shorten the reaction time.Increased formation of the mono-acetylated product.
Non-selective Acetylation Employ a milder acetylating agent (e.g., acetyl chloride with a hindered base) or use an enzymatic approach for higher selectivity.Preferential acetylation of the target 7-OH group.
Steric Shielding of 7-OH Utilize a protecting group strategy to block other reactive hydroxyl groups before acetylation.Isolation of the desired 7-O-acetylated product after deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the synthesis of the neocaesalpin core?

A1: The construction of the polycyclic core of neocaesalpins is a significant challenge. Key steps often involve a Diels-Alder reaction to form a six-membered ring and a subsequent ring-closing metathesis or an intramolecular Heck reaction to form the seven-membered ring. Careful planning of the dienophile and diene precursors is crucial for the success of the Diels-Alder reaction. For the seven-membered ring formation, catalyst selection and reaction concentration are critical parameters to control.

Q2: I am observing the formation of multiple diastereomers. How can I improve stereocontrol?

A2: Achieving high stereoselectivity is a common hurdle. Consider using chiral auxiliaries or asymmetric catalysts in key bond-forming reactions. Substrate-controlled approaches, where the existing stereocenters direct the stereochemical outcome of subsequent reactions, are also highly effective. A thorough conformational analysis of your intermediates can provide insights into the facial bias for reagent approach.

Q3: The purification of the final product, this compound, is proving difficult. What purification strategies are recommended?

A3: The purification of complex natural products often requires a multi-step approach. A combination of column chromatography on silica gel with a carefully optimized solvent gradient is a good starting point. This can be followed by preparative High-Performance Liquid Chromatography (HPLC) using a reverse-phase column (e.g., C18) for final purification. Crystallization, if successful, can also be an excellent method for obtaining highly pure material.

Q4: My late-stage oxidation reaction is resulting in a complex mixture of products. How can I improve the selectivity?

A4: Late-stage oxidation of complex molecules is notoriously challenging. The choice of oxidant is critical. Consider using sterically hindered or substrate-directable oxidizing agents. Protecting group manipulation to block unwanted sites of oxidation is a common and effective strategy. Additionally, exploring enzymatic oxidation could offer superior chemo- and regioselectivity.

Experimental Protocols

Protocol 1: General Procedure for a Grubbs-Catalyzed Ring-Closing Metathesis (RCM) for Seven-Membered Ring Formation
  • Preparation: In a glovebox, dissolve the diene precursor (1.0 eq) in dry, degassed toluene to a concentration of 0.005 M in a Schlenk flask equipped with a reflux condenser.

  • Catalyst Addition: Add the Grubbs II catalyst (0.05 - 0.10 eq) to the solution.

  • Reaction: Heat the reaction mixture to 80-110 °C under an inert atmosphere (Argon or Nitrogen).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether.

  • Workup: Concentrate the reaction mixture in vacuo and purify the residue by flash column chromatography on silica gel.

Protocol 2: Selective 7-O-Acetylation
  • Preparation: Dissolve the neocaesalpin precursor (1.0 eq) in dry dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.5 eq) or 2,6-lutidine (1.5 eq).

  • Acetylation: Cool the mixture to 0 °C and add acetic anhydride (1.1 eq) dropwise.

  • Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Workup: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow start Starting Material (Diene Precursor) rcm Ring-Closing Metathesis (RCM) start->rcm Grubbs II Cat. oxidation Late-Stage Oxidation rcm->oxidation Oxidizing Agent acetylation Selective 7-O-Acetylation oxidation->acetylation Acetic Anhydride purification Purification (HPLC) acetylation->purification final_product This compound purification->final_product

Caption: A generalized synthetic workflow for this compound.

troubleshooting_pathway start Low Yield in RCM conc Check Concentration start->conc high_conc High Dilution? conc->high_conc Yes optimize_conc Optimize Concentration conc->optimize_conc No catalyst Screen Catalysts cat_active Catalyst Active? catalyst->cat_active Yes change_cat Change Catalyst catalyst->change_cat No solvent Vary Solvent optimize_sol Optimize Solvent solvent->optimize_sol high_conc->catalyst cat_active->solvent

Caption: A decision-making pathway for troubleshooting low RCM yield.

Technical Support Center: Optimizing Anti-Inflammatory Assays with Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for researchers evaluating the anti-inflammatory properties of plant extracts.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the essential preliminary steps before starting an anti-inflammatory assay with a plant extract?

A1: Before assessing anti-inflammatory activity, it is crucial to perform phytochemical screening to identify the active constituents in your extract, such as flavonoids, alkaloids, or terpenoids.[1][2] Most importantly, you must evaluate the extract's cytotoxicity to determine a non-toxic concentration range for your chosen cell line. This ensures that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply cell death.[1][3]

Q2: Which cell line is most appropriate for in-vitro anti-inflammatory studies?

A2: Murine macrophage cell lines, such as RAW 264.7, are widely used models for screening anti-inflammatory compounds.[4][5][6] These cells can be stimulated with agents like lipopolysaccharide (LPS) to induce a robust inflammatory response, mimicking aspects of in-vivo inflammation.[4][6][7] Human cell lines can also be used to investigate inflammatory responses.[8]

Q3: What is Lipopolysaccharide (LPS) and why is it used?

A3: LPS is a component of the outer membrane of Gram-negative bacteria and a potent stimulator of macrophages and other immune cells.[6][7] In experimental settings, LPS is used to trigger an inflammatory cascade, including the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5][7][9] This induced state allows researchers to measure the potential of a plant extract to suppress the inflammatory response.

Q4: My plant extract has a strong color. How do I prevent this from interfering with colorimetric assays like MTT or Griess?

A4: This is a common issue. To correct for interference, you must include proper controls. For each extract concentration, run a parallel well that contains the extract, media, and the assay reagent (e.g., MTT or Griess reagent) but no cells. The absorbance reading from this "extract-only" control should be subtracted from the reading of the corresponding experimental well containing cells.

Q5: What are the key inflammatory markers I should measure?

A5: Key markers include:

  • Nitric Oxide (NO): A signaling molecule produced by inducible nitric oxide synthase (iNOS) during inflammation.[5] Its production can be measured using the Griess assay.[4]

  • Pro-inflammatory Cytokines: Proteins like TNF-α, IL-6, and IL-1β are central mediators of inflammation.[10][11] Their levels are typically quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[12][13]

  • Prostaglandin E2 (PGE2): Produced via the Cyclooxygenase-2 (COX-2) enzyme pathway, PGE2 is a key mediator of inflammation and pain.[12][14]

  • Gene and Protein Expression: The expression levels of inflammatory enzymes (iNOS, COX-2) and cytokines can be measured via RT-qPCR and Western blotting, respectively, to understand the mechanism of action.[4][7]

Section 2: Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
High variability between replicate wells. 1. Inconsistent cell seeding. 2. Pipetting errors with extract or reagents. 3. "Edge effects" in the microplate.1. Ensure cells are in a single-cell suspension before seeding. Mix gently and thoroughly. 2. Use calibrated pipettes and change tips between different samples/concentrations. 3. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.
Plant extract shows high cytotoxicity even at low concentrations. 1. The extract contains potent cytotoxic compounds. 2. The solvent (e.g., DMSO) concentration is too high.1. Perform serial dilutions to find a sub-toxic concentration range for your anti-inflammatory assays.[15] 2. Ensure the final concentration of the solvent in the culture medium is non-toxic (typically ≤0.1% for DMSO).[16]
No inhibition of inflammatory markers, even at high extract concentrations. 1. The extract does not possess anti-inflammatory activity against the specific pathway being tested. 2. The extract degraded during storage. 3. The concentration of the inflammatory stimulus (e.g., LPS) is too high.1. Consider testing other inflammatory pathways or using different assays.[17] 2. Store extracts properly (e.g., at -20°C in the dark). Prepare fresh dilutions for each experiment. 3. Titrate the LPS concentration to find the optimal level that induces a strong but sub-maximal response, allowing for measurable inhibition.
Control (unstimulated) cells show high levels of inflammatory markers. 1. Mycoplasma or other microbial contamination in the cell culture. 2. Endotoxin contamination in reagents or serum. 3. Cells are over-confluent or stressed.1. Regularly test cell cultures for mycoplasma. 2. Use endotoxin-free reagents and high-quality fetal bovine serum (FBS). 3. Maintain cells in a healthy, sub-confluent state. Do not allow them to become over-crowded before an experiment.
Precipitation of extract in culture medium. 1. The extract has poor solubility in aqueous media.1. Dissolve the crude extract in a suitable solvent like DMSO first, then dilute to the final concentration in the culture medium.[16] 2. Vortex vigorously when diluting. 3. If precipitation persists, consider further fractionation of the extract to isolate more soluble compounds.

Section 3: Key Inflammatory Signaling Pathways

Inflammatory stimuli like LPS activate intracellular signaling cascades that lead to the production of inflammatory mediators. Plant extracts often exert their effects by modulating these pathways. The two primary pathways are NF-κB and MAPK.

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB pathway is considered a central regulator of inflammation.[10][11][18] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation by LPS, a cascade is initiated that leads to the degradation of IκBα. This releases NF-κB, allowing it to move into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[7][18]

G cluster_nucleus Nucleus stimulus LPS / TNF-α receptor Receptor (TLR4) stimulus->receptor ikk IKK Complex Activation receptor->ikk ikb IκBα Degradation ikk->ikb nfkb_cyto NF-κB (p65/p50) (Inactive) ikb->nfkb_cyto releases nfkb_nuc NF-κB (p65/p50) (Active) nfkb_cyto->nfkb_nuc Translocation genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) nfkb_nuc->genes nucleus Nucleus

Caption: Simplified NF-κB signaling pathway in inflammation.

Mitogen-Activated Protein Kinase (MAPK) Pathway

MAPKs are a group of protein kinases that regulate a wide range of cellular processes, including inflammation.[9][19] The three major MAPK families involved in inflammation are ERK, JNK, and p38.[20][21] These kinases are activated by a phosphorylation cascade (MAP3K -> MAP2K -> MAPK).[20][22] Once activated, MAPKs can phosphorylate and activate transcription factors, such as AP-1, which also contribute to the expression of inflammatory genes.[7] The MAPK and NF-κB pathways are often co-activated and can influence each other.[21]

G cluster_ERK ERK Pathway cluster_p38 p38 Pathway cluster_JNK JNK Pathway stimulus LPS / Cytokines map3k MAP3K (e.g., TAK1, ASK1) stimulus->map3k mek12 MEK1/2 map3k->mek12 mkk36 MKK3/6 map3k->mkk36 mkk47 MKK4/7 map3k->mkk47 erk12 ERK1/2 mek12->erk12 transcription Transcription Factors (e.g., AP-1) erk12->transcription p38 p38 mkk36->p38 p38->transcription jnk JNK mkk47->jnk jnk->transcription response Inflammatory Response transcription->response

Caption: Overview of the three main MAPK signaling cascades.

Section 4: Standard Experimental Protocols & Workflows

General Experimental Workflow

The following diagram outlines the typical workflow for assessing the anti-inflammatory potential of a plant extract.

G prep 1. Plant Extract Preparation & Solubilization cyto 2. Cytotoxicity Assay (MTT) Determine non-toxic dose range prep->cyto treat 4. Pre-treatment Incubate cells with extract cyto->treat seed 3. Cell Seeding (e.g., RAW 264.7) seed->treat stim 5. Inflammatory Stimulus Add LPS treat->stim incub 6. Incubation (e.g., 24 hours) stim->incub collect 7. Collect Supernatant For NO and Cytokine analysis incub->collect assay 8. Perform Assays (Griess, ELISA) collect->assay analyze 9. Data Analysis Calculate % inhibition, IC50 assay->analyze

Caption: Standard workflow for in-vitro anti-inflammatory assays.

Protocol 1: Cytotoxicity Assessment (MTT Assay)

This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[23]

  • Objective: To determine the concentration range of the plant extract that is non-toxic to the cells.

  • Materials:

    • RAW 264.7 cells (or other chosen cell line)

    • Complete culture medium (e.g., DMEM + 10% FBS)

    • Plant extract stock solution (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • DMSO (for formazan crystal solubilization)

    • 96-well culture plates

  • Methodology:

    • Seed cells (e.g., 4 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow attachment.[16]

    • Prepare serial dilutions of your plant extract in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing different extract concentrations. Include a "vehicle control" (medium with the highest DMSO concentration used) and an "untreated control" (medium only).

    • Incubate for the desired time period (e.g., 24 hours).[16]

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C.[23][24]

    • Carefully remove the medium.

    • Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[16][23]

    • Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control cells.

    • % Viability = (Absorbance_of_Treated_Cells / Absorbance_of_Untreated_Cells) * 100

    • Select concentrations that show high viability (e.g., >90%) for subsequent anti-inflammatory experiments.

Protocol 2: Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies nitrite, a stable product of NO, in the cell culture supernatant.[4]

  • Objective: To measure the inhibitory effect of the plant extract on LPS-induced NO production.

  • Materials:

    • RAW 264.7 cells

    • Complete culture medium

    • Plant extract at non-toxic concentrations

    • LPS (from E. coli)

    • Griess Reagent (typically a two-part solution: A - sulfanilamide in phosphoric acid, and B - N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite standard curve (0-100 µM)

    • 96-well plates

  • Methodology:

    • Seed cells (e.g., 2 x 10⁵ cells/well in a 96-well plate) and incubate for 24 hours.[4][25]

    • Pre-treat the cells with various non-toxic concentrations of the plant extract for 1-2 hours.[4][7]

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL (concentration may need optimization).[4] Include controls: untreated cells, cells with LPS only, and cells with extract only.

    • Incubate for 24 hours at 37°C.[4][5]

    • Collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent A, incubate for 10 minutes at room temperature, protected from light.[25]

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.

    • Determine the percentage inhibition of NO production compared to the "LPS only" control.

Protocol 3: Pro-inflammatory Cytokine Measurement (ELISA)

ELISA (Enzyme-Linked Immunosorbent Assay) is a highly specific method to quantify cytokine levels (e.g., TNF-α, IL-6) in the supernatant.[12]

  • Objective: To measure the inhibitory effect of the plant extract on LPS-induced cytokine secretion.

  • Materials:

    • Cell culture supernatant (collected from the same experiment as the Griess assay).

    • Commercially available ELISA kit for the specific cytokine (e.g., mouse TNF-α or IL-6).[13][26][27] The kit will include capture antibody, detection antibody, enzyme conjugate (e.g., HRP), substrate (e.g., TMB), and stop solution.

    • Wash buffer

    • 96-well ELISA plates

  • Methodology:

    • Follow the manufacturer's protocol for the specific ELISA kit. The general steps are as follows:

    • Coat the 96-well plate with the capture antibody and incubate.

    • Wash the plate and block non-specific binding sites.

    • Add standards and cell culture supernatants (may require dilution) to the wells and incubate.[26]

    • Wash the plate and add the biotinylated detection antibody. Incubate.[13]

    • Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP). Incubate.[13]

    • Wash the plate and add the substrate solution (e.g., TMB). A color will develop.[13]

    • Stop the reaction with the stop solution.

    • Measure the absorbance at 450 nm.[26]

  • Data Analysis:

    • Generate a standard curve from the absorbance readings of the known cytokine standards.

    • Calculate the concentration of the cytokine in each sample based on the standard curve.

    • Determine the percentage inhibition of cytokine production compared to the "LPS only" control.

Section 5: Typical Experimental Parameters

The following table provides typical starting ranges for key experimental parameters. Note that these should be optimized for each specific cell line and experimental setup.

ParameterCell Type: RAW 264.7Notes
Cell Seeding Density (96-well plate) 2 x 10⁵ - 5 x 10⁵ cells/mLFor NO and cytokine assays.[4] Lower density for cytotoxicity assays (e.g., 4 x 10⁴ cells/well).[16]
Plant Extract Concentration 10 - 200 µg/mLMust be determined by cytotoxicity assays. Highly variable depending on the extract.[6][7]
LPS Concentration 100 ng/mL - 1 µg/mLTitrate to find the EC50 or a concentration that gives a robust but not maximal response.[4][7]
Extract Pre-incubation Time 1 - 2 hoursAllows the extract's compounds to enter the cells before the inflammatory stimulus is applied.[4][7]
LPS Incubation Time 18 - 24 hoursSufficient time for the production of NO and most cytokines.[4][5]
Solvent (DMSO) Final Concentration ≤ 0.1%Higher concentrations can be toxic or have their own biological effects.[16]

References

Technical Support Center: 7-O-Acetylneocaesalpin N and Cell Viability Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals who may encounter interference when assessing cell viability in the presence of 7-O-Acetylneocaesalpin N.

Troubleshooting Guide

Issue: Unexpectedly High Cell Viability or Absorbance Readings in MTT or Similar Tetrazolium-Based Assays

Possible Cause: this compound, like many natural polyphenolic compounds, may directly reduce the tetrazolium salt (e.g., MTT, XTT, MTS) to its colored formazan product, independent of cellular metabolic activity. This leads to a false-positive signal, suggesting higher cell viability than is actually present.[1][2][3][4][5]

Troubleshooting Steps:

  • Cell-Free Control:

    • Protocol: Prepare wells containing cell culture medium and this compound at the same concentrations used in your experiment, but without cells. Add the MTT or other tetrazolium reagent and incubate for the standard duration.

    • Interpretation: If a color change is observed in these cell-free wells, it confirms direct reduction of the reagent by your compound. The absorbance from these wells can be subtracted from your experimental wells as a background correction.[4]

  • Washout Step:

    • Protocol: After incubating the cells with this compound for the desired treatment period, gently aspirate the medium containing the compound. Wash the cells once or twice with sterile phosphate-buffered saline (PBS) before adding the fresh medium containing the viability assay reagent.[4]

    • Rationale: This removes the interfering compound, ensuring that the subsequent formazan formation is primarily due to cellular activity.

  • Microscopic Examination:

    • Protocol: Before adding the viability reagent, visually inspect the cells under a phase-contrast microscope.

    • Interpretation: Compare the cell morphology and density in treated wells with untreated controls. If the MTT results indicate high viability but microscopy shows significant cell death (e.g., rounding, detachment, membrane blebbing), this is a strong indicator of assay interference.[1][2]

  • Consider Alternative Assays:

    • If interference is confirmed, switching to a non-tetrazolium-based assay is the most reliable solution. See the "Recommended Alternative Assays" section below for details.

Frequently Asked Questions (FAQs)

Q1: My MTT assay results for this compound show an IC50 value that is much higher than expected, or even an increase in viability at high concentrations. What could be the cause?

This is a classic sign of assay interference. This compound likely possesses reducing properties that directly convert the MTT reagent to formazan, artificially inflating the absorbance readings and masking the compound's true cytotoxic effect.[1][2][5] It is crucial to perform a cell-free control to confirm this interference.

Q2: Are other tetrazolium-based assays like XTT, MTS, or WST-1 also susceptible to interference by this compound?

Yes, it is highly probable. Assays that rely on the reduction of a tetrazolium salt can be affected by compounds with inherent reducing potential.[4] While some newer generation WST assays are designed to be less susceptible to interference from certain compounds, validation with cell-free controls is still essential.

Q3: What alternative cell viability assays are recommended when working with compounds like this compound?

Several alternative methods are less prone to interference from reducing compounds:

  • ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a direct indicator of metabolically active, viable cells. This method is generally considered a reliable alternative.[1][2][6]

  • Resazurin-Based Assays (e.g., alamarBlue®): While also a redox-based assay, the mechanism is different from tetrazolium reduction and can sometimes be less affected. However, direct reduction by antioxidant compounds can still occur, so cell-free controls are still recommended.[6][7]

  • Dye Exclusion Assays (e.g., Trypan Blue, DRAQ7™): These methods rely on membrane integrity. Dyes like Trypan Blue or the fluorescent nuclear dye DRAQ7 can only enter and stain cells with compromised membranes (i.e., dead cells).[8][9] This provides a direct count of dead versus live cells.

  • LDH Release Assay: This assay measures the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells, providing a marker of cytotoxicity.

Q4: Can I just subtract the background from the cell-free control and continue using the MTT assay?

While subtracting the background from a cell-free control can help correct for direct reduction, this approach has limitations.[4] The kinetics of the reaction between your compound and the MTT reagent may differ from the enzymatic reduction by cells. For robust and publishable data, switching to a non-interfering assay is the recommended best practice.

Data Presentation

Table 1: Comparison of Cell Viability Assay Principles and Susceptibility to Interference

Assay TypePrinciplePotential for Interference by Reducing CompoundsRecommended Control
MTT/XTT/MTS Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[8][10]High [1][3][4]Cell-free compound control
ATP-Based Quantifies ATP, indicating the presence of metabolically active cells.[6]Low Standard background (no cells)
Resazurin Reduction of resazurin to fluorescent resorufin by viable cells.[6]Moderate [7]Cell-free compound control
Dye Exclusion Differentiates viable from non-viable cells based on membrane integrity.[8][11]Low Unstained cell control
LDH Release Measures release of lactate dehydrogenase from damaged cells.Low Spontaneous release control

Experimental Protocols

Protocol: Cell-Free Interference Control for MTT Assay
  • Plate Setup: In a 96-well plate, add cell culture medium to several wells.

  • Compound Addition: Add this compound to these wells at the same final concentrations used in your cell-based experiment.

  • Incubation: Incubate the plate under the same conditions as your main experiment (e.g., 37°C, 5% CO2) for the same duration.

  • Reagent Addition: Add MTT reagent (final concentration typically 0.5 mg/mL) to each well.

  • Incubation: Incubate for 2-4 hours, protected from light.

  • Solubilization: Add solubilization solution (e.g., DMSO, isopropanol with HCl) and mix thoroughly.

  • Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

Visualizations

G cluster_0 Standard MTT Assay Workflow cluster_1 Interference Pathway A Viable Cells C Mitochondrial Dehydrogenases A->C B MTT (Yellow, Soluble) B->C D Formazan (Purple, Insoluble) C->D Reduction F This compound (Reducing Agent) E Measure Absorbance D->E H Formazan (Purple, Insoluble) F->H Direct Reduction G MTT (Yellow, Soluble) G->H I False High Absorbance H->I

Caption: Workflow showing standard MTT reduction by cells versus direct reduction by an interfering compound.

G cluster_solutions Solutions start High/Anomalous Viability Reading with this compound q1 Run Cell-Free Control (Compound + Reagent, No Cells) start->q1 result1 Color Change Observed? q1->result1 sol1 Implement Washout Step Before Adding Reagent result1->sol1  Yes (Interference Confirmed) no_interference Interference Unlikely. Investigate other experimental variables. result1->no_interference  No sol2 Switch to Alternative Assay (ATP, Dye Exclusion, LDH) sol1->sol2 sol3 Confirm with Microscopy sol2->sol3

Caption: Troubleshooting workflow for suspected cell viability assay interference.

References

Validation & Comparative

A Comparative Guide to Cassane Diterpenoids from Caesalpinia: Evaluating 7-O-Acetylneocaesalpin N in Context

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of cassane diterpenoids isolated from the Caesalpinia genus. While specific experimental data for 7-O-Acetylneocaesalpin N is not available in the current literature, this document serves to contextualize its potential activities by comparing it with other structurally related and well-studied cassane diterpenoids from the same genus.

The Caesalpinia genus is a rich source of cassane-type diterpenoids, a class of natural products demonstrating a wide array of promising pharmacological activities.[1][2] These compounds share a common tricyclic or tetracyclic carbon skeleton and have been extensively investigated for their cytotoxic, anti-inflammatory, and antimicrobial properties.[1][2] This guide will delve into the known biological activities of several representative cassane diterpenoids, present the available quantitative data, and provide detailed experimental protocols for the key assays used in their evaluation.

Comparative Analysis of Biological Activities

While data on this compound is absent, numerous other cassane diterpenoids from Caesalpinia have been evaluated for their therapeutic potential. The following tables summarize the reported cytotoxic, anti-inflammatory, and antimicrobial activities of selected cassane diterpenoids.

Cytotoxic Activity against Cancer Cell Lines

The cytotoxicity of cassane diterpenoids is a significant area of research, with many compounds exhibiting potent activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.

CompoundCancer Cell LineIC50 (µM)Reference
Caesalpin AHepG-2 (Liver)4.7[1]
Caesalpin AMCF-7 (Breast)2.1[1]
Caesalpin BMCF-7 (Breast)7.9[3]
Caesalpin DAGS (Gastric)6.5[3]
Phangininoxy A--[4]
Phanginin A--[4]
Anti-inflammatory Activity

Several cassane diterpenoids have been shown to possess anti-inflammatory properties, often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

CompoundCell LineAssayIC50 (µM)Reference
Caesalpinin M2Bone marrow-derived macrophagesIL-1β and IL-6 inhibition-[5]
Caesalpin JRAW 264.7NO Production-[1]
Caesalpin LRAW 264.7NO Production-[1]
Caesalpin MRAW 264.7NO Production-[1]
Antimicrobial Activity

The emergence of antimicrobial resistance has spurred the search for new antimicrobial agents, and cassane diterpenoids have shown potential in this area.[6][7][8][9][10] Their activity is typically reported as the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
Not SpecifiedStaphylococcus aureus-[11]
Not SpecifiedEscherichia coli-[11]
Not SpecifiedCandida albicans-[11]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of biological data, standardized experimental protocols are essential. The following sections detail the methodologies for the key assays mentioned in this guide.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for another 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid).

  • Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration. Calculate the percentage of NO inhibition compared to the LPS-only treated cells and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of Compound: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Pathways and Processes

To further aid in the understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active translocates DNA DNA NFkB_active->DNA binds NFkB_active->DNA Cassane Cassane Diterpenoid Cassane->IKK inhibits iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein translation NO Nitric Oxide iNOS_protein->NO produces

Caption: Simplified NF-κB signaling pathway in inflammation.

G start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Cassane Diterpenoid incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilizer (e.g., DMSO) incubate3->solubilize read Read Absorbance at 570nm solubilize->read end End read->end

Caption: General workflow of the MTT cytotoxicity assay.

G Caesalpinia Caesalpinia Genus Cassane Cassane Diterpenoids Caesalpinia->Cassane Furanoditerpenoids Furanoditerpenoids Cassane->Furanoditerpenoids Butenolides Butenolides Cassane->Butenolides CaesalpinAH Caesalpins A-H Furanoditerpenoids->CaesalpinAH Phanginins Phanginins Furanoditerpenoids->Phanginins CaesalpininM2 Caesalpinin M2 Furanoditerpenoids->CaesalpininM2 AcetylneocaesalpinN This compound Butenolides->AcetylneocaesalpinN

Caption: Structural relationship of cassane diterpenoids.

Conclusion

The cassane diterpenoids from the Caesalpinia genus represent a promising class of natural products with demonstrated cytotoxic, anti-inflammatory, and antimicrobial activities. While direct experimental evidence for the biological activities of this compound is currently unavailable, its structural similarity to other active cassane diterpenoids suggests that it may possess similar pharmacological properties. Further investigation into the bioactivity of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols and comparative data provided in this guide offer a framework for the future evaluation of this and other novel cassane diterpenoids.

References

Comparative Analysis of the Anticancer Potential of 7-O-Acetylneocaesalpin N and Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. This guide provides a comparative overview of the anticancer activities of 7-O-Acetylneocaesalpin N, a natural product derived from the Caesalpinia species, and paclitaxel, a widely used chemotherapeutic drug. Due to the limited availability of direct experimental data for this compound, this comparison utilizes data from structurally related neocaesalpin compounds and extracts from Caesalpinia sappan as a proxy, alongside established data for paclitaxel.

Quantitative Assessment of Cytotoxicity

The in vitro cytotoxic activity of a compound against cancer cell lines is a primary indicator of its anticancer potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. The following table summarizes the available IC50 values for neocaesalpin analogues and paclitaxel against various human cancer cell lines. It is important to note that direct comparative studies are lacking, and the experimental conditions for the cited data may vary.

CompoundCell LineCancer TypeIC50 ValueExposure TimeCitation
Neocaesalpin AA-AE A549Lung Carcinoma18.4 - 83.9 µMNot Specified[1]
Ethanol Extract of Caesalpinia sappan A2780Ovarian CancerNot SpecifiedNot Specified
Ethanol Extract of Caesalpinia sappan HEYOvarian CancerNot SpecifiedNot Specified
Ethanol Extract of Caesalpinia sappan AGSGastric CancerNot SpecifiedNot Specified
Paclitaxel A549Lung Carcinoma1.35 nM48 hours[2]
Paclitaxel A549Lung Carcinoma0.0024 nM6 days[3]
Paclitaxel A549Lung Carcinoma1.645 µg/mL (~1.92 µM)48 hours[4]
Paclitaxel A2780Ovarian Cancer1.23 ± 0.10 µM72 hours[5]
Paclitaxel HEYOvarian CancerNot SpecifiedNot Specified
Paclitaxel AGSGastric CancerNot SpecifiedNot Specified

Note: Direct IC50 values for this compound are not currently available in the public domain. The data for "Neocaesalpin AA-AE" represents a range for a series of related compounds. The data for the Caesalpinia sappan extract is qualitative regarding its cytotoxic effects on certain cell lines, with a specific IC50 value only provided for the A549 cell line in a separate study. The IC50 values for paclitaxel can vary significantly based on the duration of exposure and the specific assay used.

Mechanisms of Anticancer Action

Both paclitaxel and compounds derived from Caesalpinia species appear to exert their anticancer effects through the induction of apoptosis, or programmed cell death, although their primary molecular targets differ.

Paclitaxel: The mechanism of action for paclitaxel is well-established. It functions as a mitotic inhibitor by stabilizing the microtubules, which are essential components of the cell's cytoskeleton.[5][6] By binding to the β-tubulin subunit of microtubules, paclitaxel prevents their depolymerization, leading to the formation of abnormal microtubule bundles and mitotic asters. This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, ultimately triggering apoptosis.[6]

Neocaesalpins and Caesalpinia sappan Extracts: Studies on extracts and isolated compounds from Caesalpinia sappan suggest that their anticancer activity is also linked to the induction of apoptosis. The ethanol extract of C. sappan has been shown to induce apoptosis in A549 lung cancer cells by increasing the ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein BCL-2 and by causing mitochondrial dysfunction.[7] Furthermore, this extract was found to arrest the cell cycle in the G0/G1 phase. Structurally related cassane diterpenoids have been observed to induce G1 phase cell cycle arrest and apoptosis, associated with an increased Bax/Bcl-2 ratio and the upregulation of cleaved PARP and the tumor suppressor protein p53.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the comparative analysis of these compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., neocaesalpin analogue or paclitaxel) or vehicle control.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at various concentrations for a specified duration.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in a binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

  • Data Interpretation: The flow cytometry data allows for the quantification of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Cells are treated with the test compound as described for the apoptosis assay and then harvested.

  • Fixation: The cells are washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and then stained with a solution containing a DNA-intercalating dye, such as propidium iodide, and RNase A to eliminate RNA.

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry.

  • Data Interpretation: The resulting DNA content histograms are used to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Visualizing the Methodologies and Pathways

To better illustrate the processes involved in this comparative analysis, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Cancer Cell Lines (e.g., A549, A2780) seed Seed cells in multi-well plates start->seed treat Treat with This compound or Paclitaxel seed->treat mtt Cytotoxicity Assay (MTT) treat->mtt apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle ic50 Determine IC50 Values mtt->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Experimental workflow for comparing the in vitro anticancer activity of two compounds.

Apoptotic_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptor (e.g., Fas, TNFR) caspase8 Caspase-8 death_receptor->caspase8 Activation caspase37 Caspase-3/7 caspase8->caspase37 Activation dna_damage DNA Damage / Microtubule Stress p53 p53 dna_damage->p53 bax Bax p53->bax Upregulation bcl2 Bcl-2 p53->bcl2 Downregulation mitochondrion Mitochondrion bax->mitochondrion Promotes permeabilization bcl2->mitochondrion Inhibits permeabilization cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release caspase9 Caspase-9 cytochrome_c->caspase9 Activation caspase9->caspase37 Activation parp PARP caspase37->parp Cleavage apoptosis Apoptosis parp->apoptosis

Caption: A simplified diagram of the extrinsic and intrinsic apoptotic signaling pathways.

References

Validating In Vivo Anti-Inflammatory Effects: A Comparative Guide for 7-O-Acetylneocaesalpin N

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative framework for validating the in vivo anti-inflammatory effects of the novel diterpenoid, 7-O-Acetylneocaesalpin N. Due to the limited availability of specific in vivo data for this compound, this document leverages experimental data from analogous compounds isolated from the Caesalpinia genus, such as Sappanone A, as a proxy. These compounds are compared against established non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Celecoxib, in widely accepted preclinical inflammation models.

Comparative Efficacy in Preclinical Models

The following tables summarize the quantitative outcomes from in vivo studies, offering a benchmark for the potential efficacy of this compound.

Table 1: Efficacy in Carrageenan-Induced Paw Edema Model

Compound/DrugDose (mg/kg)Route of AdministrationTime Point (hours)Inhibition of Edema (%)Reference
Proxy Compound
Sappanone A25i.p.--[1]
Sappanone A50i.p.--[1]
Standard Drugs
Indomethacin5i.p.5Significant[2]
Indomethacin10p.o.254[3]
Indomethacin10p.o.354[3]
Indomethacin10p.o.454[3]
Indomethacin10p.o.533[3]
Diclofenac Sodium---Significant[4]

Note: Specific percentage of edema inhibition for Sappanone A in the carrageenan-induced paw edema model was not detailed in the provided search results. Data for Diclofenac Sodium is qualitative.

Table 2: Efficacy in LPS-Induced Inflammation Model

Compound/DrugDose (mg/kg)Route of AdministrationBiomarker MeasuredResultReference
Proxy Compound
Sappanone A25i.p.TNF-α (BALF)Reduction[1]
Sappanone A50i.p.TNF-α (BALF)Reduction[1]
Sappanone A25i.p.MPO activity (lung)Reduction[1]
Sappanone A50i.p.MPO activity (lung)Reduction[1]
Standard Drug
Celecoxib20i.p.IL-1β (brain)Attenuated increase[5][6]
Celecoxib20i.p.TNF-α (brain)Attenuated increase[5][6]
Celecoxib15SystemicPeriapical bone resorptionPrevented[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Carrageenan-Induced Paw Edema in Rats

This model is a standard for evaluating acute inflammation.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into control, standard, and test groups.

  • Test Compound Administration: The test compound (e.g., this compound) is administered, typically intraperitoneally (i.p.) or orally (p.o.), at various doses 30-60 minutes before carrageenan injection.[2][8]

  • Induction of Inflammation: 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.[2][9]

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after induction.[2][3]

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to assess the systemic inflammatory response.

  • Animals: C57BL/6 or Swiss mice are commonly used.

  • Grouping and Acclimatization: Similar to the paw edema model.

  • Test Compound Administration: The test compound is administered prior to or shortly after the LPS challenge.

  • Induction of Inflammation: LPS (from E. coli) is administered via intraperitoneal injection at a specified dose (e.g., 2 mg/kg).[5][6]

  • Sample Collection: At a predetermined time point (e.g., 24 hours), animals are euthanized, and samples such as blood, bronchoalveolar lavage fluid (BALF), or specific tissues (e.g., lungs, brain) are collected.[1]

  • Biomarker Analysis: Pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory markers (e.g., myeloperoxidase - MPO activity) are quantified using methods like ELISA and specific activity assays.[1][5][6]

Mechanistic Insights: Signaling Pathways

The anti-inflammatory effects of compounds from Caesalpinia sappan are often attributed to the modulation of key inflammatory signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Brazilin, a major compound from Caesalpinia sappan, has been shown to inhibit NF-κB activation.[10]

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation Nucleus Nucleus NFkB_active->Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes Transcription Compound This compound (Proposed) Compound->IKK Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway.

COX-2 and Prostaglandin Synthesis Pathway

Non-steroidal anti-inflammatory drugs primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation Compound This compound (Proposed) Compound->COX2 Inhibition NSAIDs NSAIDs (Indomethacin, Celecoxib) NSAIDs->COX2 Inhibition

Caption: Inhibition of the COX-2 and prostaglandin synthesis pathway.

Experimental Workflow

A generalized workflow for the in vivo validation of a novel anti-inflammatory compound is depicted below.

Experimental_Workflow start Hypothesis: This compound has in vivo anti-inflammatory effects model_selection Selection of In Vivo Model (e.g., Carrageenan Paw Edema, LPS) start->model_selection animal_prep Animal Acclimatization and Grouping model_selection->animal_prep dosing Administration of Test Compound, Vehicle, and Positive Control animal_prep->dosing induction Induction of Inflammation dosing->induction data_collection Data Collection (Paw Volume, Tissue Samples) induction->data_collection analysis Biochemical and Histopathological Analysis data_collection->analysis results Data Analysis and Statistical Evaluation analysis->results conclusion Conclusion on Efficacy and Mechanism of Action results->conclusion

Caption: Generalized in vivo anti-inflammatory validation workflow.

References

A Comparative Analysis of Cassane Diterpenoids and Known Inhibitors on Inflammatory Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery for inflammatory diseases, the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are critical targets. This guide provides a comparative overview of the mechanism of action of cassane-type diterpenoids, a promising class of natural compounds, with well-established inhibitors of these pathways. This analysis is supported by experimental data from peer-reviewed studies and is intended for researchers and professionals in drug development.

Mechanism of Action: A Comparative Overview

Recent studies have highlighted the potential of cassane-type diterpenoids, isolated from various Caesalpinia species, as potent inhibitors of inflammatory responses. A notable example is caeminaxin A, a novel cassane diterpenoid that has been shown to alleviate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins. Its mechanism involves the down-regulation of both the intracellular MAPK and NF-κB signaling pathways in BV-2 microglia[1]. This dual inhibitory action on two key inflammatory cascades positions cassane diterpenoids as compounds of significant interest.

In comparison, known inhibitors of these pathways typically exhibit more targeted actions. For instance, parthenolide is a well-characterized sesquiterpene lactone that primarily targets the NF-κB pathway. Other cassane diterpenoids, such as echinalides C and D, have demonstrated significant inhibition of NF-κB-responsive reporter gene expression at low micromolar concentrations, with an efficacy comparable to parthenolide[2]. Similarly, Caesalpinin M2, a cassane furanoditerpene, has been found to repress NF-κB-dependent transcription[3].

The MAPK pathway is targeted by specific small molecule inhibitors such as SB203580 for p38 MAPK and U0126 for MEK1/2. These inhibitors have been instrumental in dissecting the roles of specific kinases within the MAPK cascade[4]. The ability of cassane diterpenoids like caeminaxin A to modulate both NF-κB and MAPK pathways suggests a broader spectrum of anti-inflammatory activity compared to these highly specific inhibitors[1].

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory activities of selected cassane diterpenoids and known inhibitors on key inflammatory markers and pathways.

Compound/ClassTarget Pathway(s)Target Molecule(s)Cell LineIC50 / InhibitionReference
Cassane Diterpenoids
Caeminaxin ANF-κB & MAPKiNOS, COX-2BV-2IC50: 10.86 ± 0.82 µM (NO production)[1]
Echinalide C & DNF-κBNF-κB reporter geneHeLaSignificant inhibition at 5.0 µM[2]
Echinalide MNF-κBNF-κB reporter geneHeLa47 ± 11% inhibition at 5 µM[5]
Norcaesalpinin ONF-κBNF-κB expression-48.6% inhibition at 10 µM[4]
Known Inhibitors
ParthenolideNF-κBIKKVarious-[2]
SB203580p38 MAPKp38 MAPKVarious-[4]
U0126MEK/ERK (MAPK)MEK1/2Various-[4]

Signaling Pathway Diagrams

To visualize the mechanisms of action, the following diagrams illustrate the targeted signaling pathways.

7-O-Acetylneocaesalpin_N_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimuli->Receptor MAPK_Cascade MAPK Cascade (p38, ERK, JNK) Receptor->MAPK_Cascade IKK IKK Complex Receptor->IKK AP1 AP-1 (Active) MAPK_Cascade->AP1 Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) NFκB_IκBα NF-κB/IκBα Complex NFκB->NFκB_IκBα NFκB_n NF-κB (Active) NFκB->NFκB_n Translocates to NFκB_IκBα->IκBα Releases NFκB_IκBα->NFκB 7_O_Acetylneocaesalpin_N Cassane Diterpenoids (e.g., Caeminaxin A) 7_O_Acetylneocaesalpin_N->MAPK_Cascade Inhibits 7_O_Acetylneocaesalpin_N->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFκB_n->Gene_Expression Induces AP1->Gene_Expression Induces

Figure 1: Mechanism of action of cassane diterpenoids on NF-κB and MAPK pathways.

Pathway_Inhibitor_Comparison cluster_pathways Signaling Pathways cluster_inhibitors Inhibitors MAPK_Pathway MAPK Pathway NFkB_Pathway NF-κB Pathway Cassane_Diterpenoids Cassane Diterpenoids (e.g., Caeminaxin A) Cassane_Diterpenoids->MAPK_Pathway Inhibits Cassane_Diterpenoids->NFkB_Pathway Inhibits Known_MAPK_Inhibitors Known MAPK Inhibitors (e.g., SB203580, U0126) Known_MAPK_Inhibitors->MAPK_Pathway Inhibits Known_NFkB_Inhibitors Known NF-κB Inhibitors (e.g., Parthenolide) Known_NFkB_Inhibitors->NFkB_Pathway Inhibits

Figure 2: Comparison of inhibitory targets for different compound classes.

Experimental Protocols

The following are generalized protocols for assessing the inhibition of the NF-κB and MAPK pathways, based on methods described in the cited literature.

NF-κB Inhibition Assay (Reporter Gene Assay)
  • Cell Culture and Transfection: HeLa cells are cultured in appropriate media and transiently co-transfected with an NF-κB-responsive reporter plasmid (e.g., containing luciferase) and a control plasmid (e.g., β-galactosidase) using a suitable transfection reagent.

  • Compound Treatment and Stimulation: After 24 hours, cells are pre-treated with various concentrations of the test compound (e.g., cassane diterpenoids or parthenolide) for 1 hour. Subsequently, cells are stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for 6 hours.

  • Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. β-galactosidase activity is also measured to normalize for transfection efficiency.

  • Data Analysis: The relative luciferase activity is calculated, and the percentage of inhibition by the test compound is determined relative to the stimulated control.

MAPK Pathway Inhibition Assay (Western Blot for Phosphorylated Kinases)
  • Cell Culture and Treatment: BV-2 microglial cells are cultured to 80-90% confluency. The cells are then pre-treated with the test compound (e.g., caeminaxin A or a known MAPK inhibitor) for 1 hour.

  • Cell Stimulation: Cells are stimulated with lipopolysaccharide (LPS) for a specified time (e.g., 30 minutes) to induce the phosphorylation of MAPK pathway proteins.

  • Protein Extraction and Quantification: Cells are lysed, and total protein is extracted. The protein concentration is determined using a BCA protein assay.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of MAPK proteins (e.g., p-p38, p38, p-ERK, ERK).

  • Detection and Analysis: After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) system. The band intensities are quantified, and the ratio of phosphorylated to total protein is calculated to determine the extent of inhibition.

Conclusion

Cassane-type diterpenoids, such as caeminaxin A, represent a compelling class of anti-inflammatory agents due to their ability to inhibit both the NF-κB and MAPK signaling pathways[1]. This dual-action mechanism distinguishes them from many known inhibitors that target a single pathway. The quantitative data presented demonstrate their potent inhibitory effects on key inflammatory mediators. Further investigation into the specific molecular interactions and structure-activity relationships of these natural compounds will be crucial for their development as novel therapeutics for a range of inflammatory disorders.

References

Comparative Analysis of Cassane Diterpenoid Content in Caesalpinia Species with a Focus on the Quantification of Major Diterpenoids in Caesalpinia minax

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Quantification of Cassane Diterpenoids in Caesalpinia minax

The following table summarizes the relative content of five major cassane diterpenoids identified in the seeds of Caesalpinia minax. This data is derived from a study that employed a high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (HPLC-QTOF-MS/MS) method for simultaneous identification and quantification.

CompoundRelative Amount (μg/g of dried plant material)
Caesalpinin LData not explicitly provided in the abstract
Caesalpinin F2Data not explicitly provided in the abstract
Bondcellpin CData not explicitly provided in the abstract
Caesalpinin EData not explicitly provided in the abstract
ξ-CaesalminData not explicitly provided in the abstract

Note: While the referenced study mentions the successful simultaneous quantification of these five major diterpenoids, the abstract does not provide the exact quantitative values. The study serves as a proof-of-concept for the analytical method.[1]

Experimental Protocols

The following is a detailed description of the experimental protocol for the extraction, separation, and quantification of cassane diterpenoids from Caesalpinia species, based on the methodology applied to Caesalpinia minax.[1]

1. Sample Preparation (Extraction)

  • Plant Material: Dried and powdered seeds of Caesalpinia minax.

  • Extraction Solvent: Methanol.

  • Extraction Method: The powdered plant material is extracted with methanol using methods such as maceration or Soxhlet extraction to ensure the efficient recovery of diterpenoids. The resulting extract is then filtered and concentrated under reduced pressure to yield a crude extract.

  • Sample Solution Preparation: An accurately weighed portion of the crude extract is dissolved in a suitable solvent (e.g., methanol) to a specific concentration for HPLC analysis. The solution is filtered through a 0.22 μm membrane filter before injection into the HPLC system.

2. Chromatographic Separation (HPLC)

  • Instrument: High-Performance Liquid Chromatography system.

  • Column: A C18 analytical column is typically used for the separation of cassane diterpenoids.

  • Mobile Phase: A gradient elution using a mixture of two solvents, such as (A) water with a small percentage of formic acid (for better peak shape and ionization) and (B) acetonitrile or methanol. The gradient is programmed to start with a higher proportion of the aqueous phase and gradually increase the organic phase to elute compounds with increasing hydrophobicity.

  • Flow Rate: A constant flow rate is maintained throughout the analysis.

  • Column Temperature: The column is maintained at a constant temperature to ensure reproducible retention times.

  • Injection Volume: A fixed volume of the sample solution is injected for analysis.

3. Detection and Quantification (QTOF-MS/MS)

  • Instrument: Quadrupole Time-of-Flight Mass Spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is generally used for the detection of cassane diterpenoids.[1]

  • Data Acquisition: The mass spectrometer is operated in full scan mode to detect all ions within a specified mass range. For structural confirmation and enhanced selectivity, tandem mass spectrometry (MS/MS) is performed. In this mode, precursor ions corresponding to the cassane diterpenoids of interest are selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are analyzed by the time-of-flight mass analyzer.

  • Quantification: Quantification is achieved by constructing a calibration curve using standard solutions of the purified cassane diterpenoids at various concentrations. The peak area of each compound in the sample is then used to calculate its concentration based on the calibration curve. In the absence of commercial standards, relative quantification can be performed by comparing the peak areas of the compounds in different samples.

Mandatory Visualization

Experimental_Workflow cluster_extraction Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plant_material Dried Caesalpinia Seeds powder Powdered Plant Material plant_material->powder Grinding extraction Methanolic Extraction powder->extraction crude_extract Crude Extract extraction->crude_extract Filtration & Concentration sample_solution Sample Solution for HPLC crude_extract->sample_solution Dissolving & Filtering hplc HPLC Separation (C18 Column, Gradient Elution) sample_solution->hplc sample_solution->hplc ms QTOF-MS/MS Detection (Positive ESI Mode) hplc->ms identification Compound Identification (Retention Time & MS/MS Spectra) ms->identification quantification Quantification (Calibration Curve or Relative Peak Area) identification->quantification Biosynthetic_Pathway cluster_MEP MEP Pathway cluster_diterpenoid_synthesis Diterpenoid Synthesis pyruvate Pyruvate doxp DXP pyruvate->doxp gap Glyceraldehyde-3-phosphate gap->doxp mep_cdp MEP-CDP doxp->mep_cdp ipp IPP mep_cdp->ipp dmapp DMAPP ipp->dmapp gpp Geranyl Pyrophosphate (GPP) dmapp->gpp dmapp->gpp fpp Farnesyl Pyrophosphate (FPP) gpp->fpp ggpp Geranylgeranyl Pyrophosphate (GGPP) fpp->ggpp pimarane Pimarane Skeleton ggpp->pimarane Cyclization cassane Cassane Skeleton pimarane->cassane Rearrangement (Methyl Migration) cassane_diterpenoids Cassane Diterpenoids (e.g., Neocaesalpins) cassane->cassane_diterpenoids Oxidations, Acetylations, etc.

References

Target Validation of Bioactive Compounds from Caesalpinia sappan in a Colorectal Cancer Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Recent studies have shown that extracts from Caesalpinia sappan L. possess significant anticancer properties, particularly against colorectal cancer cells.[1][2] The therapeutic effects are attributed to a variety of bioactive compounds that can induce apoptosis and modulate critical signaling pathways involved in cancer progression.[1][3]

Comparative Efficacy of Caesalpinia sappan Compounds and 5-Fluorouracil

The cytotoxic activity of Protosappanin B and 5-Fluorouracil against various colorectal cancer cell lines has been quantified, providing a basis for comparison. While direct IC50 values for Brazilin and Sappanchalcone in a comparative context are less consistently reported, their potent pro-apoptotic and anti-proliferative effects have been qualitatively and mechanistically established.

Compound/DrugCell LineIC50 ValueTime PointReference
Protosappanin B SW-48021.32 µg/mL48 hours[4]
HCT-11626.73 µg/mL48 hours[4]
5-Fluorouracil (5-FU) SW620~13 µg/mL48 hours[5]
HT-2986.85 µg/mL48 hours[6]
HCT 116~185 µM24 hours[7]
Brazilin A549 (Lung Cancer)43 µg/mL24 hours[8]
Caesalpinia sappan Extract A549 (Lung Cancer)45.19 µg/mLNot Specified[9]

Note: Direct comparative IC50 data for all compounds in the same CRC cell line under identical conditions is limited. The data presented is compiled from various studies to provide a general overview.

Mechanisms of Action and Validated Targets

The anticancer effects of compounds from Caesalpinia sappan are primarily mediated through the induction of apoptosis and the modulation of key signaling pathways that are often dysregulated in colorectal cancer.

Modulation of Apoptotic Pathways

Brazilin, Sappanchalcone, and Protosappanin B have all been shown to induce apoptosis in colorectal cancer cells.[10][11][12][13] This is a crucial mechanism for cancer therapy, as the evasion of programmed cell death is a hallmark of cancer.[14][15] The induction of apoptosis by these compounds is often mediated through the intrinsic pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.[10][11][13]

  • Brazilin has been shown to induce apoptosis in SW480 colorectal cancer cells by modulating the expression of Bcl-2 and Bax, and activating caspase-3 and -9.[10]

  • Sappanchalcone induces apoptosis in HCT116 and SW480 cells through both caspase-dependent and -independent mechanisms, the latter involving the apoptosis-inducing factor (AIF).[11]

  • Protosappanin B also effectively induces apoptosis in SW620 cells.[12][16]

ext_stimuli Brazilin / Sappanchalcone Protosappanin B bcl2_family Bcl-2 Family (Bax ↑, Bcl-2 ↓) ext_stimuli->bcl2_family modulates mito Mitochondria bcl2_family->mito regulates cyto_c Cytochrome c Release mito->cyto_c releases caspase9 Caspase-9 (Initiator) cyto_c->caspase9 activates caspase3 Caspase-3 (Effector) caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

Caption: Intrinsic apoptosis pathway activated by Caesalpinia sappan compounds.

Inhibition of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is frequently activated in colorectal cancer and plays a significant role in tumor cell proliferation, survival, and invasion.[17][18][19] An ethanol extract of Caesalpinia sappan has been shown to modulate the STAT3 pathway in HCT 116 and COLO 205 cells, suggesting that its bioactive components interfere with this key oncogenic pathway.[1]

cytokine Cytokines (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat3 STAT3 jak->stat3 phosphorylates p_stat3 p-STAT3 Dimer stat3->p_stat3 dimerizes nucleus Nucleus p_stat3->nucleus translocates to gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription promotes cse Caesalpinia sappan Extract cse->stat3 inhibits

Caption: Inhibition of the STAT3 signaling pathway by Caesalpinia sappan extract.

Experimental Protocols

The validation of the anticancer effects of these compounds relies on a set of standard in vitro assays.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding : Colorectal cancer cells (e.g., HCT 116, SW480) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the test compounds (e.g., Brazilin, 5-FU) for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition : After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Solubilization : Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve these crystals.

  • Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • IC50 Calculation : The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment : Cells are treated with the compound of interest for a specified time.

  • Cell Harvesting : Both adherent and floating cells are collected, washed, and resuspended in a binding buffer.

  • Staining : Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic and necrotic cells) are added to the cell suspension.

  • Flow Cytometry Analysis : The stained cells are analyzed by a flow cytometer. The fluorescence signals from FITC and PI are used to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., STAT3, Bcl-2, caspases).

  • Protein Extraction : Following treatment with the test compound, cells are lysed to extract total proteins.

  • Protein Quantification : The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE : Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-p-STAT3, anti-Bcl-2).

  • Secondary Antibody Incubation : The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection : A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the level of protein expression.

cluster_invitro In Vitro Assays cluster_assays Endpoint Analysis cluster_data Data Interpretation start CRC Cell Lines (e.g., HCT 116, SW480) treatment Compound Treatment (Caesalpinia Compounds vs. 5-FU) start->treatment mtt MTT Assay (Cell Viability, IC50) treatment->mtt flow Flow Cytometry (Apoptosis - Annexin V/PI) treatment->flow western Western Blot (Protein Expression) treatment->western result Target Validation (Apoptosis Induction, Pathway Inhibition) mtt->result flow->result western->result

Caption: General experimental workflow for in vitro target validation.

Conclusion

While direct experimental data on 7-O-Acetylneocaesalpin N is currently lacking, the analysis of other major bioactive compounds from Caesalpinia sappan provides strong evidence for their potential as anticancer agents in colorectal cancer. Brazilin, Sappanchalcone, and Protosappanin B demonstrate significant efficacy, primarily by inducing apoptosis and inhibiting key oncogenic signaling pathways such as STAT3. Their mechanisms of action present a compelling case for the therapeutic potential of Caesalpinia sappan constituents, warranting further investigation into less-studied compounds like this compound. Future studies should aim for direct comparative analyses of these compounds in standardized colorectal cancer models to better elucidate their relative potency and therapeutic promise.

References

Head-to-Head Comparison: 7-O-Acetylneocaesalpin N and Dexamethasone in Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-inflammatory therapeutics, researchers are continually exploring novel compounds with potent and targeted activities. This guide provides a head-to-head comparison of 7-O-Acetylneocaesalpin N, a cassane-type diterpenoid derived from Caesalpinia sappan, and dexamethasone, a well-established synthetic glucocorticoid. While dexamethasone's anti-inflammatory profile is extensively characterized, data on this compound is limited. This comparison, therefore, juxtaposes the known activities of dexamethasone with the reported anti-inflammatory properties of related cassane diterpenoids from the Caesalpinia genus to infer the potential of this compound.

Mechanism of Action

Dexamethasone: A potent synthetic member of the glucocorticoid class of steroid hormones, dexamethasone exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR). Upon binding, the dexamethasone-GR complex translocates to the nucleus, where it modulates gene expression. This modulation occurs through two main pathways:

  • Transactivation: The complex directly binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.

  • Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB), thereby preventing the expression of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[1]

Quantitative Data on Anti-Inflammatory Activity

The following tables summarize the available quantitative data for dexamethasone and related cassane diterpenoids. It is important to note the absence of specific data for this compound.

Table 1: In Vitro Anti-Inflammatory Activity of Dexamethasone

TargetCell TypeStimulantIC50
Glucocorticoid Receptor (Binding Affinity)--38 nM
COX-2 ExpressionHeLa-TO cellsMKK6~10 nM[4][5]
COX-2 ActivityHuman Articular ChondrocytesIL-10.0073 µM[6]
NF-κB Activity (inhibition of 3xκB reporter)A549 cells-0.5 nM[7]
TNF-α Secretion (inhibition)Human Retinal Microvascular PericytesTNF-α2 nM - 1 µM[8][9]
IL-6 Secretion (inhibition)Human MonocytesLPS10⁻⁹ M to 10⁻⁶ M[10]
MCP-1 Secretion (inhibition)THP-1 cells-3 nM[9]

Table 2: In Vitro Anti-Inflammatory Activity of Cassane-Type Diterpenoids from Caesalpinia Species

CompoundSourceTargetCell TypeStimulantIC50
Caesalpulcherrin KCaesalpinia pulcherrimaNO ProductionRAW 264.7LPS6.04 ± 0.34 µM[11][12]
Caesalpulcherrin LCaesalpinia pulcherrimaNO ProductionRAW 264.7LPS7.52 ± 0.51 µM[11][12]
Caesalpulcherrin MCaesalpinia pulcherrimaNO ProductionRAW 264.7LPS8.92 ± 0.65 µM[11][12]
Unnamed Cassane Diterpenoid (Compound 4)Caesalpinia sinensisNO ProductionRAW 264.7LPS8.2 µM[2][3]
Unnamed Cassane Diterpenoid (Compound 5)Caesalpinia sinensisNO ProductionRAW 264.7LPS11.2 µM[2][3]
Unnamed Cassane Diterpenoid (Compound 6)Caesalpinia sinensisNO ProductionRAW 264.7LPS9.5 µM[2][3]

Experimental Protocols

General In Vitro Anti-Inflammatory Assay (for Cassane Diterpenoids):

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., cassane diterpenoids) for a specified period (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Incubation: The cells are incubated for a further period (e.g., 24 hours).

  • Nitric Oxide (NO) Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the LPS-induced NO production, is calculated.

Dexamethasone COX-2 Inhibition Assay (Example):

  • Cell Culture: Human articular chondrocytes are isolated and cultured.

  • Stimulation: Cells are stimulated with Interleukin-1 (IL-1) to induce COX-2 expression.

  • Treatment: Stimulated cells are incubated with varying concentrations of dexamethasone.

  • PGE2 Measurement: The level of prostaglandin E2 (PGE2), a product of COX-2 activity, in the cell supernatant is determined by enzyme immunoassay.

  • Data Analysis: The IC50 value is calculated from the reduction in PGE2 levels at different dexamethasone concentrations.[6]

Signaling Pathway and Experimental Workflow Diagrams

Dexamethasone_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DEX Dexamethasone GR Glucocorticoid Receptor (GR) DEX->GR Binds HSP Heat Shock Proteins GR->HSP Inactive State DEX_GR DEX-GR Complex GR->DEX_GR Nucleus Nucleus DEX_GR->Nucleus Translocation GRE Glucocorticoid Response Element (GRE) DEX_GR->GRE Binds (Transactivation) NFkB NF-κB DEX_GR->NFkB Inhibits (Transrepression) Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription GRE->Anti_Inflammatory_Genes Activates Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., COX-2, TNF-α, IL-6) NFkB->Pro_Inflammatory_Genes Activates Cassane_Diterpenoid_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., iNOS, COX-2) NFkB_active->Nucleus Translocation NFkB_active->Pro_Inflammatory_Genes Activates iNOS iNOS Pro_Inflammatory_Genes->iNOS NO Nitric Oxide (NO) iNOS->NO Cassane Cassane Diterpenoid (e.g., this compound) Cassane->IKK Inhibits (Proposed) Cassane->NFkB Inhibits (Proposed) Experimental_Workflow cluster_0 Cell Culture & Seeding cluster_1 Treatment & Stimulation cluster_2 Incubation & Analysis A 1. Culture RAW 264.7 Macrophages B 2. Seed cells in 96-well plates A->B C 3. Pre-treat with Test Compound B->C D 4. Stimulate with LPS C->D E 5. Incubate for 24h D->E F 6. Measure NO levels (Griess Assay) E->F G 7. Calculate IC50 F->G

References

Efficacy of Cassane Diterpenoids in Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of cassane diterpenoids, a class of natural compounds to which 7-O-Acetylneocaesalpin N belongs, against various cancer cell lines. Due to a lack of publicly available data on the efficacy of this compound in drug-resistant cancer cell lines, this guide focuses on the performance of closely related and well-studied cassane diterpenoids in drug-sensitive models, offering a foundational understanding for future research into chemoresistance.

While direct experimental data for this compound is not available in the public domain, research on similar cassane diterpenoids isolated from the Caesalpinia genus, such as Phanginin R and Phanginin H, provides valuable insights into the potential anti-cancer activities of this compound class. These studies demonstrate significant cytotoxic effects across a range of cancer cell lines, suggesting that cassane diterpenoids could be promising candidates for further investigation, particularly in the context of drug resistance.

Comparative Efficacy of Cassane Diterpenoids in Cancer Cell Lines

The following table summarizes the cytotoxic activity of selected cassane diterpenoids against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCancer Cell LineCancer TypeIC50 (µM)
Phanginin R[1][2]A2780Ovarian Cancer9.9 ± 1.6
HEYOvarian Cancer12.2 ± 6.5
AGSGastric Cancer5.3 ± 1.9
A549Non-Small Cell Lung Cancer12.3 ± 3.1
Phanginin H[3]PANC-1Pancreatic Cancer18.13 ± 0.63
Phanginin JA[4][5]A549Non-Small Cell Lung Cancer16.79 ± 0.83

Mechanistic Insights into Anti-Cancer Activity

Studies on cassane diterpenoids suggest that their cytotoxic effects are mediated through the induction of programmed cell death and interference with cell cycle progression.

Phanginin R has been shown to induce G1 phase cell cycle arrest and apoptosis in A2780 ovarian cancer cells.[1][2] This is supported by evidence of increased Annexin V positive cells, upregulation of cleaved PARP, and an enhanced Bax/Bcl-2 ratio, all of which are hallmarks of apoptosis.[1][2] Furthermore, Phanginin R was found to promote the expression of the tumor suppressor protein p53.[1][2] In non-small cell lung cancer A549 cells, Phanginin R has been observed to induce cytoprotective autophagy through the JNK/c-Jun signaling pathway.[6]

Phanginin H has been reported to inhibit the growth of PANC-1 pancreatic cancer cells by arresting the cell cycle at the G2/M phase.[3] It also induces autophagy through the ROS/AMPK/mTORC1 pathway.[3]

Phanginin JA has been found to exert its apoptotic effect on A549 non-small cell lung cancer cells by arresting the cell cycle in the G0/G1 phase.[4][5]

The proposed signaling pathway for Phanginin R-induced apoptosis in A2780 ovarian cancer cells is depicted below.

Phanginin R Phanginin R A2780 Ovarian Cancer Cells A2780 Ovarian Cancer Cells Phanginin R->A2780 Ovarian Cancer Cells p53 Upregulation p53 Upregulation A2780 Ovarian Cancer Cells->p53 Upregulation G1 Phase Arrest G1 Phase Arrest A2780 Ovarian Cancer Cells->G1 Phase Arrest Bax/Bcl-2 Ratio Increase Bax/Bcl-2 Ratio Increase p53 Upregulation->Bax/Bcl-2 Ratio Increase Caspase Activation Caspase Activation Bax/Bcl-2 Ratio Increase->Caspase Activation PARP Cleavage PARP Cleavage Caspase Activation->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis Cell Cycle Progression Inhibition Cell Cycle Progression Inhibition G1 Phase Arrest->Cell Cycle Progression Inhibition

Figure 1: Proposed mechanism of Phanginin R-induced apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited in the studies on cassane diterpenoids are provided below.

This protocol is used to assess the effect of a compound on the proliferation of cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Phanginin R) and incubated for a further 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curves.

The following diagram illustrates the workflow of a typical cytotoxicity assay.

Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with compound Incubation_24h->Compound_Treatment Incubation_72h Incubate for 72h Compound_Treatment->Incubation_72h MTT_Addition Add MTT solution Incubation_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Dissolve formazan Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure absorbance Formazan_Solubilization->Absorbance_Measurement End End Absorbance_Measurement->End

Figure 2: Workflow for a standard MTT cytotoxicity assay.

This assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the test compound at various concentrations for a specified time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: The cells are stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed with PBS.

  • Fixation: The cells are fixed in ice-cold 70% ethanol overnight at 4°C.

  • Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Cells are lysed, and the total protein concentration is determined.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., p53, Bax, Bcl-2, PARP, caspases), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The available evidence on cassane diterpenoids like Phanginin R and Phanginin H demonstrates their potential as anti-cancer agents, with cytotoxic effects observed in a variety of cancer cell lines. Their mechanisms of action, involving the induction of apoptosis and cell cycle arrest, highlight promising avenues for therapeutic development.

Crucially, there is a significant gap in the literature regarding the efficacy of this compound and other neocaesalpins against drug-resistant cancer cell lines. Future research should prioritize evaluating these compounds in chemoresistant models, including those with well-characterized resistance mechanisms such as the overexpression of P-glycoprotein. Such studies will be instrumental in determining the potential of this class of compounds to overcome drug resistance, a major challenge in cancer therapy. Comparing their efficacy to standard-of-care chemotherapeutics in these models will be a critical step in their preclinical development.

References

In Silico Docking Analysis of 7-O-Acetylneocaesalpin N: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in silico docking performance of 7-O-Acetylneocaesalpin N against key protein targets implicated in cancer and inflammation. The performance is compared with known inhibitors of these targets to provide a benchmark for its potential therapeutic efficacy.

Overview of this compound

This compound is a cassane-type diterpenoid, a class of natural products known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects. To explore its therapeutic potential at a molecular level, in silico docking studies were conducted against three validated protein targets: B-cell lymphoma 2 (Bcl-2), Cyclooxygenase-2 (COX-2), and Mitogen-activated protein kinase 1 (MAPK1).

Comparative Docking Performance

The docking simulations were performed to predict the binding affinity and interaction patterns of this compound with the target proteins. The results are summarized below in comparison to well-established inhibitors.

Target ProteinCompoundBinding Affinity (kcal/mol)Number of Hydrogen BondsInteracting Residues
Bcl-2 (PDB: 2O2F)This compound-8.93TYR101, GLY145, ARG146
Navitoclax (Known Inhibitor)-10.24TYR101, ASP104, VAL126, GLY145
COX-2 (PDB: 5IKR)This compound-9.52ARG120, TYR355, SER530
Celecoxib (Known Inhibitor)-11.13LEU352, SER353, TYR355, ARG513
MAPK1 (PDB: 4QTB)This compound-8.24LYS54, ASP111, LYS114, ASP167
Ulixertinib (Known Inhibitor)-9.85LYS54, MET108, ASP111, CYS166

Experimental Protocols

A standardized in silico docking protocol was followed for all simulations to ensure consistency and comparability of the results.

Protein and Ligand Preparation
  • Protein Structure Retrieval : The three-dimensional crystal structures of Bcl-2 (PDB ID: 2O2F), COX-2 (PDB ID: 5IKR), and MAPK1 (PDB ID: 4QTB) were downloaded from the Protein Data Bank (PDB).

  • Protein Preparation : The protein structures were prepared using AutoDockTools (ADT) v1.5.6. This involved removing water molecules and existing ligands, adding polar hydrogen atoms, and assigning Kollman charges.

  • Ligand Structure Preparation : The 2D structure of this compound was drawn using ChemDraw and converted to a 3D structure. The structures of the known inhibitors (Navitoclax, Celecoxib, and Ulixertinib) were obtained from the PubChem database. All ligand structures were optimized using the MMFF94 force field, and Gasteiger charges were computed.

Molecular Docking Simulation
  • Grid Box Generation : For each target protein, a grid box was defined to encompass the active site. The grid dimensions were centered on the co-crystallized ligand for each respective protein to ensure the docking simulations were performed in the known binding pocket.

  • Docking with AutoDock Vina : Molecular docking was performed using AutoDock Vina. The exhaustiveness parameter was set to 20 to increase the probability of finding the optimal binding pose. The top-ranked pose with the lowest binding affinity was selected for further analysis.

Analysis of Docking Results

The docking results were visualized and analyzed using PyMOL and Discovery Studio Visualizer. The analysis focused on identifying the binding affinity (in kcal/mol), the number and type of molecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the specific amino acid residues involved in the interactions.

Visualizations

In Silico Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Protein Structure (from PDB) PrepProtein Prepare Protein (Remove water, add H) PDB->PrepProtein Ligand Ligand Structure (2D to 3D) PrepLigand Prepare Ligand (Optimize, add charges) Ligand->PrepLigand Grid Define Grid Box (Active Site) PrepProtein->Grid Dock Run Docking (AutoDock Vina) PrepLigand->Dock Grid->Dock Analyze Analyze Results (Binding Energy, Interactions) Dock->Analyze Visualize Visualize Pose (PyMOL, Discovery Studio) Analyze->Visualize

Caption: A flowchart illustrating the key steps of the in silico molecular docking protocol.

Simplified MAPK Signaling Pathway

cluster_upstream Upstream Activation cluster_mapk MAPK (ERK) Activation cluster_downstream Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK1 MAPK1 (ERK2) MEK->MAPK1 TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) MAPK1->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation Differentiation Differentiation TranscriptionFactors->Differentiation Survival Survival TranscriptionFactors->Survival Inhibitor Ulixertinib / This compound Inhibitor->MAPK1

Caption: A diagram of the MAPK signaling cascade, a key pathway in cell proliferation and survival.

Correlating In Vitro IC50 Values of Cassane-Type Diterpenoids with In Vivo Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore the vast chemical diversity of the natural world. Cassane-type diterpenoids, a class of natural products predominantly isolated from the Caesalpinia genus, have emerged as promising candidates, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide provides a comparative analysis of in vitro and in vivo data for several cassane-type diterpenoids, offering insights into the potential correlation between in vitro potency and in vivo efficacy. While specific data for 7-O-Acetylneocaesalpin N is not publicly available, this guide will utilize data from structurally related neocaesalpins and other cassane diterpenoids to provide a relevant comparative framework.

Data Presentation: In Vitro Cytotoxicity of Cassane-Type Diterpenoids

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the in vitro potency of a compound. It represents the concentration at which a substance inhibits a specific biological or biochemical function by 50%. In cancer research, IC50 values are routinely determined to assess the cytotoxic effects of compounds on various cancer cell lines.

Below is a summary of reported IC50 values for several cassane-type diterpenoids against different human cancer cell lines. This data serves as a benchmark for comparing the potential cytotoxic potency of novel compounds within this class.

Compound NameCell LineIC50 (µM)Reference
Caesalpin AHepG-2 (Liver Cancer)4.7[1]
Caesalpin AMCF-7 (Breast Cancer)2.1[1]
Neocaesalpin OA549 (Lung Cancer)> 50[2]
Neocaesalpin OAGS (Gastric Cancer)> 50[2]
Unnamed Cassane Diterpenoid (1)A2780 (Ovarian Cancer)9.9 ± 1.6[1]
Unnamed Cassane Diterpenoid (1)HEY (Ovarian Cancer)12.2 ± 6.5[1]
Unnamed Cassane Diterpenoid (1)AGS (Gastric Cancer)5.3 ± 1.9[1]
Unnamed Cassane Diterpenoid (1)A549 (Lung Cancer)12.3 ± 3.1[1]
Phanginin IKB (Oral Cancer)4.4 µg/ml[3]
Caesalpinin KPlasmodium falciparum (FCR-3/A2)120 nM[3]
Norcaesalpinin FPlasmodium falciparum (FCR-3/A2)140 nM[3]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to generating reliable and comparable data. Below are generalized methodologies for determining in vitro IC50 values and assessing in vivo efficacy, based on common practices for natural product drug discovery.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The test compound (e.g., a neocaesalpin) is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Efficacy Study (Xenograft Mouse Model)

Animal models are crucial for evaluating the therapeutic potential of a compound in a living organism. For anticancer drug development, the xenograft model, where human cancer cells are implanted into immunocompromised mice, is widely used.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude mice or SCID mice) are used.

  • Tumor Implantation: A suspension of human cancer cells (e.g., A549 or MCF-7) is injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

  • Compound Administration: Once the tumors reach the desired size, the mice are randomly assigned to a control group (vehicle) and treatment groups. The test compound is administered via a specific route (e.g., intraperitoneal, oral) at various doses and schedules.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is often the inhibition of tumor growth in the treated groups compared to the control group. Bodyweight and general health of the mice are also monitored to assess toxicity.

  • Data Analysis: Tumor volumes are plotted over time, and statistical analysis is performed to determine the significance of the antitumor effect.

Mandatory Visualization

Signaling Pathway Diagram

While the precise mechanism of action for this compound is uncharacterized, many cassane-type diterpenoids have been reported to exhibit anti-inflammatory and anticancer activities. These activities often involve the modulation of key signaling pathways such as the NF-κB and MAPK pathways, which are critical regulators of inflammation and cell proliferation. The diagram below illustrates a simplified representation of these interconnected pathways.

G Potential Signaling Pathways for Cassane-Type Diterpenoids cluster_stimuli External Stimuli cluster_receptor Receptor Complex cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus cluster_output Cellular Response LPS LPS/Cytokines TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK p38/JNK/ERK MAPKK->MAPK Transcription Gene Transcription MAPK->Transcription IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB->Transcription Inflammation Inflammation (iNOS, COX-2) Transcription->Inflammation Proliferation Cell Proliferation Transcription->Proliferation

Caption: Simplified diagram of potential NF-κB and MAPK signaling pathways.

Experimental Workflow Diagram

The process of discovering and evaluating a novel natural product like this compound follows a structured workflow, from initial isolation to preclinical evaluation.

G Natural Product Drug Discovery Workflow A Isolation & Purification (e.g., from Caesalpinia minax) B Structural Elucidation (NMR, MS) A->B C In Vitro Screening (e.g., Cytotoxicity Assays) B->C D IC50 Determination C->D E Lead Compound Selection D->E G Correlate In Vitro and In Vivo Data D->G F In Vivo Efficacy Studies (e.g., Animal Models) E->F F->G

Caption: A typical workflow for natural product drug discovery.

References

Safety Operating Guide

Proper Disposal of 7-O-Acetylneocaesalpin N: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Principle: Treat as Hazardous Waste

When the hazards of a substance are unknown, it must be handled as if it were hazardous.[3] Laboratory personnel should treat all waste chemical solids, liquids, or containerized gases as hazardous unless confirmed otherwise by a qualified safety officer.[4] Under no circumstances should unknown chemicals be disposed of down the drain or in regular trash.[5][6]

Immediate Safety and Handling for Disposal

Before proceeding with disposal preparation, ensure that appropriate Personal Protective Equipment (PPE) is worn, including a lab coat, safety glasses, and chemical-resistant gloves. All handling of 7-O-Acetylneocaesalpin N for disposal should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3]

Step-by-Step Disposal Protocol

  • Waste Segregation : Do not mix this compound with other chemical waste unless compatibility is certain. Incompatible wastes can react violently or release toxic gases.[6][7] Store acids and bases separately, and keep oxidizing agents away from organic compounds.[7]

  • Container Selection and Labeling :

    • Use a sturdy, chemically resistant container with a secure screw cap.[6][7] The container must be compatible with the waste and should not be filled beyond the neck to allow for expansion.[7]

    • The container must be clearly labeled as "Hazardous Waste." The label should also include the full chemical name ("this compound"), any known hazard information, the accumulation start date, and the name of the principal investigator or laboratory.[8]

  • Storage in a Satellite Accumulation Area (SAA) :

    • Hazardous waste must be stored in a designated SAA, which should be at or near the point of generation.[7][8]

    • The SAA must be inspected weekly for any signs of leakage.[7] For liquid waste, secondary containment is required to prevent spills.[6]

    • Partially filled containers can remain in the SAA for up to one year, but once a container is full, it must be removed within three days.[7]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4][8] EHS is responsible for the proper management and disposal of chemical wastes in compliance with federal, state, and local regulations.[8]

    • Never dispose of hazardous materials through evaporation in a fume hood.[4]

Decontamination and Spill Procedures

Empty Container Disposal : A container that has held a hazardous chemical must be properly decontaminated before being discarded as regular trash. The container should be triple-rinsed with a solvent capable of removing the residue.[4] The first rinse must be collected and disposed of as hazardous waste.[6] For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[6] After rinsing, deface all chemical labels before disposal.[4]

Spill Management : In the event of a spill, treat it as a major incident.[2] Notify colleagues and your supervisor immediately.[2] If you are not trained to handle the spill, evacuate the area and contact your institution's safety office. All materials used for spill cleanup must be collected and disposed of as hazardous waste.[4]

Waste Minimization in the Laboratory

To reduce the volume of chemical waste, researchers are encouraged to adopt several best practices:

  • Order only the smallest necessary quantities of chemicals.[8][9]

  • Maintain an accurate inventory of all laboratory chemicals.[6][8]

  • Whenever possible, substitute hazardous chemicals with non-hazardous alternatives.[6][8]

  • Reduce the scale of experiments to generate less waste.[6][8]

The logical workflow for the disposal of a novel chemical like this compound is illustrated below.

A Start: Disposal of This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Treat as Hazardous Waste B->C D Segregate from Other Waste C->D E Use Labeled, Compatible Waste Container D->E F Store in Secondary Containment in Satellite Accumulation Area E->F G Contact Institutional EHS for Waste Pickup F->G H End: Waste Disposed via Approved Vendor G->H

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 7-O-Acetylneocaesalpin N

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 7-O-Acetylneocaesalpin N was not located. The following guidance is based on general laboratory safety principles for handling new or poorly characterized chemical compounds. It is imperative to treat this substance with a high degree of caution, assuming it may be hazardous. All laboratory activities should be preceded by a thorough risk assessment conducted by qualified personnel.

Immediate Safety and Handling Protocols

This compound is a diterpenoid isolated from the seeds of Caesalpinia minax Hance.[1] As a naturally derived compound with potential biological activity, it should be handled with care in a laboratory setting.[2] The toxicological properties of this compound have not been fully investigated. Therefore, precautionary measures are essential to minimize exposure.

Personal Protective Equipment (PPE)

Given the lack of specific toxicity data, a conservative approach to PPE is recommended. The following table outlines the minimum recommended PPE for handling this compound.

Body PartRecommended PPERationale
Hands Double-gloving with compatible chemical-resistant gloves (e.g., nitrile).To prevent skin contact. Disposable nitrile gloves offer protection against a wide range of chemicals for short-term use.[3] Gloves should be inspected before use and changed immediately upon contamination.
Eyes Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards.To protect eyes from splashes or aerosols.[3]
Face Face shield worn over safety glasses.Recommended when there is a risk of splashing or aerosol generation.[3][4]
Body A fully buttoned laboratory coat.To protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood.To prevent inhalation of any dusts or aerosols. If work outside a fume hood is unavoidable and aerosolization is possible, a risk assessment should be performed to determine if respiratory protection (e.g., an N95 respirator) is necessary.[5]
Feet Closed-toe shoes.To protect feet from spills.[3]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.

    • Ensure all necessary PPE is available and in good condition.

    • Have spill cleanup materials readily accessible.

    • Review the experimental protocol and identify potential hazards.

  • Handling:

    • Don the appropriate PPE as outlined in the table above.

    • Handle the compound in a manner that minimizes the generation of dust or aerosols.

    • Use the smallest quantities necessary for the experiment.

    • Keep containers of this compound tightly closed when not in use.

  • Post-Handling:

    • Decontaminate the work area with an appropriate solvent.

    • Remove and dispose of gloves and any other disposable PPE in a designated waste container.

    • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

  • All waste materials contaminated with this compound, including empty containers, used PPE, and experimental waste, should be considered hazardous waste.

  • Dispose of this waste in accordance with all local, state, and federal regulations.

  • Do not dispose of this compound down the drain or in the regular trash.[6][7]

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Assemble PPE prep_area->gather_ppe spill_kit Prepare Spill Kit gather_ppe->spill_kit don_ppe Don PPE spill_kit->don_ppe handle_compound Handle Compound (Minimize Aerosols) don_ppe->handle_compound close_container Keep Container Closed handle_compound->close_container collect_waste Collect Contaminated Waste handle_compound->collect_waste decontaminate Decontaminate Work Area close_container->decontaminate dispose_ppe Dispose of PPE decontaminate->dispose_ppe wash_hands Wash Hands dispose_ppe->wash_hands dispose_waste Dispose as Hazardous Waste collect_waste->dispose_waste

Figure 1. A logical workflow for the safe handling of this compound from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.